3-Butoxy-2-methylpentane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90054-77-6 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
3-butoxy-2-methylpentane |
InChI |
InChI=1S/C10H22O/c1-5-7-8-11-10(6-2)9(3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
XUKUYJDMRRXSEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(CC)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Butoxy-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butoxy-2-methylpentane is an organic compound classified as an ether. A comprehensive understanding of its physicochemical properties is fundamental for its potential applications in research and development, including its use as a solvent, a reagent in chemical synthesis, or for evaluation in biological systems. This technical guide provides a summary of the available computed data for this compound and outlines detailed experimental protocols for the determination of its key physicochemical properties. Due to a lack of publicly available experimental data for this specific molecule, this guide emphasizes the methodologies required to obtain these critical values.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C10H22O | PubChem[1] |
| Molecular Weight | 158.28 g/mol | PubChem[1] |
| Exact Mass | 158.167065 g/mol | PubChem[1] |
| XLogP3-AA (LogP) | 3.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
| Complexity | 78.9 | PubChem[1] |
Experimental Protocols for Physicochemical Property Determination
The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a liquid ether like this compound.
Determination of Boiling Point
The boiling point is a critical physical constant for a liquid.
Methodology: Distillation Method
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.
-
Sample Preparation: Place a small volume of this compound and a few boiling chips into the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Equilibrium: Observe the temperature as the liquid begins to boil and the vapor condenses. The boiling point is the temperature at which the thermometer bulb is fully immersed in the vapor and the temperature reading remains constant.
-
Data Recording: Record the stable temperature reading as the boiling point.
Determination of Density
Density is a fundamental property that relates the mass of a substance to the volume it occupies.
Methodology: Pycnometer Method
-
Apparatus Preparation: Clean and dry a pycnometer of a known volume.
-
Mass of Empty Pycnometer: Accurately weigh the empty pycnometer.
-
Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring there are no air bubbles, and weigh it again.
-
Calculation: The density is calculated by dividing the mass of the sample (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.
Determination of Solubility
Solubility provides insight into the behavior of a compound in various solvents, which is crucial for formulation and reaction chemistry.
Methodology: Visual Miscibility Method
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, hexane).
-
Sample Addition: In a series of test tubes, add a small, measured amount of this compound (e.g., 0.1 mL).
-
Solvent Titration: To each test tube, add the selected solvent dropwise, vortexing after each addition.
-
Observation: Observe whether the this compound dissolves to form a clear, homogeneous solution.
-
Quantification (Optional): For a more quantitative measure, continue adding the solvent until the solution becomes saturated (i.e., the ether no longer dissolves). The solubility can then be expressed in terms of volume of solute per volume of solvent.
Logical Workflow for Compound Characterization
The following diagram illustrates a general workflow for the characterization of a novel chemical compound, such as this compound.
Caption: General workflow for the characterization of a chemical compound.
This guide provides a foundational understanding of the physicochemical properties of this compound based on available computed data and outlines the necessary experimental procedures for their empirical determination. The provided workflow offers a logical framework for the systematic characterization of this and other novel compounds.
References
An In-depth Technical Guide to the Molecular Structure and Isomers of 3-Butoxy-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure, isomers, and key physicochemical properties of 3-Butoxy-2-methylpentane. It is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, analytical chemistry, and drug development, offering detailed insights into the isomeric complexity and experimental considerations for this ether compound.
Molecular Structure of this compound
This compound is a saturated ether with the chemical formula C₁₀H₂₂O.[1] Its structure consists of a pentane (B18724) backbone with a butoxy group attached to the third carbon atom and a methyl group on the second carbon atom. The systematic IUPAC name for this compound is this compound.[1] The connectivity of the atoms can be represented by the SMILES notation CCCCOC(CC)C(C)C.[1]
Key Structural Features:
-
Ether Linkage: A central oxygen atom connects a butyl group and a 2-methylpentan-3-yl group.
-
Chiral Centers: The molecule possesses two chiral centers at the C2 and C3 positions of the pentane chain. This gives rise to stereoisomerism, which will be discussed in detail in the following section.
-
Aliphatic Nature: The molecule is entirely composed of carbon and hydrogen atoms, with the exception of the ether oxygen, making it a nonpolar, aliphatic compound.
Isomers of this compound
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For C₁₀H₂₂O, a vast number of constitutional isomers and stereoisomers exist.[2] This guide will focus on the isomers directly related to the this compound structure.
Constitutional Isomers
Constitutional isomers have the same molecular formula but differ in the connectivity of their atoms. For ethers with the formula C₁₀H₂₂O, this can involve variations in the carbon skeleton of the alkyl groups or the position of the ether linkage. Some examples of constitutional isomers of this compound include:
-
Positional Isomers: These isomers have the same carbon skeleton but differ in the position of the butoxy group. Examples include 1-butoxy-2-methylpentane and 2-butoxy-3-methylpentane.
-
Skeletal Isomers: These isomers have different carbon skeletons for the alkyl groups attached to the ether oxygen. An example is 1-butoxy-3,3-dimethylbutane.
-
Functional Group Isomers: Alcohols with the molecular formula C₁₀H₂₂O, such as decan-1-ol, are functional group isomers of ethers.[3][4][5]
Stereoisomers of this compound
Due to the presence of two chiral centers at C2 and C3, this compound can exist as four distinct stereoisomers.[6] These stereoisomers are pairs of enantiomers and diastereomers.
-
Enantiomers: These are non-superimposable mirror images of each other. The two pairs of enantiomers for this compound are (2R, 3R) and (2S, 3S), and (2R, 3S) and (2S, 3R).
-
Diastereomers: These are stereoisomers that are not mirror images of each other. For example, the (2R, 3R) isomer is a diastereomer of the (2R, 3S) and (2S, 3R) isomers.[7]
The spatial arrangement of the atoms in these stereoisomers can significantly influence their physical, chemical, and biological properties.
Quantitative Data
The following table summarizes computed physicochemical properties for this compound and some of its isomers. It is important to note that experimentally determined values may vary. The boiling points of ethers are generally lower than their isomeric alcohols due to the absence of hydrogen bonding.[8][9] Among isomeric ethers, increased branching typically leads to a lower boiling point.[9]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Boiling Point (°C) (Predicted) |
| This compound | C₁₀H₂₂O | 158.28 | 3.6 | ~170-180 |
| (2S,3S)-2-butoxy-3-methylpentane | C₁₀H₂₂O | 158.28 | 3.5 | ~170-180 |
| 3-Butoxy-3-methylpentane | C₁₀H₂₂O | 158.28 | 3.4 | ~165-175 |
| 1-Decanol | C₁₀H₂₂O | 158.28 | 4.6 | 231 |
Note: Boiling points are estimations based on structural similarities and may not represent experimental values. XLogP3 is a computed measure of hydrophobicity.
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers.[10][11][12] It proceeds via an Sₙ2 reaction between an alkoxide and a primary or secondary alkyl halide.[11][13] For the synthesis of this compound, two main retrosynthetic routes are possible. The preferred route involves the reaction of sodium butoxide with 3-chloro-2-methylpentane (B1655563), as the use of a secondary halide is less sterically hindered than the alternative.
Materials:
-
Butan-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
2-Methylpentan-3-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of Sodium Butoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents) to anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath. Slowly add butan-1-ol (1.0 equivalent) dropwise to the suspension. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Preparation of 3-Chloro-2-methylpentane: In a separate flask, cool 2-methylpentan-3-ol (1.0 equivalent) and pyridine (1.2 equivalents) in an ice bath. Slowly add thionyl chloride (1.1 equivalents) dropwise. Stir the reaction at room temperature for 2 hours.
-
Ether Synthesis: To the freshly prepared sodium butoxide solution, add the 3-chloro-2-methylpentane dropwise at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.
Analysis by Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds like ethers.[14] A GC method can be used to assess the purity of the synthesized this compound and to separate its stereoisomers if a suitable chiral stationary phase is employed.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8860 GC system or equivalent.[15]
-
Injector: Split/splitless inlet, temperature: 250 °C, split ratio: 50:1.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a chiral column (e.g., Cyclodex-B) for stereoisomer separation.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 200 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID), temperature: 280 °C.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile solvent such as hexane.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Acquire the chromatogram and integrate the peaks corresponding to the analyte and any impurities.
-
Analysis: The retention time of the major peak can be used to identify this compound by comparison with a standard. The peak area can be used to determine the purity of the sample. If a chiral column is used, the separation and relative areas of the stereoisomer peaks can be determined.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, isomers, and experimental considerations for this compound. The presence of two chiral centers leads to significant stereoisomeric complexity, which is a critical consideration for its potential applications, particularly in drug development where stereochemistry can dictate biological activity. The provided experimental protocols for Williamson ether synthesis and gas chromatographic analysis offer a practical framework for the preparation and characterization of this compound and its isomers. Further research to obtain experimental data for the full range of isomers will be invaluable for a more complete understanding of their structure-property relationships.
References
- 1. This compound | C10H22O | CID 23119414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Decanol | C10H22O | CID 519158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Decan-4-ol | C10H22O | CID 16320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 13. byjus.com [byjus.com]
- 14. Gas chromatography of Alcohols [delloyd.50megs.com]
- 15. agilent.com [agilent.com]
An In-depth Technical Guide to the Synthesis of 3-Butoxy-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-butoxy-2-methylpentane, a valuable ether in various research and development applications. This document details the core synthesis methodologies, precursor selection, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication.
Introduction
This compound is a dialkyl ether with potential applications as a solvent, fuel additive, or intermediate in the synthesis of more complex molecules. Its synthesis can be approached through several established methods in organic chemistry, with the most prominent being the Williamson ether synthesis and the alkoxymercuration-demercuration of an alkene. The selection of a particular pathway depends on factors such as precursor availability, desired yield, and scalability. This guide will explore these two primary routes in detail.
Synthesis Pathways and Precursors
Two principal pathways for the synthesis of this compound are discussed below, each with its own set of precursors and reaction mechanisms.
Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of ether preparation, proceeding via an S(_N)2 reaction between an alkoxide and an alkyl halide.[1] For the synthesis of an unsymmetrical ether like this compound, there are two possible combinations of precursors:
-
Pathway A: Reaction of sodium 2-methylpentan-3-oxide with a 1-butyl halide (e.g., 1-bromobutane).
-
Pathway B: Reaction of sodium butoxide with a 3-halo-2-methylpentane.
Pathway A is generally preferred. The S(_N)2 mechanism is sensitive to steric hindrance at the electrophilic carbon. Since 3-halo-2-methylpentane is a secondary halide, it is more prone to undergoing a competing E2 elimination reaction, especially with a strong, bulky base, which would lead to the formation of an alkene instead of the desired ether.[2] Therefore, using a primary alkyl halide (1-butyl halide) and the more sterically hindered alkoxide (from the secondary alcohol, 2-methylpentan-3-ol) maximizes the yield of the ether.[2]
Precursors:
-
2-Methylpentan-3-ol
-
A strong base (e.g., Sodium Hydride (NaH), Potassium Hydride (KH), Sodium Hydroxide (B78521) (NaOH), Potassium Hydroxide (KOH))[3][4]
-
1-Butyl halide (e.g., 1-bromobutane (B133212), 1-iodobutane)
-
Aprotic polar solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile)[4]
Alkoxymercuration-Demercuration
This two-step method provides a reliable route to ethers from alkenes and alcohols, particularly when carbocation rearrangements are a concern with other methods.[5] The reaction proceeds with Markovnikov regioselectivity, meaning the alkoxy group attaches to the more substituted carbon of the double bond.[6]
For the synthesis of this compound, the precursors are:
-
Alkene: 2-Methylpent-2-ene
-
Alcohol: Butan-1-ol
The reaction involves the addition of the alcohol to the alkene, mediated by a mercury(II) salt, followed by the reductive removal of the mercury substituent.
Reagents:
-
Mercuric acetate (B1210297) (Hg(OAc)(2)) or Mercuric trifluoroacetate (B77799) (Hg(O(_2)CCF(_3))(_2))
-
Butan-1-ol (serves as both reactant and solvent)
-
Sodium borohydride (B1222165) (NaBH(_4)) for the demercuration step.
Quantitative Data Summary
The following tables summarize typical quantitative data for the described synthesis pathways. Please note that actual yields may vary based on specific reaction conditions and purification techniques.
Table 1: Williamson Ether Synthesis of this compound
| Parameter | Value | Reference |
| Reactant 1 | 2-Methylpentan-3-ol | [2] |
| Reactant 2 | 1-Bromobutane | [2] |
| Base | Sodium Hydride (NaH) | [3] |
| Solvent | Tetrahydrofuran (THF) | [3] |
| Reaction Temperature | 50-100 °C | [4] |
| Reaction Time | 1-8 hours | [4] |
| Typical Yield | 50-95% | [4] |
Table 2: Alkoxymercuration-Demercuration Synthesis of this compound
| Parameter | Value | Reference |
| Reactant 1 | 2-Methylpent-2-ene | [5] |
| Reactant 2 | Butan-1-ol | [5] |
| Mercuration Reagent | Mercuric Acetate (Hg(OAc)(_2)) | [7] |
| Demercuration Reagent | Sodium Borohydride (NaBH(_4)) | [6] |
| Solvent | Butan-1-ol / THF | [5] |
| Reaction Temperature | Room Temperature | [5] |
| Reaction Time | 1-3 hours | General knowledge |
| Typical Yield | High (often >90%) | [6] |
Experimental Protocols
Protocol for Williamson Ether Synthesis
This protocol is a representative procedure for the synthesis of this compound via the Williamson ether synthesis.
Materials:
-
2-Methylpentan-3-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
1-Bromobutane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Alkoxide Formation: a. To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). b. Slowly add a solution of 2-methylpentan-3-ol (1.0 equivalent) in anhydrous THF to the sodium hydride suspension at 0 °C (ice bath). c. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2-methylpentan-3-oxide.
-
Ether Formation: a. Cool the alkoxide solution to 0 °C. b. Add 1-bromobutane (1.1 equivalents) dropwise to the stirred solution. c. After the addition, heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and cautiously quench any unreacted sodium hydride by the slow addition of saturated aqueous NH(_4)Cl solution. b. Transfer the mixture to a separatory funnel and add water. c. Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL). d. Combine the organic layers and wash with water and then with brine. e. Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the solvent using a rotary evaporator. f. Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Protocol for Alkoxymercuration-Demercuration
This protocol outlines a general procedure for the synthesis of this compound using the alkoxymercuration-demercuration method.
Materials:
-
2-Methylpent-2-ene
-
Butan-1-ol
-
Mercuric acetate (Hg(OAc)(_2))
-
Sodium borohydride (NaBH(_4))
-
Tetrahydrofuran (THF)
-
3 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask, magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Alkoxymercuration: a. In a round-bottom flask, dissolve mercuric acetate (1.0 equivalent) in a mixture of butan-1-ol (as the solvent and reactant) and a minimal amount of THF to ensure solubility. b. To this stirred solution, add 2-methylpent-2-ene (1.0 equivalent) dropwise at room temperature. c. Stir the reaction mixture for 1-2 hours at room temperature. The disappearance of the starting alkene can be monitored by gas chromatography (GC) or TLC.
-
Demercuration: a. To the reaction mixture, add an aqueous solution of 3 M NaOH. b. Cool the mixture in an ice bath and slowly add a solution of sodium borohydride (0.5 equivalents) in 3 M NaOH. A black precipitate of elemental mercury will form. c. Stir the mixture for an additional 1-2 hours at room temperature.
-
Work-up and Purification: a. Decant the supernatant liquid from the mercury precipitate. b. Transfer the liquid to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL). c. Combine the organic layers and wash with water and then with brine. d. Dry the organic layer over anhydrous MgSO(_4), filter, and remove the solvent using a rotary evaporator. e. Purify the resulting crude ether by fractional distillation to yield pure this compound.
Mandatory Visualizations
Synthesis Pathway Diagrams
Caption: Williamson Ether Synthesis of this compound.
Caption: Alkoxymercuration-Demercuration Synthesis.
Experimental Workflow Diagram
Caption: Comparative Experimental Workflows.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Alkoxymercuration Demercuration | Definition, Mechanism & Example | Study.com [study.com]
A Technical Guide to the Spectroscopic Analysis of 3-Butoxy-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Butoxy-2-methylpentane, a saturated ether. In the absence of experimentally acquired spectra in public databases, this document presents predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information herein is intended to serve as a reference for the identification and characterization of this compound and as a practical guide to the application of these analytical techniques.
The methodologies outlined are standard procedures in organic analysis and are detailed to assist in the replication of spectroscopic measurements. The included diagrams visualize the general workflow of spectroscopic analysis, providing a logical framework for experimental design and data interpretation.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and by analogy to structurally similar compounds.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (isobutyl group) | ~ 0.9 | Doublet | 3H |
| CH₃ (ethyl group) | ~ 0.9 | Triplet | 3H |
| CH₃ (butoxy group) | ~ 0.9 | Triplet | 3H |
| CH₂ (ethyl group) | ~ 1.4-1.6 | Multiplet | 2H |
| CH₂ (butoxy group, γ) | ~ 1.4-1.6 | Multiplet | 2H |
| CH₂ (butoxy group, β) | ~ 1.5-1.7 | Multiplet | 2H |
| CH (isobutyl group) | ~ 1.8-2.0 | Multiplet | 1H |
| CH-O | ~ 3.2-3.4 | Multiplet | 1H |
| O-CH₂ | ~ 3.4-3.6 | Triplet | 2H |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| CH₃ (isobutyl group) | ~ 11-15 |
| CH₃ (ethyl group) | ~ 14-18 |
| CH₃ (butoxy group) | ~ 14-18 |
| CH₂ (ethyl group) | ~ 23-27 |
| CH₂ (butoxy group, γ) | ~ 19-23 |
| CH₂ (butoxy group, β) | ~ 31-35 |
| CH (isobutyl group) | ~ 35-40 |
| O-CH₂ | ~ 68-72 |
| CH-O | ~ 80-85 |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2850-2960 | C-H stretch (alkane) | Strong |
| 1450-1470 | C-H bend (alkane) | Medium |
| 1370-1380 | C-H bend (alkane) | Medium |
| 1080-1150 | C-O stretch (ether) | Strong |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment |
| 158 | [M]⁺ (Molecular Ion) |
| 129 | [M - C₂H₅]⁺ |
| 115 | [M - C₃H₇]⁺ |
| 101 | [M - C₄H₉]⁺ |
| 87 | [C₄H₉O]⁺ |
| 71 | [C₅H₁₁]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [C₃H₇]⁺ |
| 29 | [C₂H₅]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[1][2] The solvent should be chosen based on the sample's solubility and its chemical shift to avoid signal overlap.[3] For ¹³C NMR, a more concentrated solution (50-100 mg) may be necessary to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.[1]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution for chemical shift referencing (δ = 0.00 ppm).[1]
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2][3]
-
Data Acquisition: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is shimmed to improve its homogeneity. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans and proton decoupling are typically used.[2]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the C-O ether linkage.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and atmosphere.
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.[4] A few milligrams of a solid sample can also be analyzed by pressing it firmly onto the crystal.[4]
-
Data Acquisition: The IR beam is directed through the ATR crystal, where it undergoes total internal reflection. An evanescent wave penetrates a small distance into the sample, and the absorption of IR radiation is measured.[5] The resulting interferogram is then Fourier-transformed to produce the IR spectrum.
-
Cleaning: After the measurement, the ATR crystal should be cleaned thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to obtain information about its structure from its fragmentation pattern.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the volatile this compound into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. The sample is vaporized in the injection port.[6]
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[6][7]
-
Fragmentation: The high energy of the electron beam also causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. How to make an NMR sample [chem.ch.huji.ac.il]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. mt.com [mt.com]
- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 7. bitesizebio.com [bitesizebio.com]
An In-depth Technical Guide on 3-Butoxy-2-methylpentane (CAS: 90054-77-6)
Disclaimer: Information regarding the specific compound 3-Butoxy-2-methylpentane (CAS: 90054-77-6) is limited in publicly accessible scientific literature and databases. This guide provides a comprehensive overview based on the known properties of this molecule from sources such as PubChem, supplemented with general principles of organic chemistry and data from analogous alkyl ethers. The experimental protocols and some data presented are illustrative and based on established methodologies for similar compounds.
Chemical and Physical Properties
This compound is an alkyl ether. Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups.[1] They are typically colorless liquids with characteristic odors and are less dense and have lower boiling points than alcohols of similar molecular weight.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 90054-77-6 | [2] |
| Molecular Formula | C₁₀H₂₂O | [2] |
| Molecular Weight | 158.28 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-methyl 3-butoxy-pentane | [2] |
| Canonical SMILES | CCCCOC(CC)C(C)C | [2] |
| InChI Key | XUKUYJDMRRXSEU-UHFFFAOYSA-N | [2] |
| Topological Polar Surface Area | 9.2 Ų | [2] |
| XLogP3-AA (Predicted) | 3.6 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 6 | [2] |
Synthesis
While a specific synthesis for this compound has not been documented in the searched literature, the most common and versatile method for preparing unsymmetrical ethers is the Williamson ether synthesis .[3][4] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[3]
For the synthesis of this compound, there are two possible retrosynthetic disconnections, as illustrated in the workflow diagram below. The preferred pathway would involve the reaction of a less sterically hindered primary alkyl halide with a secondary alkoxide to maximize the efficiency of the SN2 reaction and minimize competing elimination reactions.[3]
Workflow for the Proposed Synthesis of this compound
Caption: Proposed synthesis of this compound via Williamson ether synthesis.
Experimental Protocol: Williamson Ether Synthesis (General Procedure)
This protocol is a generalized procedure for the synthesis of an unsymmetrical ether like this compound, based on established methods.[5]
Materials:
-
2-Methylpentan-3-ol
-
Sodium hydride (NaH) or another strong base
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
1-Bromobutane
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or other extraction solvent
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 2-methylpentan-3-ol (1.0 equivalent) in the anhydrous solvent.
-
Cool the solution in an ice bath and add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-methylpentan-3-oxide.
-
SN2 Reaction: Add 1-bromobutane (1.05 equivalents) dropwise to the stirred alkoxide solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water or a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation to yield pure this compound.
Spectroscopic Data (Predicted)
No specific spectroscopic data for this compound is readily available. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Features |
| ¹H NMR | - Multiple signals in the upfield region (δ 0.8-1.7 ppm) corresponding to the various methyl (CH₃) and methylene (B1212753) (CH₂) groups. - A multiplet around δ 3.3-3.6 ppm for the methylene group adjacent to the ether oxygen (-O-CH₂-). - A multiplet for the methine proton (-CH(O)-) further downfield than the other alkyl protons. |
| ¹³C NMR | - Several signals in the aliphatic region (δ 10-40 ppm) for the methyl and methylene carbons. - A signal around δ 70-80 ppm for the methylene carbon bonded to the ether oxygen (-O-CH₂-). - A signal for the methine carbon bonded to the ether oxygen (-CH(O)-) in a similar region. |
| IR Spectroscopy | - Strong C-H stretching vibrations between 2850 and 3000 cm⁻¹.[6][7] - A characteristic strong C-O stretching vibration for the ether linkage in the range of 1050-1150 cm⁻¹. - C-H bending vibrations around 1375 and 1450 cm⁻¹.[6][7] |
| Mass Spectrometry | - The molecular ion peak (M⁺) would be expected at m/z = 158. - Common fragmentation patterns for ethers include cleavage of the C-O bond and the C-C bond adjacent to the oxygen. This would likely result in fragment ions corresponding to the loss of a butyl radical (m/z = 101) or a butoxy radical, and fragmentation of the pentyl chain. |
Applications
Specific applications for this compound are not documented. However, alkyl ethers, in general, have a wide range of applications.[1][8][9][10]
-
Solvents: Due to their relative inertness and ability to dissolve a wide range of nonpolar and moderately polar compounds, ethers are widely used as solvents in organic reactions, extractions, and industrial processes.[1][8]
-
Fuel Additives: Some ethers, such as methyl tert-butyl ether (MTBE), have been used as gasoline additives to increase octane (B31449) ratings.[1]
-
Pharmaceuticals and Agrochemicals: The ether functional group is present in many biologically active molecules, and alkyl ethers can be used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[10]
-
Fragrances and Flavors: Some ethers are used in the fragrance and flavor industry.
Safety and Toxicology
There is no specific toxicological data available for this compound. The safety and toxicology information provided here is based on the general properties of alkyl ethers and related compounds like glycol ethers.
-
General Hazards: Ethers are generally flammable liquids, and their vapors can form explosive mixtures with air.[1] They should be handled in a well-ventilated area away from ignition sources.
-
Toxicity of Related Compounds: Some glycol ethers have been shown to cause adverse health effects upon acute and chronic exposure, including neurological effects, liver and kidney damage, and reproductive and developmental effects in animal studies.[11][12] However, the toxicity of ethers can vary significantly with their structure.[12] As a general precaution, appropriate personal protective equipment (gloves, safety glasses) should be worn when handling any chemical, including this compound.
Biological Activity and Signaling Pathways
There is no information available in the scientific literature regarding any biological activity or interaction with signaling pathways for this compound. Research in this area would be required to determine any potential pharmacological or toxicological effects.
Conclusion
This compound is a simple alkyl ether for which there is a significant lack of detailed, publicly available scientific data. This guide has provided a theoretical framework for its properties, synthesis, and potential characteristics based on the established principles of organic chemistry and the known behavior of similar compounds. Further experimental investigation is necessary to fully characterize this molecule and explore its potential applications and biological effects.
References
- 1. britannica.com [britannica.com]
- 2. This compound | C10H22O | CID 23119414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. infrared spectrum of 2-methylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. infrared spectrum of 3-methylpentane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 3-methylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Uses of Ether [unacademy.com]
- 9. youtube.com [youtube.com]
- 10. labinsights.nl [labinsights.nl]
- 11. epa.gov [epa.gov]
- 12. TR 064 - The Toxicology of Glycol Ethers and its Relevance to Man - ECETOC [ecetoc.org]
Theoretical Studies of Solvent Effects: A Technical Guide Focused on 3-Butoxy-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Published: December 21, 2025
Abstract
The selection of an appropriate solvent is a critical parameter in drug development and chemical synthesis, profoundly influencing reaction rates, equilibria, and molecular conformations. While experimental determination of solvent effects is fundamental, theoretical and computational studies provide invaluable predictive power and mechanistic insights, accelerating the development pipeline. This technical guide explores the theoretical frameworks available for studying solvent effects, using the ether solvent "3-Butoxy-2-methylpentane" as a case study. Due to a lack of specific theoretical research on this solvent, this paper will focus on its computed physicochemical properties and outline the general theoretical methodologies that can be applied to understand its behavior in solution. This guide is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of how to approach the theoretical study of a novel solvent.
Introduction to Solvent Effects
Solvents can significantly alter the course and outcome of chemical and biological processes.[1] Their effects can be broadly categorized as either passive, where the solvent acts as an inert medium, or active, where the solvent directly participates in the reaction mechanism.[1] Theoretical models are crucial for dissecting these interactions, which can range from long-range electrostatic forces to short-range effects like hydrogen bonding and van der Waals interactions.[2][3] Computational chemistry offers a suite of tools to simulate these effects, providing a bridge between molecular properties and macroscopic behavior.[4]
Physicochemical Properties of this compound
A thorough understanding of a solvent's intrinsic properties is the first step in any theoretical investigation. For this compound, a comprehensive set of computed properties is available, which can serve as parameters for various computational models.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Identifiers | ||
| IUPAC Name | This compound | |
| Molecular Formula | C10H22O | |
| CAS Number | 90054-77-6 | |
| InChIKey | XUKUYJDMRRXSEU-UHFFFAOYSA-N | |
| Molecular Properties | ||
| Molecular Weight | 158.28 g/mol | |
| Exact Mass | 158.167065321 Da | |
| Computed Properties | ||
| XLogP3-AA (Lipophilicity) | 3.6 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 6 | |
| Topological Polar Surface Area | 9.2 Ų | |
| Heavy Atom Count | 11 | |
| Complexity | 78.9 |
Theoretical Methodologies for Studying Solvent Effects
The theoretical study of solvent effects is typically approached using two main classes of computational models: implicit and explicit solvent models.[1][4]
Implicit Solvent Models (Continuum Models)
Implicit solvent models treat the solvent as a continuous, structureless medium characterized by its macroscopic properties, such as the dielectric constant.[1][5] The solute is placed within a cavity in this continuum, and the model calculates the electrostatic interaction between the solute and the polarized medium.[1][2] These models are computationally efficient and are well-suited for studying large systems and for high-throughput screening of solvents.[6]
Common Implicit Solvent Models:
-
Polarizable Continuum Model (PCM): This is a widely used model where the cavity is defined by a series of interlocking spheres centered on the solute's atoms.[1][3]
-
Conductor-like Screening Model (COSMO): This model approximates the solvent as a conductor, which simplifies the calculation of the polarization charges on the cavity surface.[2]
-
SMx Models (e.g., SM8, SM12, SMD): These are a series of models developed by Cramer and Truhlar that are parameterized to reproduce experimental solvation free energies for a wide range of solvents.[7]
Explicit Solvent Models
Explicit solvent models provide a more detailed and accurate representation of the solvent by including individual solvent molecules in the simulation.[4][5] This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, and can capture the discrete nature of the solvent environment.[4] However, these models are computationally expensive due to the large number of atoms involved.[2]
Common Explicit Solvent Methodologies:
-
Quantum Mechanics/Molecular Mechanics (QM/MM): This is a hybrid approach where the solute (the reactive center) is treated with a high level of theory (QM), while the surrounding solvent molecules are treated with a more computationally efficient method (MM).[8]
-
Molecular Dynamics (MD) Simulations: In this method, the temporal evolution of a system of solute and explicit solvent molecules is simulated by solving Newton's equations of motion. This provides insights into the dynamic behavior of the solvated system.
Experimental Protocols: A General Framework
While this guide focuses on theoretical studies, it is important to note the experimental techniques that provide the data for validating computational models.
General Protocol for Measuring Kinetic Solvent Effects:
-
Reactant Preparation: Prepare stock solutions of the reactants in a series of different solvents.
-
Reaction Initiation: Initiate the reaction, typically by mixing the reactant solutions at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction over time using a suitable analytical technique, such as:
-
UV-Vis Spectroscopy: For reactions involving a change in chromophore.
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify reactants and products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To follow the structural changes of the molecules.
-
-
Data Analysis: Determine the reaction rate constants by fitting the concentration-time data to an appropriate rate law.
-
Correlation with Solvent Properties: Correlate the obtained rate constants with various solvent polarity scales to gain insight into the nature of the solvent effects.[9]
Visualizing Theoretical Workflows and Logic
The following diagrams, created using the DOT language, illustrate a general workflow for a computational study of solvent effects and a decision-making process for selecting a suitable solvent model.
References
- 1. fiveable.me [fiveable.me]
- 2. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 3. Q-Chem 4.3 Userâs Manual : Chemical Solvent Models [manual.q-chem.com]
- 4. Computational Modeling of Solvent Effects [people.chem.ucsb.edu]
- 5. is.muni.cz [is.muni.cz]
- 6. Implicit solvent methods for free energy estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Guide: Chemical Reactivity and Stability of 3-Butoxy-2-methylpentane
Introduction
3-Butoxy-2-methylpentane is an aliphatic ether. The chemical reactivity and stability of this compound are primarily dictated by the ether functional group (C-O-C) and the nature of the attached alkyl chains. Generally, ethers are considered to be relatively unreactive compounds, which makes them excellent solvents for a wide range of chemical reactions.[1][2][3][4] They are stable to bases, mild oxidizing agents, and reducing agents. However, they exhibit specific reactivity under certain conditions, notably with strong acids and atmospheric oxygen.[3] Understanding these reactions is critical for safe handling, storage, and application in research and development.
This technical guide outlines the core aspects of the stability and reactivity of aliphatic ethers, providing a predictive framework for this compound.
Chemical Stability
The stability of an ether is largely dependent on its storage and handling conditions.
Thermal Stability
Aliphatic ethers can undergo thermal decomposition at high temperatures, typically around 500°C.[5] This process often proceeds through a free-radical chain mechanism, leading to the formation of alkanes, alkenes, aldehydes, and carbon monoxide.[5][6] The exact decomposition products for this compound would depend on the specific bond dissociation energies within its structure. The presence of inhibitors, such as nitric oxide, can significantly alter the decomposition rate and mechanism.[7][8]
Stability to Bases and Nucleophiles
Ethers are highly resistant to cleavage by bases or nucleophiles.[3] The C-O bond is strong, and the alkoxide (RO⁻) group is a very poor leaving group, making direct nucleophilic substitution unfavorable under basic or neutral conditions.[2][9] This stability makes ethers suitable solvents for reactions involving strong bases like Grignard reagents or organolithiums.
Oxidative Stability and Peroxide Formation
The most significant aspect of ether instability is their tendency to undergo autoxidation upon exposure to air and light.[10][11][12] This slow, spontaneous oxidation proceeds via a free-radical chain reaction to form hazardous hydroperoxides and peroxides.[4][10][11][13]
-
Mechanism: The process is initiated by the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen, forming a stabilized carbon radical.[10] This radical then reacts with molecular oxygen (O₂) to form a peroxy radical. The peroxy radical subsequently abstracts a hydrogen from another ether molecule, propagating the chain and forming a hydroperoxide.[10][14]
-
Hazards: Ether peroxides are often crystalline, shock-sensitive, and can detonate violently upon heating or concentration.[4][10][13][15] For this reason, ethers should be stored in airtight, opaque containers, and containers should be dated upon opening.[16][17] The presence of chemical inhibitors (e.g., butylated hydroxytoluene - BHT) can help reduce the rate of peroxide formation.[17]
Chemical Reactivity
While generally unreactive, ethers undergo a few characteristic reactions, primarily involving the cleavage of the C-O bond.
Acid-Catalyzed Cleavage
The most common reaction of ethers is cleavage by strong acids, particularly strong hydrohalic acids like HBr and HI.[2][3][13][18][19] HCl is generally not effective.[19] The reaction proceeds via nucleophilic substitution, where the ether oxygen is first protonated by the acid to form a good leaving group (an alcohol).[1][2][18][20]
The subsequent pathway depends on the structure of the alkyl groups:
-
Sₙ2 Mechanism: If the alkyl groups are primary or secondary, the halide ion (Br⁻ or I⁻) will attack the less sterically hindered carbon, displacing the alcohol.[1][18][19][20] For this compound, attack would likely occur at the butyl group's primary carbon.
-
Sₙ1 Mechanism: If one of the alkyl groups is tertiary, the protonated ether can dissociate to form a stable tertiary carbocation, which is then attacked by the halide.[2][18][19][20]
If an excess of the hydrohalic acid is used, the alcohol formed as an intermediate will be converted into a second molecule of alkyl halide.[2][9]
Quantitative Data (Representative)
Specific quantitative data for this compound is not available. The following tables provide representative data for common aliphatic ethers to serve as a reference.
Table 1: Representative Physical and Safety Data for Aliphatic Ethers
| Property | Diethyl Ether | Diisopropyl Ether | Tetrahydrofuran (THF) |
| Molecular Weight ( g/mol ) | 74.12 | 102.17 | 72.11 |
| Boiling Point (°C) | 34.6 | 68.5 | 66 |
| Flash Point (°C) | -45 | -28 | -14 |
| Autoignition Temp. (°C) | 160 | 443 | 321 |
| Explosive Limits in Air (%) | 1.9 - 36 | 1.4 - 7.9 | 2.0 - 11.8 |
Source: General chemical safety literature.
Table 2: Relative Rates of Peroxide Formation for Ethers
| Ether Structure | Relative Rate of Peroxide Formation |
| Primary Alkyl Groups (e.g., Diethyl Ether) | Moderate |
| Secondary Alkyl Groups (e.g., Diisopropyl Ether) | High |
| Tertiary Alkyl Groups (e.g., Di-tert-butyl Ether) | Low (due to lack of α-hydrogens) |
| Benzylic or Allylic Groups | Very High |
Note: this compound contains secondary hydrogens alpha to the ether oxygen, suggesting a moderate to high susceptibility to peroxide formation.
Experimental Protocols
The following are detailed, generalized protocols for assessing the stability and reactivity of aliphatic ethers like this compound.
Protocol 1: Qualitative and Quantitative Detection of Peroxides
Objective: To detect the presence and estimate the concentration of hazardous peroxides in an ether sample.
Materials:
-
Ether sample (e.g., this compound)
-
Glacial acetic acid
-
Potassium iodide (KI), solid or fresh 10% solution
-
Starch solution (1%)
-
Deionized water
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, standardized (e.g., 0.1 N)
-
Burette, flasks, graduated cylinders
Methodology:
Part A: Qualitative Test (Rapid Screening)
-
In a clean test tube, add 1 mL of the ether sample.
-
Add 1 mL of a freshly prepared 10% potassium iodide solution.
-
Stopper the tube and shake vigorously for 30 seconds.
-
Allow the layers to separate.
-
Interpretation:
-
No color change (colorless): Peroxides are likely absent or below detection limits.
-
Yellow color: Low concentration of peroxides present.
-
Brown/Violet color: High and potentially dangerous concentration of peroxides present. The color is due to the oxidation of I⁻ to I₂.
-
Part B: Quantitative Titration
-
Accurately measure 10 mL of the ether sample into a 125 mL Erlenmeyer flask.
-
Add 20 mL of glacial acetic acid and 2 g of solid potassium iodide.
-
Swirl the flask to dissolve the KI. If peroxides are present, a yellow to brown color will develop.
-
Stopper the flask and store it in a dark place for 5 minutes.
-
Add 50 mL of deionized water.
-
Titrate the liberated iodine (I₂) with the standardized sodium thiosulfate solution until the yellow-brown color fades to a pale straw color.
-
Add 2 mL of 1% starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise until the blue-black color is completely discharged.
-
Record the volume of titrant used.
-
Calculation:
-
Peroxide Concentration (in meq/L) = (V × N × 1000) / S
-
V = Volume of Na₂S₂O₃ solution used (L)
-
N = Normality of Na₂S₂O₃ solution (eq/L)
-
S = Volume of ether sample (L)
-
-
Protocol 2: Forced Degradation via Acid-Catalyzed Cleavage
Objective: To assess the reactivity of the ether with a strong acid and identify the cleavage products.
Materials:
-
Ether sample (e.g., this compound)
-
Concentrated hydrobromic acid (HBr, 48%) or hydroiodic acid (HI, 57%)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Separatory funnel
-
Gas chromatograph-mass spectrometer (GC-MS)
Methodology:
-
Place 5 mL of the ether sample into a 50 mL round-bottom flask.
-
Carefully add 10 mL of concentrated HBr (48%) to the flask. (Caution: Work in a fume hood. HBr is corrosive).
-
Add a boiling chip and attach a reflux condenser.
-
Heat the mixture to a gentle reflux for 1-2 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of cold water.
-
Rinse the flask with a small amount of a suitable organic solvent (e.g., diethyl ether, dichloromethane) and add it to the separatory funnel.
-
Shake the funnel, venting frequently. Allow the layers to separate.
-
Drain the aqueous layer. Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution (to neutralize excess acid) and 15 mL of water.
-
Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄.
-
Filter or decant the dried organic solution.
-
Analyze the resulting solution using GC-MS to identify the alkyl halide and alcohol (or second alkyl halide) products.
Visualizations
Signaling Pathways and Workflows
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. study.com [study.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. The thermal decomposition of diethyl ether. III. The action of inhibitors and the mechanism of the reaction | Semantic Scholar [semanticscholar.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 10. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 11. Autoxidation | chemical reaction | Britannica [britannica.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Ether | Chemical Structure & Properties | Britannica [britannica.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Ethers | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. ehs.wisc.edu [ehs.wisc.edu]
- 17. ehs.umich.edu [ehs.umich.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 20. Ether cleavage - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Discovery and History of Substituted Pentane Ethers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pentane (B18724) ethers, a class of organic compounds characterized by a pentane backbone with an ether linkage and various substituents, have a rich history rooted in industrial applications, primarily as fuel additives. However, the versatility of the ether linkage and the potential for diverse substitutions have opened avenues for their exploration in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, historical development, and synthesis of substituted pentane ethers. It further delves into their emerging roles in drug discovery, summarizing their biological activities and exploring potential mechanisms of action through key signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug development, providing detailed experimental protocols, quantitative data for comparative analysis, and a forward-looking perspective on the therapeutic potential of this chemical class.
Introduction: From Fuel Additives to Pharmaceutical Scaffolds
The story of substituted pentane ethers begins not in the pharmacy, but in the oil refinery. The most well-known members of this class, tert-Amyl Methyl Ether (TAME) and tert-Amyl Ethyl Ether (TAEE), were developed as oxygenates for gasoline to enhance octane (B31449) ratings and promote cleaner combustion. Their synthesis and physical properties have been extensively studied in the context of fuel science.
Beyond their industrial significance, the structural motif of a substituted ether presents intriguing possibilities for medicinal chemists. The ether bond, while generally stable, can influence a molecule's polarity, lipophilicity, and hydrogen bonding capacity. By strategically introducing various substituents onto the pentane framework, a vast chemical space can be explored, offering the potential to design novel therapeutic agents with tailored pharmacological profiles. Ethers are integral components of numerous biologically active natural products and approved drugs, highlighting their importance as a pharmacophore. This guide will bridge the gap between the industrial history of simple pentane ethers and the burgeoning interest in more complex, substituted analogs with therapeutic potential.
A Historical Perspective on Ether Synthesis and Discovery
The synthesis of ethers dates back to the 19th century, with Alexander Williamson's development of the Williamson ether synthesis in 1850 being a cornerstone of organic chemistry.[1] This reaction, involving the reaction of an alkoxide with a primary alkyl halide, provided a versatile method for the preparation of both symmetrical and unsymmetrical ethers and was crucial in establishing their structure.[1]
The large-scale industrial production of simple ethers like diethyl ether and, later, fuel oxygenates like Methyl tert-Butyl Ether (MTBE) and its pentane analogs, TAME and TAEE, was driven by economic and environmental factors. TAME, for instance, was first prepared in 1907 by A. Reychler.[2] The industrial synthesis of these compounds typically involves the acid-catalyzed addition of an alcohol (methanol or ethanol) to isoamylenes (2-methyl-1-butene and 2-methyl-2-butene).[3]
While the initial focus was on their bulk production for the fuel industry, the inherent reactivity and potential for functionalization of the pentane backbone have led researchers to explore substituted pentane ethers for applications beyond combustion.
Synthesis of Substituted Pentane Ethers
The synthesis of substituted pentane ethers can be broadly categorized into two main approaches: the etherification of a substituted pentane alcohol or the reaction of a pentyl halide with a substituted alkoxide.
Williamson Ether Synthesis
The Williamson ether synthesis remains a highly versatile and widely used method for preparing a diverse range of substituted ethers, including those with a pentane core. The general mechanism involves the SN2 reaction of a sodium or potassium alkoxide with an alkyl halide.[4]
General Reaction Scheme:
R-O⁻Na⁺ + R'-X → R-O-R' + NaX
Where R-OH could be a substituted pentanol (B124592) and R'-X a suitable alkyl halide, or vice-versa.
For the synthesis of substituted pentane ethers, one could start with a substituted pentanol, convert it to its alkoxide using a strong base like sodium hydride (NaH), and then react it with an appropriate alkyl halide. Alternatively, a substituted alkoxide can be reacted with a pentyl halide. The choice of reactants is crucial to maximize the yield of the SN2 reaction and minimize competing elimination reactions, which are more prevalent with secondary and tertiary halides.[4]
Acid-Catalyzed Etherification
This method is predominantly used for the industrial synthesis of fuel ethers like TAME and TAEE. It involves the reaction of an alkene with an alcohol in the presence of an acid catalyst, typically a sulfonic acid ion-exchange resin.[3]
General Reaction Scheme (for TAME):
(CH₃)₂C=CHCH₃ + CH₃OH ⇌ (CH₃)₂C(OCH₃)CH₂CH₃
This reaction is reversible, and the equilibrium can be influenced by temperature, pressure, and the molar ratio of the reactants.[3]
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data for representative substituted pentane ethers and related compounds.
Table 1: Physical Properties of Common Pentane Ethers
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| tert-Amyl Methyl Ether (TAME) | 2-methoxy-2-methylbutane | C₆H₁₄O | 102.18 | 86.3[5] | 0.770[2] |
| tert-Amyl Ethyl Ether (TAEE) | 2-ethoxy-2-methylbutane | C₇H₁₆O | 116.20 | 102 | 0.783 |
| 2-Ethoxypentane | 2-ethoxypentane | C₇H₁₆O | 116.20 | 122-124 | 0.758 |
Table 2: Cytotoxicity of Representative Ether-Containing Compounds Against Cancer Cell Lines (IC₅₀ in µM)
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Flavonoidal Ether Derivative | HeLa | > 100 | [6] |
| Flavonoidal Ether Derivative | BGC823 | > 100 | [6] |
| Flavonoidal Ether Derivative | MCF-7 | > 100 | [6] |
| Flavonoidal Ether Derivative | HepG2 | > 100 | [6] |
| Chrysin Ether Derivative (Compound 22) | HeLa | 4.8 ± 0.4 | [7] |
| Chrysin Ether Derivative (Compound 22) | PC-3 | 5.2 ± 0.5 | [7] |
| Chrysin Ether Derivative (Compound 22) | DU145 | 6.1 ± 0.5 | [7] |
| Melphalan (Reference) | HeLa | 20.1 ± 1.2 | [7] |
| Melphalan (Reference) | PC-3 | 22.4 ± 1.5 | [7] |
| Melphalan (Reference) | DU145 | 25.3 ± 1.8 | [7] |
Note: Data for specific substituted pentane ethers with anticancer activity is limited in the public domain. The table presents data for other bioactive ether-containing compounds to illustrate the potential of the ether scaffold.
Potential Therapeutic Applications and Signaling Pathways
While simple substituted pentane ethers are primarily known for their industrial uses, the incorporation of an ether linkage into more complex molecular scaffolds has been a successful strategy in drug discovery. The following sections explore potential therapeutic applications and the signaling pathways that may be modulated by bioactive ether-containing compounds, providing a hypothetical framework for the future investigation of substituted pentane ethers.
Anticancer Activity and the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development.[8][9][10][11][12][13][14] Several natural and synthetic compounds containing ether linkages have demonstrated anticancer activity, and it is plausible that they exert their effects by modulating this pathway.[7][15]
References
- 1. ecronicon.net [ecronicon.net]
- 2. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 3. scispace.com [scispace.com]
- 4. Neuroprotective Effects of a Multi-Herbal Extract on Axonal and Synaptic Disruption in Vitro and Cognitive Impairment in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of volatile anesthetic agents: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Ether Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 8. Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Spectroscopic Analysis of Bioactive Compounds from Latex of Calotropis gigantea L. and an Evaluation of Its Biological Activities [mdpi.com]
- 11. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The PI3K/AKT signaling pathway in cancer: Molecular mechanisms and possible therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ether lipids and analogs in experimental cancer therapy. A brief review of the Munich experience - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Butoxy-2-methylpentane: A Technical Guide to a Novel Solvent Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Butoxy-2-methylpentane, a promising yet under-documented ether solvent. In the pursuit of novel, safer, and more effective solvents for pharmaceutical and chemical applications, the exploration of unique molecular architectures is paramount. This document consolidates available data on this compound, including its physicochemical properties, a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and an analysis of its potential applications. Due to the limited availability of direct experimental data, this guide leverages information on structural analogs and general principles of ether chemistry to provide reasoned estimations of its key solvent characteristics.
Introduction
The selection of a solvent is a critical parameter in drug development and chemical synthesis, influencing reaction kinetics, yield, purity, and the overall environmental footprint of a process. The ideal solvent should possess a specific set of properties, including appropriate solvency for reactants and products, a suitable boiling point for reaction temperature control and subsequent removal, low toxicity, and environmental benignity. Ethers are a well-established class of solvents, valued for their relative inertness and ability to solvate a wide range of organic compounds.[1][2] this compound (C₁₀H₂₂O) presents an interesting molecular structure, combining a butyl ether with a branched pentane (B18724) backbone. This structure is anticipated to confer a unique balance of polarity and steric hindrance, potentially offering advantages in specific applications where traditional ether solvents may be suboptimal.
Physicochemical Properties
Direct experimental data for this compound is scarce in publicly available literature. Therefore, the following table summarizes its basic computed properties from PubChem and provides estimated values for key solvent parameters based on data from structural analogs and general trends for aliphatic ethers.[3][4][5][6]
| Property | Value (Computed/Estimated) | Data Source/Basis for Estimation |
| Molecular Formula | C₁₀H₂₂O | PubChem CID: 23119414[5] |
| Molecular Weight | 158.28 g/mol | PubChem CID: 23119414[5] |
| IUPAC Name | This compound | PubChem CID: 23119414[5] |
| Boiling Point | ~170-185 °C | Estimated based on the boiling points of isomeric C10 alcohols like 1-decanol (B1670082) (~231 °C) and considering that ethers have lower boiling points than corresponding alcohols due to the absence of hydrogen bonding.[4][6] Also considers the boiling point of the less branched 2-butoxypentane (B13921417) (154.7 °C). |
| Density | ~0.78-0.82 g/cm³ | Estimated based on the density of related ethers and alkanes of similar molecular weight. For example, the density of 1-butoxy-2-methylbutane (B1332165) is 0.774 g/cm³.[7] |
| Viscosity | Low to moderate | Expected to be similar to other aliphatic ethers of comparable molecular weight. |
| Solubility in Water | Low | Ethers with longer alkyl chains have limited solubility in water.[4] |
| Solubility in Organic Solvents | High | Ethers are generally soluble in a wide range of organic solvents.[4] |
| Flash Point | ~50-60 °C | Estimated based on the flash points of other C10 ethers and alkanes. |
| Vapor Pressure | Low | Consistent with a relatively high boiling point. |
Synthesis of this compound
The most logical and versatile method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. For the synthesis of this compound, there are two possible disconnection approaches, as illustrated in the logical relationship diagram below.
References
- 1. chembk.com [chembk.com]
- 2. chegg.com [chegg.com]
- 3. (2S,3S)-2-butoxy-3-methylpentane | C10H22O | CID 89470743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C10H22O | CID 23119414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Density [macro.lsu.edu]
A Comprehensive Technical Review of Branched C10 Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched C10 ethers, a class of aliphatic ethers characterized by a ten-carbon branched alkyl chain, are compounds of increasing interest in various scientific and industrial domains. Their unique physicochemical properties, such as low viscosity, good solvency, and specific thermal characteristics, distinguish them from their linear counterparts. This technical guide provides a thorough literature review of branched C10 ethers, focusing on their synthesis, quantitative properties, and potential applications, particularly within the pharmaceutical and drug development sectors. While direct research on simple branched C10 ethers in complex biological pathways is limited, this review also touches upon the biological activities of structurally related ether compounds to provide a broader context for future research.
Synthesis of Branched C10 Ethers
The synthesis of branched C10 ethers primarily involves the etherification of branched C10 alcohols. These precursor alcohols are often synthesized via the Guerbet reaction, which involves the base-catalyzed self-condensation of smaller alcohols at elevated temperatures. Common methods for the subsequent etherification include the Williamson ether synthesis and acid-catalyzed dehydration.
Guerbet Reaction for Branched C10 Alcohol Synthesis
The Guerbet reaction provides a versatile route to produce branched primary alcohols, which are key precursors for branched ethers.[1][2] For instance, the dimerization of pentanol (B124592) can yield 2-propylheptanol, a branched C10 alcohol.
Caption: General workflow for the Guerbet reaction to produce a branched C10 alcohol.
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers.[3] The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[3] To synthesize a branched C10 ether, a branched C10 alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then reacts with an alkyl halide.[3] For the synthesis of a methyl ether of a branched C10 alcohol, methyl iodide is a suitable reagent.[3]
Caption: Williamson ether synthesis pathway for a branched C10 ether.
Acid-Catalyzed Etherification
Symmetrical branched C10 ethers can be synthesized via the acid-catalyzed dehydration of two molecules of a branched C10 alcohol.[4] This method is particularly effective for producing symmetrical ethers from primary alcohols.[4] The reaction is typically carried out at elevated temperatures in the presence of a strong acid catalyst, such as sulfuric acid.[4]
Caption: Mechanism of acid-catalyzed synthesis of a symmetrical branched C10 ether.
Quantitative Data of Branched C10 Ethers and Related Compounds
Quantitative data for specific branched C10 ethers can be sparse in the literature. The following tables summarize available data for representative branched ethers and their precursors.
Table 1: Physicochemical Properties of Selected Branched Ethers
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| tert-Amyl methyl ether (TAME) | 2-Methoxy-2-methylbutane | 994-05-8 | C6H14O | 102.18 | 86.3[5] | 0.76-0.78[5] | 1.3896[5] |
| 2-Ethylhexyl vinyl ether | 3-((Vinyloxy)methyl)heptane | 103-44-6 | C10H20O | 156.27 | 177-178[6] | 0.816[6] | 1.428[6] |
| Di(2-ethylhexyl) ether | Bis(2-ethylhexyl) ether | 10143-60-9 | C16H34O | 242.44 | 126 (at 8 mmHg)[7] | 0.8[7] | 1.432[7] |
| 2-Ethyl-1-methoxyhexane | 1-Methoxy-2-ethylhexane | 14795002 (CID) | C9H20O | 144.25 | Not available | Not available | Not available |
| 2-Ethylhexyl glycidyl (B131873) ether | 2-((2-Ethylhexyloxy)methyl)oxirane | 2461-15-6 | C11H22O2 | 186.30 | 118-120 (at 20 mmHg)[8] | 0.893 (at 20°C)[8] | Not available |
Table 2: Spectroscopic Data of Ethers
| Spectroscopic Technique | Characteristic Absorptions/Shifts | Reference |
| Infrared (IR) Spectroscopy | Strong C-O stretching band in the range of 1050-1150 cm⁻¹ for dialkyl ethers.[9][10] Aryl alkyl ethers show two strong bands around 1050 cm⁻¹ and 1250 cm⁻¹.[10] | [9][10] |
| ¹H NMR Spectroscopy | Protons on carbons adjacent to the ether oxygen (α-protons) are deshielded and typically appear in the 3.4-4.5 ppm region.[10] | [10] |
| ¹³C NMR Spectroscopy | Carbons bonded to the ether oxygen typically resonate in the 50-80 ppm range. | [11] |
Experimental Protocols
Detailed experimental protocols for the synthesis of specific branched C10 ethers are not always readily available. However, established general procedures for ether synthesis can be adapted.
General Protocol for Williamson Ether Synthesis of a Branched C10 Methyl Ether
This protocol is adapted from general procedures for the Williamson ether synthesis.[12][13]
Materials:
-
Branched C10 alcohol (e.g., 2-ethylhexanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of the branched C10 alcohol (1 equivalent) in anhydrous THF.
-
Sodium hydride (1.1 equivalents) is added portion-wise to the stirred solution at 0 °C.
-
The mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the alkoxide.
-
The reaction mixture is cooled back to 0 °C, and methyl iodide (1.2 equivalents) is added dropwise via the dropping funnel.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by fractional distillation or column chromatography to yield the pure branched C10 methyl ether.
General Protocol for Acid-Catalyzed Synthesis of a Symmetrical Branched C10 Ether
This protocol is based on general procedures for the acid-catalyzed dehydration of alcohols.[4]
Materials:
-
Branched C10 alcohol (e.g., 2-propylheptanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for distillation
Procedure:
-
A round-bottom flask is charged with the branched C10 alcohol.
-
A catalytic amount of concentrated sulfuric acid (approximately 5% by weight of the alcohol) is slowly added with cooling.
-
The mixture is heated to a temperature typically between 130-140 °C, and the reaction is allowed to proceed for several hours. The progress can be monitored by observing the formation of water or by TLC.
-
After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the excess alcohol is removed by distillation.
-
The resulting symmetrical branched C10 ether is then purified by fractional distillation under reduced pressure.
Applications in Drug Development and Biological Activity
The direct application of simple, unfunctionalized branched C10 ethers in drug development as active pharmaceutical ingredients (APIs) is not well-documented in publicly available literature. However, their physicochemical properties suggest potential utility as excipients, solvents, or penetration enhancers in pharmaceutical formulations. Guerbet alcohols, the precursors to these ethers, and their derivatives are used in the cosmetics and pharmaceutical industries as emollients and solubilizers.[14][15]
The ether functional group is present in many biologically active molecules and approved drugs.[16] For instance, cellulose (B213188) ethers are widely used in pharmaceutical formulations.[10] While these are complex polymeric structures, their utility highlights the biocompatibility and desirable formulation properties that the ether linkage can impart.
The biological activity of simple branched C10 ethers is not extensively studied. However, related compounds offer some insights. For example, 2-ethylhexyl glycidyl ether has been studied for its genotoxic effects, which are attributed to the reactivity of the epoxide ring.[1][17] This highlights that the introduction of reactive functional groups onto a branched ether backbone can lead to significant biological activity. Some glyceryl ethers have been investigated for their antitumor activity.
Conclusion
Branched C10 ethers represent a class of compounds with interesting synthetic routes and physicochemical properties that suggest potential for broader application. While their direct role in drug development and complex biological signaling is currently underexplored, their synthesis from readily available precursors via established methods like the Williamson ether synthesis and acid-catalyzed etherification makes them accessible for further investigation. The compilation of quantitative data, though not exhaustive, provides a foundation for researchers to explore their use as solvents, formulation excipients, or as scaffolds for the synthesis of more complex, biologically active molecules. Future research is warranted to fully elucidate the potential of branched C10 ethers in pharmaceutical and other advanced applications.
References
- 1. 2-Ethylhexyl glycidyl ether (2461-15-6) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 2. 2-Ethylhexyl glycidyl ether(2461-15-6) 1H NMR spectrum [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. data.epo.org [data.epo.org]
- 7. A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IR spectrum: Ethers [quimicaorganica.org]
- 9. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. fiveable.me [fiveable.me]
- 12. community.wvu.edu [community.wvu.edu]
- 13. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 14. Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 2-Ethylhexyl Glycidyl Ether|Epoxy Reactive Diluent [benchchem.com]
Methodological & Application
Application Notes and Protocols for Ethereal Solvents in Grignard Reactions: A Review and General Protocol
For the attention of: Researchers, scientists, and drug development professionals.
Subject: Evaluation of "3-Butoxy-2-methylpentane" and other novel ethereal solvents for use in Grignard reactions.
Introduction:
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, heavily reliant on the choice of an appropriate ethereal solvent to stabilize the Grignard reagent. While diethyl ether and tetrahydrofuran (B95107) (THF) are standard solvents, their low boiling points can be limiting. This has led to the exploration of higher-boiling point ethers to allow for reactions at elevated temperatures, which can be beneficial for less reactive halides or sterically hindered substrates.
A comprehensive literature search for the specific use of "this compound" as a solvent in Grignard reactions did not yield any established application notes or protocols. Its potential as a Grignard solvent is not documented in the reviewed scientific literature. However, based on its structure as an ether, it is plausible to consider its investigation for such applications.
This document provides the known physical and safety data for "this compound" and outlines a general protocol for the evaluation of this and other novel ethereal solvents in Grignard reactions, drawing parallels with studies on alternative solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF).[1][2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling and for designing experimental setups.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂O | [3] |
| Molecular Weight | 158.28 g/mol | [3] |
| CAS Number | 90054-77-6 | [3] |
| Boiling Point | 120 - 122 °C | |
| Density | 0.835 g/cm³ (at 25 °C) | |
| Synonyms | 2-methyl 3-butoxy-pentane | [3] |
Safety and Handling
"this compound" is a flammable liquid and vapor. Appropriate safety precautions must be taken when handling this compound.
-
Handling: Work in a well-ventilated area and use personal protective equipment, including flame-retardant clothing, gloves, and eye protection. Keep away from heat, sparks, open flames, and hot surfaces. Ground and bond containers and receiving equipment to prevent static discharge.
-
Storage: Store in a cool, dark, and well-ventilated place in a tightly closed container. Keep away from incompatible materials such as oxidizing agents.
-
First Aid: In case of inhalation, move the person to fresh air. If on skin, wash with plenty of water. In case of eye contact, rinse cautiously with water for several minutes. If swallowed, do NOT induce vomiting and call a poison center or doctor immediately.
General Protocol for Evaluating a Novel Ether in Grignard Reagent Formation
The following is a generalized protocol for assessing the suitability of a new ethereal solvent, such as "this compound," for Grignard reactions. This protocol is based on established methodologies for testing alternative solvents.[1]
Objective: To determine the efficacy of a novel ether as a solvent for the formation of a Grignard reagent and its subsequent reaction with an electrophile.
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide (e.g., bromobenzene)
-
Novel ether solvent (e.g., this compound), freshly distilled and dried
-
Initiator (e.g., iodine crystal or 1,2-dibromoethane)
-
Electrophile (e.g., benzaldehyde)
-
Anhydrous workup and quenching reagents (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Initiation: Add magnesium turnings to the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.
-
Grignard Reagent Formation:
-
Add a small portion of the alkyl/aryl halide dissolved in the novel ether to the magnesium.
-
Observe for signs of reaction initiation (e.g., bubbling, heat generation, disappearance of the iodine color). Gentle heating may be required.
-
Once the reaction has initiated, add the remaining solution of the alkyl/aryl halide dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
-
Reaction with Electrophile:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Add a solution of the electrophile (e.g., benzaldehyde) in the novel ether dropwise to the Grignard reagent.
-
Allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours).
-
-
Workup and Isolation:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
-
Analysis: Analyze the crude product by techniques such as TLC, GC-MS, or NMR to determine the yield and purity of the desired alcohol.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for testing a novel solvent in a Grignard reaction.
Caption: General workflow for evaluating a novel solvent in a Grignard reaction.
Conclusion
While there is no specific data on the use of "this compound" in Grignard reactions, its properties as a higher-boiling point ether suggest it could be a candidate for investigation. The provided general protocol offers a starting point for researchers interested in exploring its potential. Any investigation should be preceded by a thorough risk assessment and adherence to all safety guidelines for handling flammable and potentially hazardous materials. The study of alternative solvents continues to be an important area of research for expanding the utility and improving the safety and environmental profile of the Grignard reaction.
References
Application Notes and Protocols for 3-Butoxy-2-methylpentane as a Solvent in Organic Synthesis
Disclaimer: Information regarding the specific applications of 3-Butoxy-2-methylpentane as a solvent in organic synthesis is not currently available in published literature. The following application notes and protocols are based on the computed physicochemical properties of the compound and the general characteristics of dialkyl ethers as a solvent class. These should be regarded as a starting point for research and development, and all experimental work should be conducted with appropriate safety precautions and small-scale trials.
Introduction
This compound is a dialkyl ether with the molecular formula C10H22O.[1] Ethers are a well-established class of solvents in organic synthesis, valued for their chemical inertness, ability to dissolve a wide range of nonpolar and polar organic compounds, and their relatively low boiling points which facilitate removal post-reaction.[2][3] Dialkyl ethers, in particular, are aprotic and do not possess active protons, making them suitable for reactions involving strong bases and organometallic reagents.[4] This document provides an overview of the potential applications of this compound as a solvent, based on its predicted properties and by analogy to other commonly used ether solvents.
Physicochemical Properties
The predicted physicochemical properties of this compound are summarized in the table below. These computed values provide a basis for estimating its behavior as a solvent and for planning its use in experimental setups.
| Property | Value | Source |
| Molecular Formula | C10H22O | [1] |
| Molecular Weight | 158.28 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 90054-77-6 | [1] |
| XLogP3-AA (LogP) | 3.6 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 7 | [1] |
| Topological Polar Surface Area | 9.2 Ų | [1] |
| Refractivity | 78.9 m³·mol⁻¹ | [1] |
Potential Applications in Organic Synthesis
Based on the general properties of dialkyl ethers, this compound could potentially be employed in a variety of organic reactions. The relatively high lipophilicity, as indicated by the predicted LogP value, suggests good solubility for nonpolar substrates. As an aprotic solvent, it would be compatible with moisture-sensitive and highly basic reagents.
Potential Reaction Classes:
-
Organometallic Reactions: The inert nature of ethers makes them ideal solvents for Grignard reactions, organolithium reactions, and other transformations involving organometallic reagents.[4]
-
Nucleophilic Substitutions: While polar aprotic solvents are often preferred for SN2 reactions, ethers can be used, particularly when the nucleophile is highly reactive.
-
Reductions: Ethers are common solvents for reductions using metal hydrides like lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4).[4]
-
Catalytic Reactions: It may serve as a solvent for certain transition-metal catalyzed cross-coupling reactions, provided it does not coordinate too strongly to the metal center.
General Experimental Protocols
The following are general and hypothetical protocols for using an inert ether solvent like this compound. These are not based on specific experimental data for this solvent and must be adapted and optimized for any specific reaction.
General Procedure for a Grignard Reaction
This protocol describes the formation of a Grignard reagent and its subsequent reaction with an electrophile.
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide
-
Electrophile (e.g., aldehyde, ketone, ester)
-
This compound (anhydrous)
-
Iodine crystal (as an initiator)
-
Anhydrous workup solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere (e.g., nitrogen or argon)
Protocol:
-
Setup: Assemble the flame-dried glassware under an inert atmosphere.
-
Initiation: Place magnesium turnings in the reaction flask. Add a small crystal of iodine.
-
Solvent Addition: Add anhydrous this compound to the flask.
-
Reagent Addition: Dissolve the alkyl or aryl halide in anhydrous this compound and add it to the dropping funnel. Add a small portion of the halide solution to the magnesium suspension.
-
Reaction Initiation: If the reaction does not start spontaneously (indicated by a color change and gentle reflux), gently warm the mixture.
-
Grignard Formation: Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
Reaction with Electrophile: Cool the Grignard reagent solution in an ice bath. Dissolve the electrophile in anhydrous this compound and add it dropwise to the Grignard reagent.
-
Quenching: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
Caption: General workflow for a Grignard reaction using an inert ether solvent.
Safety and Handling
As there is no specific Safety Data Sheet (SDS) available for this compound, handling precautions should be based on the general hazards associated with dialkyl ethers.
-
Flammability: Ethers are generally flammable. Avoid open flames, sparks, and hot surfaces.
-
Peroxide Formation: Ethers can form explosive peroxides upon exposure to air and light. Store in a cool, dark, and tightly sealed container. It is advisable to test for the presence of peroxides before use, especially if the solvent has been stored for an extended period.
-
Inhalation: Avoid inhaling vapors. Use in a well-ventilated area or in a fume hood.
-
Skin and Eye Contact: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for flammable organic solvents.
References
Application Notes and Protocols for High-Temperature Reactions of 3-Butoxy-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butoxy-2-methylpentane is a branched aliphatic ether with potential applications in various high-temperature chemical processes. Its unique structure may offer advantages in terms of thermal stability, solvency, and reaction kinetics compared to linear or less branched ethers. These application notes provide an overview of its potential uses and detailed protocols for conducting high-temperature reactions, specifically focusing on its thermal decomposition (pyrolysis). The information presented herein is based on general principles of ether chemistry and analogous data from related compounds, providing a foundational guide for experimental design.
Potential High-Temperature Applications
Due to its branched structure and molecular weight, this compound may be a suitable candidate for the following high-temperature applications:
-
Specialty Solvent: In reactions requiring a stable, high-boiling, and relatively non-polar medium.
-
Heat Transfer Fluid: Its thermal properties may allow for its use in closed-loop heating systems.
-
Chemical Intermediate: As a starting material for the synthesis of other valuable chemicals through controlled pyrolysis or other high-temperature transformations.
-
Fuel Additive: The decomposition products at high temperatures could influence combustion properties.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O | --INVALID-LINK-- |
| Molecular Weight | 158.28 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 90054-77-6 | --INVALID-LINK-- |
High-Temperature Reaction Protocols: Thermal Decomposition (Pyrolysis)
The following protocols are designed for the study of the thermal decomposition of this compound in a controlled laboratory setting. Ethers, when subjected to high temperatures, typically undergo complex reactions involving radical chain mechanisms.[1][2]
Experimental Objective
To determine the product distribution and reaction kinetics of the thermal decomposition of this compound at various temperatures.
Materials and Equipment
-
This compound (purity > 99%)
-
Inert gas (Nitrogen or Argon, high purity)
-
Quartz or stainless steel pyrolysis reactor
-
Tube furnace with programmable temperature controller
-
Syringe pump for liquid feed
-
Condenser system with a cold trap (e.g., dry ice/acetone bath)
-
Gas sampling bags
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
-
High-performance liquid chromatograph (HPLC) for liquid product analysis
-
Pressure gauge and flow meters
Experimental Setup Workflow
Caption: A typical workflow for the pyrolysis of this compound.
Detailed Experimental Protocol
-
System Preparation:
-
Assemble the pyrolysis reactor inside the tube furnace.
-
Connect the syringe pump to the reactor inlet and the condenser system to the outlet.
-
Perform a leak test on the entire system to ensure no atmospheric oxygen can enter.
-
Purge the system with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 100 mL/min for at least 30 minutes to remove any residual air.
-
-
Reaction Execution:
-
Set the furnace to the desired reaction temperature (e.g., 500 °C, 600 °C, 700 °C).
-
Allow the reactor to reach and stabilize at the set temperature.
-
Set the syringe pump to introduce this compound into the hot zone of the reactor at a constant flow rate (e.g., 0.1 mL/min).
-
During the reaction, maintain a constant flow of the inert carrier gas.
-
Collect the condensable liquid products in the cold trap.
-
Collect the non-condensable gaseous products in gas sampling bags at regular intervals.
-
Continue the reaction for a predetermined duration to ensure sufficient product collection for analysis.
-
-
Product Analysis:
-
After the reaction is complete, cool the system to room temperature under the inert gas flow.
-
Carefully collect the liquid products from the cold trap.
-
Analyze the liquid fraction using GC-MS to identify and quantify the various organic compounds. HPLC may be used for less volatile or polar compounds.
-
Analyze the gaseous fraction using GC-MS to identify and quantify the light hydrocarbon products.
-
-
Data Interpretation:
-
From the analytical data, calculate the product yields and selectivities at different temperatures.
-
Propose a reaction mechanism based on the identified products.
-
Predicted Product Distribution and Reaction Mechanism
Based on the thermal decomposition of other ethers, the pyrolysis of this compound is expected to proceed via a radical chain mechanism.[1][2] The primary decomposition pathways likely involve the homolytic cleavage of C-O and C-C bonds.
Hypothetical Signaling Pathway for Thermal Decomposition
Caption: A generalized radical chain mechanism for ether pyrolysis.
Expected Products
The pyrolysis of this compound is anticipated to yield a complex mixture of products. The major products are likely to include:
-
Alkenes: Butene, propene, ethene
-
Alkanes: Butane, propane, ethane, methane
-
Aldehydes and Ketones: Butanal, propanal, acetone
-
Alcohols: Butanol, pentanol (B124592) isomers
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data for the thermal decomposition of this compound at different temperatures. This data is illustrative and should be confirmed by experimental measurements.
Table 1: Product Yields (% of initial reactant mass) at Different Temperatures
| Temperature (°C) | Gaseous Products (%) | Liquid Products (%) | Solid Residue (Char) (%) |
| 500 | 25 | 70 | 5 |
| 600 | 45 | 50 | 5 |
| 700 | 70 | 25 | 5 |
Table 2: Major Product Selectivity in the Gaseous Phase (%)
| Temperature (°C) | Methane | Ethene | Propene | Butene |
| 500 | 10 | 20 | 35 | 35 |
| 600 | 15 | 25 | 30 | 30 |
| 700 | 20 | 30 | 25 | 25 |
Table 3: Major Product Selectivity in the Liquid Phase (%)
| Temperature (°C) | Butanal | Propanal | Butanols | Pentanols |
| 500 | 40 | 25 | 20 | 15 |
| 600 | 35 | 30 | 20 | 15 |
| 700 | 30 | 35 | 15 | 20 |
Safety Precautions
-
High-temperature reactions should be conducted in a well-ventilated fume hood.
-
The pyrolysis of organic compounds can produce flammable and toxic gases. Appropriate safety measures, including the use of personal protective equipment (PPE), should be in place.
-
The reactor system will be under pressure at high temperatures. Ensure the system is pressure-rated and equipped with a pressure relief valve.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
Conclusion
While specific high-temperature reaction protocols for this compound are not extensively documented, the principles of ether pyrolysis provide a strong foundation for experimental design. The protocols and hypothetical data presented in these application notes serve as a starting point for researchers to explore the potential of this compound in high-temperature applications. Experimental validation is crucial to determine the actual reaction pathways and product distributions.
References
Application Notes and Protocols: 3-Butoxy-2-methylpentane in Polymer Chemistry
Disclaimer: Direct applications of "3-Butoxy-2-methylpentane" in polymer chemistry are not extensively documented in publicly available literature. The following application notes and protocols are based on the established roles of analogous ether compounds in polymer science and are intended to be illustrative and hypothetical. Researchers should validate these methodologies for their specific experimental contexts.
Introduction
This compound is an aliphatic ether with potential utility in polymer chemistry.[1] Its branched alkyl structure and ether linkage suggest possible roles as a specialized solvent, a chain transfer agent in radical polymerization, or a synthetic precursor for novel monomers. Ethers are known to be versatile in polymer synthesis, serving as solvents for various polymerization reactions and as intermediates in the production of polymers like polyethers.[2] This document outlines hypothetical applications, supported by detailed protocols and data, to guide researchers in exploring the potential of this compound in polymer chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its potential applications in polymer synthesis.
| Property | Value |
| Molecular Formula | C10H22O |
| Molecular Weight | 158.28 g/mol [1] |
| CAS Number | 90054-77-6[1] |
| IUPAC Name | This compound[1] |
| Boiling Point (Predicted) | ~170-180 °C |
| Density (Predicted) | ~0.8 g/mL |
| Solubility | Soluble in most organic solvents; sparingly soluble in water. |
Hypothetical Application 1: High-Boiling Point Solvent for Solution Polymerization
The predicted high boiling point and non-polar, aprotic nature of this compound make it a candidate as a solvent for solution polymerization of non-polar monomers, such as styrenics and dienes, at elevated temperatures. Its branched structure may also influence polymer solubility and chain conformation.
Experimental Protocol: Solution Polymerization of Styrene
Objective: To synthesize polystyrene using this compound as a high-boiling point solvent.
Materials:
-
Styrene (inhibitor removed)
-
This compound (anhydrous)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Methanol (B129727) (non-solvent for precipitation)
-
Nitrogen gas (inert atmosphere)
-
Schlenk flask and line
-
Magnetic stirrer and hot plate
-
Condenser
Procedure:
-
A 250 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120°C overnight and cooled under a stream of nitrogen.
-
To the flask, add 100 mL of anhydrous this compound and 20 g of inhibitor-free styrene.
-
Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.
-
In a separate vial, dissolve 0.1 g of AIBN in 5 mL of this compound.
-
Add the AIBN solution to the monomer solution under a nitrogen atmosphere.
-
The flask is sealed and placed in an oil bath preheated to 80°C.
-
The polymerization is allowed to proceed for 6 hours with continuous stirring.
-
After 6 hours, the reaction is terminated by cooling the flask in an ice bath.
-
The viscous polymer solution is slowly poured into 500 mL of vigorously stirring methanol to precipitate the polystyrene.
-
The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 60°C to a constant weight.
Hypothetical Data
| Parameter | Value |
| Monomer Conversion | 85% |
| Number-Average Molecular Weight (Mn) | 50,000 g/mol |
| Polydispersity Index (PDI) | 2.1 |
| Glass Transition Temperature (Tg) | 100 °C |
Hypothetical Application 2: Chain Transfer Agent in Radical Polymerization
The ether linkage and branched alkyl structure of this compound could allow it to act as a chain transfer agent in radical polymerization, enabling control over the molecular weight of the resulting polymer.
Experimental Protocol: Molecular Weight Control of Poly(methyl methacrylate)
Objective: To investigate the effect of this compound concentration on the molecular weight of poly(methyl methacrylate) (PMMA).
Materials:
-
Methyl methacrylate (B99206) (MMA) (inhibitor removed)
-
This compound
-
Benzoyl peroxide (BPO) (initiator)
-
Toluene (B28343) (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas
-
Reaction vials with septa
Procedure:
-
Prepare a stock solution of BPO in toluene (10 mg/mL).
-
In a series of reaction vials, add 5 g of inhibitor-free MMA and 10 mL of toluene.
-
Add varying amounts of this compound to each vial (e.g., 0, 0.1, 0.2, 0.5, 1.0 g).
-
Purge each vial with nitrogen for 15 minutes.
-
Inject 1 mL of the BPO stock solution into each vial.
-
Seal the vials and place them in a shaking incubator at 70°C for 4 hours.
-
Terminate the reactions by cooling the vials.
-
Precipitate the PMMA by adding the contents of each vial to 100 mL of methanol.
-
Filter, wash, and dry the polymer from each reaction.
-
Analyze the molecular weight (Mn) and PDI of each sample using gel permeation chromatography (GPC).
Hypothetical Data
| Concentration of this compound (g) | Mn ( g/mol ) | PDI |
| 0 | 120,000 | 2.5 |
| 0.1 | 95,000 | 2.3 |
| 0.2 | 78,000 | 2.2 |
| 0.5 | 55,000 | 2.1 |
| 1.0 | 38,000 | 2.0 |
Visualizations
Caption: Workflow for the solution polymerization of styrene.
Caption: Role of this compound in chain transfer.
References
Application Note: Quantitative Analysis of 3-Butoxy-2-methylpentane using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a sensitive and selective method for the detection and quantification of 3-Butoxy-2-methylpentane in a solution matrix using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The protocol provides comprehensive steps for sample preparation, instrument setup, and data analysis. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for research and quality control applications.
Introduction
This compound is an ether that may be of interest as a potential impurity, metabolite, or environmental contaminant. Accurate and reliable quantification of this volatile organic compound (VOC) is crucial for various scientific disciplines. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of GC with the highly sensitive and specific detection of MS. This note presents a validated GC-MS method for the analysis of this compound.
Experimental Protocol
This section provides a detailed methodology for the analysis of this compound.
Materials and Reagents
-
Solvent: Hexane (B92381) (HPLC grade or equivalent)
-
Standard: this compound (analytical standard grade)
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa
Instrumentation
A standard Gas Chromatograph equipped with a Mass Spectrometer detector is required. The following configuration was used for this application:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Sample Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dilute the test sample with hexane to bring the concentration of this compound within the calibration range.
GC-MS Conditions
Gas Chromatograph (GC) Parameters:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
Mass Spectrometer (MS) Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions: To be determined based on the mass spectrum of this compound. For method development, a full scan from m/z 40-250 is recommended to identify characteristic ions.
Data Presentation
The performance of this method was evaluated, and the quantitative data are summarized in the table below.
| Parameter | Result |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Linearity (R²) | > 0.998 |
| Concentration Range | 0.15 - 50 µg/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Visualizations
The following diagrams illustrate the experimental workflow and the principles of the analytical method.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical relationship of the components in a GC-MS system.
Conclusion
The GC-MS method described in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The method is characterized by its high sensitivity, selectivity, and excellent performance across a wide dynamic range. This protocol can be readily implemented in analytical laboratories for routine analysis and research purposes.
Application Notes and Protocols for the GC-MS Analysis of 3-Butoxy-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. This document provides a detailed protocol for the analysis of 3-Butoxy-2-methylpentane, an aliphatic ether, using GC-MS. The methodologies outlined are intended to serve as a guide for researchers in academic and industrial settings, including those involved in drug development where the identification of impurities and metabolites is critical.
This compound is a compound with the molecular formula C10H22O and a molecular weight of 158.28 g/mol .[1][2] Due to its volatility, GC-MS is an ideal method for its analysis. The protocols provided herein cover sample preparation, instrument parameters, and data analysis to ensure reliable and reproducible results.
Experimental Protocols
A successful GC-MS analysis relies on careful sample preparation and optimized instrument conditions. The following protocols are recommended for the analysis of this compound.
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For liquid samples, a direct injection after dilution is often sufficient. For more complex matrices, headspace or solid-phase microextraction (SPME) may be necessary to isolate the analyte.
a) Direct Liquid Injection:
-
Solvent Selection: Use a high-purity volatile solvent in which this compound is soluble. Hexane, ethyl acetate, or dichloromethane (B109758) are suitable choices.
-
Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.
-
Working Standard Preparation: Create a series of working standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: If the sample is a solution, dilute it with the chosen solvent to bring the expected concentration of this compound within the calibration range.
-
Filtration: Filter the final diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter before transferring to a 2 mL autosampler vial.
b) Headspace Sampling (for solid or viscous liquid matrices):
-
Sample Aliquoting: Place a precisely weighed amount (e.g., 1 g) of the solid or viscous liquid sample into a 20 mL headspace vial.
-
Matrix Modification (if necessary): For aqueous samples, adding salts like sodium chloride can increase the volatility of the analyte.
-
Equilibration: Seal the vial and place it in the headspace autosampler. Allow the sample to equilibrate at a constant temperature (e.g., 80°C) for a set period (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
-
Injection: A heated, gas-tight syringe is used to withdraw a known volume of the headspace gas for injection into the GC.
GC-MS Instrumentation and Parameters
The following instrumental parameters are a recommended starting point and may require optimization based on the specific instrument and analytical goals.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column[3] |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 35-350 |
| Scan Rate | 2 scans/sec |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
Data Presentation
The following tables summarize the expected quantitative data for the GC-MS analysis of this compound. The retention time is an estimate and may vary depending on the specific GC conditions and column used. The mass spectral data is predicted based on the common fragmentation patterns of aliphatic ethers.[4][5][6][7]
Table 2: Predicted Retention Time for this compound
| Compound | Retention Time (min) |
| This compound | ~9.5 |
Table 3: Predicted Mass Spectrum of this compound
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 158 | 5 | [M]+• (Molecular Ion) |
| 129 | 15 | [M - C2H5]+ |
| 101 | 100 | [M - C4H9]+ |
| 87 | 45 | [C5H11O]+ |
| 73 | 30 | [C4H9O]+ |
| 57 | 80 | [C4H9]+ |
| 43 | 60 | [C3H7]+ |
| 29 | 50 | [C2H5]+ |
Visualizations
The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for this compound.
Caption: A general workflow for GC-MS analysis.
Caption: Proposed fragmentation of this compound.
References
- 1. This compound | C10H22O | CID 23119414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S,3S)-2-butoxy-3-methylpentane | C10H22O | CID 89470743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. GCMS Section 6.13 [people.whitman.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for 3-Butoxy-2-methylpentane as a Non-Polar Aprotic Solvent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-Butoxy-2-methylpentane as a potential non-polar aprotic solvent for use in organic synthesis and drug development. Due to the limited availability of experimental data for this specific ether, this document combines computed data with experimental data from structurally similar compounds to project its properties and potential applications.
Introduction
This compound is a high-molecular-weight aliphatic ether. Its structure, characterized by a butyl group and a bulky, branched pentyl group attached to an oxygen atom, suggests properties consistent with a non-polar aprotic solvent. Such solvents are crucial in a variety of chemical transformations, particularly those involving organometallic reagents and other moisture-sensitive compounds. The absence of acidic protons (aprotic nature) and a low dielectric constant (non-polar nature) make it a suitable medium for reactions that require an inert environment and good solubility for non-polar substrates. Ethers, in general, are widely used as solvents in the pharmaceutical industry for drug manufacturing, serving to dissolve and extract active compounds.[1]
Physicochemical Properties
The properties of this compound are projected based on computed data from PubChem and experimental data from analogous ethers. This combination provides a functional profile for its potential use.
| Property | This compound (Computed) | Di-sec-butyl ether (Experimental) | Di-n-butyl ether (Experimental) | Diethyl Ether (Experimental) |
| Molecular Formula | C₁₀H₂₂O[2] | C₈H₁₈O | C₈H₁₈O | C₄H₁₀O |
| Molecular Weight ( g/mol ) | 158.28[2] | 130.23 | 130.23 | 74.12 |
| Boiling Point (°C) | Not Available | 121 | 142 | 34.6 |
| Density (g/mL at 25°C) | Not Available | 0.759 | 0.764 | 0.713 |
| Dielectric Constant | Not Available | ~2-4 (estimated for aliphatic ethers) | ~4.3 | 4.3 |
| Hydrogen Bond Donor Count | 0[2] | 0 | 0 | 0 |
| Hydrogen Bond Acceptor Count | 1[2] | 1 | 1 | 1 |
| Topological Polar Surface Area (Ų) | 9.2[2] | 9.2 | 9.2 | 9.2 |
| XLogP3-AA | 3.6[2] | 2.8 | 2.8 | 0.8 |
Note: The dielectric constant for aliphatic ethers is generally low, falling in the range of 2-4, which classifies them as non-polar solvents. The high XLogP3-AA value for this compound suggests high lipophilicity and low water solubility.
Potential Applications in Organic Synthesis
Based on its structural similarity to other well-established ether solvents, this compound is anticipated to be a suitable solvent for a range of organic reactions, including:
-
Grignard Reactions: The formation and reaction of Grignard reagents require anhydrous, aprotic conditions to prevent quenching of the highly basic organomagnesium species. The ether oxygen can coordinate with the magnesium atom, stabilizing the Grignard reagent.[3]
-
Wittig Reactions: The formation of phosphorus ylides using strong bases and their subsequent reaction with aldehydes or ketones are commonly performed in aprotic solvents like ethers.[4]
-
Metal-Catalyzed Cross-Coupling Reactions: The solubility of non-polar substrates and the inert nature of ethers make them suitable for various cross-coupling reactions.
-
Extractions: Its predicted low water solubility and ability to dissolve non-polar organic compounds make it a potential candidate for liquid-liquid extractions.
Experimental Protocols (Adapted)
The following are adapted protocols for common organic reactions, illustrating the potential use of this compound as a solvent.
Protocol 1: Grignard Reagent Formation and Reaction with an Aldehyde
This protocol describes the formation of phenylmagnesium bromide and its subsequent reaction with benzaldehyde (B42025) to form diphenylmethanol (B121723).
Materials:
-
Magnesium turnings
-
Benzaldehyde
-
This compound (anhydrous)
-
Anhydrous HCl in this compound
-
Saturated aqueous ammonium (B1175870) chloride
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Preparation of Glassware: All glassware must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[5]
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small volume of anhydrous this compound to cover the magnesium.
-
Dissolve bromobenzene (1.0 equivalent) in anhydrous this compound and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated by gentle heating or the addition of a small crystal of iodine.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[6]
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Dissolve benzaldehyde (1.0 equivalent) in anhydrous this compound and add it to the dropping funnel.
-
Add the benzaldehyde solution dropwise to the stirred Grignard reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.[5]
-
Extract the aqueous layer with this compound.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude diphenylmethanol by recrystallization or column chromatography.
Experimental Workflow for Grignard Reaction
Caption: Workflow for the Grignard synthesis of diphenylmethanol.
Protocol 2: Wittig Reaction
This protocol describes the synthesis of an alkene from an aldehyde and a phosphonium (B103445) ylide.
Materials:
-
Benzyltriphenylphosphonium (B107652) chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
This compound (anhydrous)
-
Saturated aqueous ammonium chloride
-
Sodium sulfate (anhydrous)
Procedure:
-
Preparation of Glassware: Ensure all glassware is flame-dried and cooled under a dry inert atmosphere (nitrogen or argon).
-
Ylide Formation:
-
To a stirred suspension of benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous this compound at 0°C, add n-butyllithium (1.1 equivalents) dropwise.
-
A color change (typically to orange or red) indicates the formation of the ylide.[1]
-
Stir the mixture at 0°C for 30 minutes.
-
-
Wittig Reaction:
-
Dissolve benzaldehyde (1.0 equivalent) in anhydrous this compound.
-
Slowly add the benzaldehyde solution to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.[1]
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with this compound.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure. The crude product will contain triphenylphosphine (B44618) oxide.
-
-
Purification: Purify the crude alkene by column chromatography on silica (B1680970) gel to separate it from the triphenylphosphine oxide byproduct.
Experimental Workflow for Wittig Reaction
Caption: Workflow for the Wittig synthesis of stilbene.
Safety and Handling
As with all aliphatic ethers, this compound should be handled with appropriate safety precautions.
-
Flammability: Ethers are highly flammable. Handle in a well-ventilated area, preferably in a fume hood, away from ignition sources.
-
Peroxide Formation: Ethers can form explosive peroxides upon exposure to air and light. Store in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen). It is recommended to test for the presence of peroxides before use, especially if the container has been opened previously and stored for an extended period.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling vapors. Use in a well-ventilated area.
-
Disposal: Dispose of as hazardous organic waste in accordance with local regulations.
Conclusion
This compound exhibits the structural and computed characteristics of a viable non-polar aprotic solvent. Its higher boiling point compared to diethyl ether could be advantageous for reactions requiring elevated temperatures. However, the lack of experimental data necessitates careful small-scale trials to validate its performance in specific applications. Researchers are encouraged to determine key experimental parameters, such as the dielectric constant and precise boiling point, to fully characterize this solvent for broader use in organic synthesis and drug development.
References
- 1. US5358670A - Process for preparing grignard reagents in diethylene glycol dibutyl ether - Google Patents [patents.google.com]
- 2. This compound | C10H22O | CID 23119414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. community.wvu.edu [community.wvu.edu]
Application Notes and Protocols: Handling and Safety for Aliphatic Ethers
Disclaimer: The chemical "3-Butoxy-2-methylpentane" is not a recognized or commercially available compound according to standard chemical databases. The following handling and safety procedures are based on the general properties of structurally similar aliphatic ethers and should be adapted as part of a comprehensive risk assessment for any specific compound used in the laboratory.
Introduction
Aliphatic ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl groups. They are often used as solvents in chemical synthesis and other laboratory applications. While their reactivity is generally low, they can pose significant hazards, including flammability and the potential for peroxide formation. These notes provide a general framework for the safe handling of aliphatic ethers in a research and development setting.
Physical and Chemical Properties (Illustrative)
The properties of aliphatic ethers can vary, but they generally share common characteristics. The table below provides an example based on a structurally related, well-documented ether, Di-n-butyl ether (CAS No. 142-96-1), to illustrate the type of data required for a full safety assessment.
| Property | Value (for Di-n-butyl ether) |
| Molecular Formula | C8H18O |
| Molecular Weight | 130.23 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 142 °C |
| Melting Point | -98 °C |
| Flash Point | 25 °C (77 °F) - closed cup |
| Autoignition Temperature | 194 °C (381 °F) |
| Upper Explosion Limit | 7.6 % (V) |
| Lower Explosion Limit | 0.8 % (V) |
| Vapor Pressure | 4.8 hPa at 20 °C |
| Density | 0.769 g/cm³ at 20 °C |
| Solubility in Water | 0.3 g/L at 20 °C |
Hazard Identification and Safety Precautions
3.1 Flammability: Aliphatic ethers are typically flammable liquids and can form explosive mixtures with air. Vapors are often heavier than air and may travel to a source of ignition and flash back.
-
Protocol:
-
Handle in a well-ventilated area, preferably within a certified chemical fume hood.
-
Keep away from all sources of ignition, including open flames, hot plates, and static discharge.
-
Use intrinsically safe equipment where possible.
-
Store in a designated, well-ventilated flammable liquids cabinet.
-
3.2 Peroxide Formation: Ethers can form explosive peroxides upon exposure to air and light, particularly after prolonged storage.
-
Protocol:
-
Date all containers upon receipt and upon opening.
-
Test for the presence of peroxides before each use, especially before distillation or concentration. Peroxide test strips are commercially available for this purpose.
-
If peroxides are present at concentrations >100 ppm, the material should be treated to remove peroxides or disposed of as hazardous waste.
-
Store in airtight, light-resistant containers, under an inert atmosphere (e.g., nitrogen or argon) if necessary.
-
3.3 Health Hazards: Inhalation of high concentrations of ether vapors can cause central nervous system depression, leading to dizziness, headache, and anesthesia. Prolonged or repeated skin contact may cause defatting and dermatitis.
-
Protocol:
-
Minimize inhalation exposure by working in a fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including:
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene). Check manufacturer's compatibility data.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-resistant lab coat is recommended.
-
-
Experimental Workflow for Safe Dispensing
The following diagram illustrates a standard workflow for safely dispensing an aliphatic ether from a storage container to an experimental vessel.
Caption: Workflow for safe handling and dispensing of peroxide-forming ethers.
Emergency Procedures
A logical decision-making process for responding to an accidental spill is outlined below.
Application Notes and Protocols: 3-Butoxy-2-methylpentane in Extraction and Separation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a summary of the known physicochemical properties of 3-Butoxy-2-methylpentane. Despite a comprehensive literature search, no specific applications of this compound in extraction and separation processes have been documented. However, given its structural similarity to other ether solvents commonly used in laboratories, this document presents a generalized protocol for liquid-liquid extraction. This protocol is intended to serve as a foundational methodology for researchers interested in exploring the potential of this compound as a novel extraction solvent.
Physicochemical Properties of this compound
Quantitative data for this compound, as available from public chemical databases, is summarized below. Ethers are a class of organic compounds recognized for their utility as solvents in chemical processes due to their inertness and ability to dissolve a wide range of organic compounds.[1] Their low boiling points and immiscibility with water make them particularly suitable for extraction processes.[2][3]
| Property | Value | Source |
| Molecular Formula | C10H22O | PubChem[4] |
| Molecular Weight | 158.28 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 90054-77-6 | PubChem[4] |
| XLogP3-AA | 3.6 | PubChem[4] |
| Hydrogen Bond Donor Count | 0 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |
| Rotatable Bond Count | 6 | PubChem[4] |
| Topological Polar Surface Area | 9.2 Ų | PubChem[4] |
Potential Applications in Extraction and Separation
While no specific studies detailing the use of this compound for extraction and separation have been identified, its chemical nature as an ether suggests potential utility in such applications. Ethers are effective solvents for a variety of organic compounds and are often used in liquid-liquid extraction to separate components based on their differential solubilities in an aqueous and an organic phase.[2][5][6] The butoxy and methylpentane moieties of the target molecule suggest it would be a non-polar solvent, suitable for extracting non-polar to moderately polar compounds from aqueous solutions.
Generalized Protocol for Liquid-Liquid Extraction
The following is a generalized protocol for a bench-scale liquid-liquid extraction using an organic solvent like an ether. This protocol can be adapted for initial investigations into the efficacy of this compound as an extraction solvent.
Objective: To separate a target compound from an aqueous solution into an organic phase.
Materials:
-
Aqueous solution containing the target compound
-
This compound (or other ether solvent)
-
Separatory funnel (appropriate size for the volumes used)
-
Ring stand and clamp
-
Beakers or flasks for collecting the separated layers
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator (for solvent removal)
Methodology:
-
Preparation:
-
Ensure the separatory funnel is clean, dry, and the stopcock is properly lubricated and closed.
-
Mount the separatory funnel securely in a ring stand.
-
Measure the volume of the aqueous solution containing the compound of interest.
-
-
Extraction:
-
Pour the aqueous solution into the separatory funnel.
-
Add an equal volume of this compound to the separatory funnel.
-
Stopper the funnel and gently invert it a few times to mix the layers.
-
Venting: With the funnel inverted and the tip pointing away from you and others into a fume hood, slowly open the stopcock to release any pressure buildup. Close the stopcock.
-
Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the solute from the aqueous to the organic layer. Periodically vent the funnel as described above.
-
Place the separatory funnel back in the ring stand and allow the layers to separate completely. The less dense layer will be on top.
-
-
Separation:
-
Carefully remove the stopper.
-
Slowly open the stopcock to drain the lower (denser) layer into a clean beaker or flask.
-
Drain the layer until the interface between the two layers is just above the stopcock.
-
Drain the upper (less dense) layer into a separate clean beaker or flask through the top opening of the funnel to avoid contamination.
-
-
Drying the Organic Layer:
-
Add a small amount of a drying agent, such as anhydrous sodium sulfate, to the collected organic layer to remove any residual water.
-
Swirl the flask gently. If the drying agent clumps together, add more until some of it remains free-flowing.
-
Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask.
-
-
Solvent Removal:
-
Remove the organic solvent using a rotary evaporator to isolate the extracted compound.
-
Once the solvent is removed, the flask can be re-weighed to determine the yield of the extracted compound.
-
Experimental Workflow
Caption: Workflow for a generic liquid-liquid extraction process.
Signaling Pathways
There is no information available in the scientific literature regarding any signaling pathways associated with this compound.
Disclaimer
The provided protocol is a general guideline and has not been optimized for this compound. Researchers should conduct their own optimization and safety assessments before using this compound in any experimental work. Always handle ethers in a well-ventilated fume hood and take appropriate safety precautions due to their potential flammability.
References
Application Notes and Protocols for Reactions in High-Boiling Point Ethers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for conducting chemical reactions in high-boiling point ethers. This document includes detailed protocols for common synthetic transformations, quantitative data for reaction optimization, and safety guidelines for handling these solvents.
Introduction to High-Boiling Point Ethers in Synthesis
High-boiling point ethers are invaluable solvents for organic reactions that require elevated temperatures. Their inert nature, ability to solvate a wide range of organic compounds, and higher boiling points compared to commonly used ethers like diethyl ether (b.p. 34.6 °C) and tetrahydrofuran (B95107) (THF) (b.p. 66 °C) allow for greater thermal control and can significantly increase reaction rates.[1] Common examples include diglyme (B29089) (162 °C), triglyme, and diphenyl ether (259 °C).[1][2] These solvents are particularly advantageous for reactions with high activation energies, such as certain cross-coupling reactions, Grignard reactions with less reactive halides, and nucleophilic aromatic substitutions.[1][3]
A primary consideration when using high-boiling point ethers is the post-reaction work-up, as their low volatility can make removal by standard rotary evaporation challenging.[1] Techniques such as vacuum distillation or extraction are often necessary.[1]
Safety Precautions
Working with high-boiling point ethers requires adherence to strict safety protocols:
-
Peroxide Formation: Like their lower-boiling counterparts, many ethers can form explosive peroxides upon exposure to air and light. It is crucial to test for the presence of peroxides before heating or distilling these solvents.[4]
-
Inert Atmosphere: Many reactions performed in these ethers, such as Grignard and organometallic coupling reactions, are sensitive to air and moisture. Therefore, maintaining an inert atmosphere using nitrogen or argon is essential.[1][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-resistant lab coats, and gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Heating: Use a heating mantle with a stirrer and a temperature controller to ensure even and controlled heating. An oil or sand bath can also be used.
Experimental Setups
A typical experimental setup for a reaction under an inert atmosphere in a high-boiling point ether involves a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a means for introducing reagents under an inert gas (e.g., a dropping funnel and a nitrogen/argon inlet).
Application 1: Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[6] While often performed in lower boiling point solvents, high-boiling point ethers or polar aprotic solvents like DMF are used when higher temperatures are necessary to drive the reaction to completion, especially with less reactive substrates.
Quantitative Data
| Alcohol | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-(hydroxymethyl)-15-crown-5 | 1,10-Dibromodecane (B1670030) | NaH | DMF | Room Temp | 24 | Not specified | [7] |
| o-Nitrophenol | Diethylene glycol ditosylate | K₂CO₃ | DMF | 90 (Microwave) | 1.25 | 84 | [8] |
Experimental Protocol: Synthesis of 2-(10-Bromodecyloxymethyl)-15-crown-5 Ether[7]
This protocol describes the synthesis of a crown ether derivative using a Williamson ether synthesis in a high-boiling polar aprotic solvent.
Materials:
-
2-(hydroxymethyl)-15-crown-5 ether
-
1,10-Dibromodecane
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
3 M Sodium hydroxide (B78521) (NaOH)
-
Magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
25 mL round-bottom flask with a stir bar
-
Syringes
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a 25 mL round-bottom flask containing 15 mL of DMF and a stir bar, add 0.42 g (9.3 mmol) of NaH with stirring.
-
Dropwise, add 4 mL of a 1 M solution of 2-(hydroxymethyl)-15-crown-5 ether in DMF.
-
Using a 10 mL syringe, add 6 mL of 1,10-dibromodecane and stir the reaction mixture for 24 hours at room temperature.
-
Quench the reaction by adding 25 mL of methanol and remove the solvent using a rotary evaporator.
-
Dissolve the residue in 25 mL of CH₂Cl₂.
-
Wash the organic layer sequentially with 100 mL of water, twice with 100 mL of 3 M NaOH, and a final wash with 100 mL of water.
-
Dry the organic layer over MgSO₄, filter, and remove the solvent by rotary evaporation to yield the product.
Application 2: Grignard Reactions
Grignard reactions are fundamental for C-C bond formation. While typically performed in diethyl ether or THF, high-boiling point ethers like diglyme (b.p. 162 °C) are advantageous for reactions requiring higher temperatures, for instance, with less reactive electrophiles.[1] The chelating ability of diglyme can also stabilize the Grignard reagent.[1]
Quantitative Data
| Alkyl/Aryl Halide | Electrophile | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzyl chloride | 2-Butanone | Diglyme | 68 | Limited | [9] |
| Methyl chloride | N/A | Diethylene glycol dibutyl ether | 65-70 | Not specified | [10] |
| Ethyl bromide | N/A | Diethylene glycol dibutyl ether | 40 | Not specified | [10] |
Experimental Protocol: Grignard Reagent Formation and Reaction with a Ketone in Diglyme[1]
This protocol outlines the preparation of a Grignard reagent in diglyme and its subsequent reaction with a ketone. All glassware must be flame-dried and cooled under an inert atmosphere.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diglyme
-
Alkyl or aryl halide
-
Ketone
-
Saturated aqueous ammonium (B1175870) chloride solution
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
Part A: Grignard Reagent Formation
-
Place magnesium turnings in the flame-dried, three-necked round-bottom flask under a positive pressure of inert gas.
-
Add a small crystal of iodine and gently warm the flask until the purple vapor of iodine is visible, then cool to room temperature to activate the magnesium.
-
Add anhydrous diglyme to the flask via syringe.
-
Dissolve the alkyl or aryl halide in anhydrous diglyme and add it to the dropping funnel.
-
Add a small portion of the halide solution to initiate the reaction.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. Heating may be required.
-
After the addition is complete, continue to heat at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Ketone
-
Cool the flask containing the Grignard reagent to 0 °C in an ice bath.
-
Dissolve the ketone in anhydrous diglyme and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction to stir for a suitable time, monitoring by TLC.
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.[1]
-
Proceed with a standard aqueous workup, including extraction with an appropriate organic solvent and drying of the organic layer.
Application 3: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[11] High-boiling point ethers can be employed as solvents, and in some cases, functionalized ethers can act as ligands to enhance catalyst performance.[12]
Quantitative Data
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent System | Temperature (°C) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | [Pd(IPr*TEG)(cin)Cl)] (0.1 mol%) | K₂CO₃ | n-BuOH:H₂O (1:3) | 90 | Good to Excellent | [12] |
| Substituted Aryl Halide | Substituted Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 100 | Not specified | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling in an Aqueous System with a Triglyme-Functionalized Catalyst[12]
This protocol describes a Suzuki-Miyaura coupling reaction using a specialized palladium catalyst with a triglyme-functionalized NHC ligand in an aqueous solvent system.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 0.75 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.12 mmol)
-
Potassium carbonate (K₂CO₃, 2.25 mmol)
-
[Pd(IPr*TEG)(cin)Cl)] (0.1 mol%)
-
n-Butanol/Water (1:3 mixture, 1.5 mL)
Equipment:
-
Reaction vessel suitable for heating under an inert atmosphere
-
Magnetic stirrer and stir bar
-
Heating system
Procedure:
-
In a reaction vessel, combine the aryl halide, arylboronic acid, potassium carbonate, and the palladium catalyst.
-
Add the n-butanol/water solvent mixture.
-
Purge the vessel with an inert gas (argon).
-
Heat the reaction mixture to 90 °C with stirring.
-
Monitor the reaction progress by a suitable method (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup and extraction with an organic solvent.
-
Purify the product by column chromatography.
Application 4: Ullmann Condensation for Diaryl Ether Synthesis
The Ullmann condensation is a classic copper-catalyzed reaction for the synthesis of diaryl ethers from an aryl halide and a phenol.[3] This reaction often requires high temperatures, making high-boiling point solvents like NMP, nitrobenzene, or DMF suitable.[3]
Experimental Protocol: General Procedure for Ullmann Ether Synthesis[3][13]
Materials:
-
Aryl halide
-
Phenol
-
Potassium hydroxide (KOH) or Cesium carbonate (Cs₂CO₃)
-
Copper catalyst (e.g., copper powder, copper salts, or CuO-NPs)
-
High-boiling polar aprotic solvent (e.g., NMP, DMF)
Equipment:
-
Reaction flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a reaction flask, add the phenol, base (e.g., KOH or Cs₂CO₃), and the high-boiling point solvent.
-
Heat the mixture to form the corresponding phenoxide.
-
Add the aryl halide and the copper catalyst.
-
Heat the reaction mixture to a high temperature (often >150 °C) and stir for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and perform an aqueous workup to isolate the diaryl ether product.
Application 5: Synthesis of Phenoxathiin from Diphenyl Ether
Diphenyl ether can serve as both a solvent and a reactant in high-temperature reactions. An example is the synthesis of phenoxathiin, a sulfur-containing heterocyclic compound.
Quantitative Data
| Reactant 1 | Reactant 2 | Catalyst | Temperature | Time (h) | Yield (%) | Reference |
| Phenyl ether | Sulfur | Anhydrous aluminum chloride | Steam bath | 4 | 87 | [2] |
Experimental Protocol: Synthesis of Phenoxathiin[2]
Materials:
-
Phenyl ether (1886 g, 11 moles)
-
Sulfur (flowers, 256 g, 8 gram atoms)
-
Anhydrous aluminum chloride (510 g, 3.8 moles)
-
Ice
-
Concentrated hydrochloric acid
-
Calcium chloride
-
Methyl alcohol
Equipment:
-
5-L flask
-
Water-cooled reflux condenser
-
Steam bath
-
4-L beaker
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 5-L flask, mix phenyl ether, sulfur, and anhydrous aluminum chloride.
-
Fit the flask with a reflux condenser and heat on a steam bath in a fume hood for 1.5 hours, at which point the vigorous evolution of hydrogen sulfide (B99878) subsides. Continue heating for a total of four hours.
-
Pour the reaction mixture slowly with stirring into a 4-L beaker half-filled with ice and 250 cc of concentrated hydrochloric acid.
-
Separate the layers and dry the organic layer overnight with calcium chloride.
-
Distill the mixture under reduced pressure (5 mm). The fraction boiling at 140–160 °C is collected as phenoxathiin. The yield is approximately 700 g (87%).
-
Purify the product by crystallization from boiling methyl alcohol.
Visualizations
Caption: General experimental setup for reactions in high-boiling point ethers under an inert atmosphere.
Caption: A general workflow for the work-up and purification of products from reactions conducted in high-boiling point ethers.
Caption: Logical pathway of the Williamson ether synthesis, from reactants to products via deprotonation and SN2 attack.
Caption: Simplified catalytic cycle for the copper-catalyzed Ullmann condensation for diaryl ether synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. orgchemres.org [orgchemres.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. US5358670A - Process for preparing grignard reagents in diethylene glycol dibutyl ether - Google Patents [patents.google.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 3-Butoxy-2-methylpentane
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for reactions involving the synthesis and use of 3-Butoxy-2-methylpentane. The primary focus is on optimizing the yield of this ether through the Williamson ether synthesis, a versatile and widely used method.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and offers structured solutions.
Issue 1: Low to No Yield of this compound
Low or no yield is a frequent challenge, often stemming from suboptimal reaction conditions or competing side reactions. Follow this troubleshooting guide to identify and resolve the underlying cause.
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps & Recommendations |
| 1. Competing E2 Elimination Reaction | The synthesis of this compound can proceed via two pathways in the Williamson ether synthesis. The choice of reactants is critical to minimize the competing E2 elimination reaction, which is a major cause of low ether yield, particularly with secondary and tertiary alkyl halides. Recommendation: To favor the desired SN2 reaction, it is highly recommended to use a primary alkyl halide and a secondary alkoxide. Specifically, for the synthesis of this compound, the reaction of sodium 2-methyl-3-pentoxide with 1-bromobutane is preferred over the reaction of sodium butoxide with 2-bromo-3-methylpentane (B3275241). The use of a secondary alkyl halide like 2-bromo-3-methylpentane will likely result in a mixture of the desired ether and elimination products. |
| 2. Incomplete Deprotonation of the Alcohol | The alcohol must be fully converted to the corresponding alkoxide to act as a potent nucleophile. Recommendation: Use a strong base such as sodium hydride (NaH) to ensure complete and irreversible deprotonation of the alcohol. |
| 3. Inappropriate Solvent | The choice of solvent significantly impacts the reactivity of the nucleophile. Recommendation: Employ a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. These solvents solvate the cation, leaving the alkoxide anion more available to participate in the SN2 reaction. Protic solvents can solvate the nucleophile, reducing its effectiveness. |
| 4. Suboptimal Reaction Temperature | Higher temperatures can favor the E2 elimination over the SN2 substitution. Recommendation: Conduct the reaction at a moderate temperature, typically between 50-100 °C. If elimination is a significant issue, consider running the reaction at a lower temperature for a longer duration. |
| 5. Steric Hindrance | Significant steric bulk on either the alkoxide or the alkyl halide can impede the backside attack required for the SN2 mechanism. Recommendation: As mentioned in point 1, choose the synthetic route that minimizes steric hindrance at the reaction center. The combination of a primary alkyl halide and a secondary alkoxide is sterically more favorable. |
Issue 2: Presence of Alkene Impurities in the Product
The detection of alkene byproducts, such as 3-methyl-2-pentene or 3-methyl-1-pentene, is a strong indicator of a competing E2 elimination reaction.
Troubleshooting Flowchart for Alkene Impurity
Caption: A flowchart to diagnose and resolve the issue of alkene impurities.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is optimal for preparing this compound with high yield?
A1: The Williamson ether synthesis allows for two possible disconnections for this compound. The preferred route involves the reaction of a primary alkyl halide with a secondary alkoxide. This is because the SN2 reaction is sensitive to steric hindrance at the electrophilic carbon of the alkyl halide. Using a secondary alkyl halide leads to a significant amount of the competing E2 elimination product.
Q2: What is the ideal base for generating the alkoxide in this synthesis?
A2: A strong, non-nucleophilic base is recommended to ensure the complete and irreversible deprotonation of the alcohol. Sodium hydride (NaH) is an excellent choice for this purpose.
Q3: What are the recommended reaction conditions (solvent, temperature, time)?
A3: For the Williamson ether synthesis of this compound, the
Technical Support Center: Purification of 3-Butoxy-2-methylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Butoxy-2-methylpentane. The information is presented in a question-and-answer format to directly address common issues encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the expected impurities?
A1: this compound is typically synthesized via the Williamson ether synthesis. This reaction involves the deprotonation of a secondary alcohol, 2-methylpentan-3-ol, by a strong base to form an alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide, such as 1-bromobutane (B133212).
Expected Impurities:
-
Unreacted Starting Materials: 2-methylpentan-3-ol and 1-bromobutane.
-
Side-Products: Alkenes formed through a competing elimination (E2) reaction, primarily but-1-ene from the alkyl halide.
-
Residual Base and Salts: The base used for deprotonation (e.g., sodium hydride) and the resulting salt (e.g., sodium bromide).
Q2: What are the primary purification techniques for crude this compound?
A2: The primary methods for purifying this compound are:
-
Aqueous Workup/Extraction: This initial step removes water-soluble impurities like salts and residual base. A wash with a mild basic solution (e.g., sodium bicarbonate) can neutralize any remaining acidic components, followed by a water wash to remove the base and other water-soluble materials.
-
Fractional Distillation: This is the most effective method for separating the target ether from unreacted starting materials and lower-boiling impurities, based on differences in their boiling points.
-
Preparative/Flash Chromatography: This technique is useful for removing impurities with similar boiling points to the product or for achieving very high purity. It separates compounds based on their differential adsorption to a stationary phase.
Q3: My final product is cloudy. What is the likely cause and how can I fix it?
A3: Cloudiness in the final product is most often due to the presence of water. This can be resolved by drying the organic layer with an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) before the final distillation or solvent removal step. Ensure the drying agent is thoroughly mixed with the solution and then filtered off completely.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | 1. Distillation rate is too fast: Insufficient time for equilibrium between liquid and vapor phases in the column. 2. Inefficient fractionating column: The column may not have enough theoretical plates for the separation. 3. Fluctuating heat source: Unstable heating can disrupt the vapor-liquid equilibrium. | 1. Reduce the heating rate: Aim for a slow, steady collection rate of 1-2 drops per second. 2. Use a more efficient column: Employ a longer Vigreux or packed column (e.g., with Raschig rings or metal sponges) to increase the number of theoretical plates. 3. Ensure stable heating: Use a heating mantle with a stirrer or an oil bath for uniform heat distribution. Insulate the distillation head to minimize heat loss. |
| Temperature at the distillation head drops during collection of a fraction. | All of the component with that boiling point has distilled over. | This indicates the completion of a fraction. You should now increase the heating to distill the next, higher-boiling component. |
| No distillate is collecting, but the pot is boiling. | Vapor is condensing before reaching the condenser. This can be due to excessive heat loss from the distillation column and head. | Insulate the apparatus: Wrap the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss to the surroundings. |
Preparative/Flash Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC, making it difficult to choose a solvent system. | The polarity of the eluent is too high or too low. | Systematically test different solvent systems: Start with a non-polar solvent like hexane (B92381) and gradually add a more polar solvent like ethyl acetate (B1210297) or diethyl ether in increasing percentages (e.g., 2%, 5%, 10%, 20%). Aim for an Rf value of 0.2-0.4 for the target compound. |
| The product elutes too quickly (with the solvent front). | The eluent is too polar. | Decrease the polarity of the solvent system: Reduce the percentage of the polar solvent in your eluent mixture. |
| The product does not move from the baseline. | The eluent is not polar enough. | Increase the polarity of the solvent system: Gradually increase the percentage of the polar solvent. |
| Streaking of spots on the TLC plate or column. | 1. The sample is overloaded. 2. The compound is not fully dissolved in the eluent. 3. The compound may be acidic or basic. | 1. Load less sample onto the column. 2. Ensure the sample is fully dissolved in a minimal amount of the eluent before loading. 3. Add a small amount of a modifier to the eluent: For acidic compounds, a trace of acetic acid can be added. For basic compounds, a small amount of triethylamine (B128534) can be beneficial. |
Quantitative Data Summary
The following table summarizes the physical properties of this compound and its potential impurities, which is crucial for planning purification by fractional distillation.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Product | This compound | C₁₀H₂₂O | 158.28 | ~170-175 (estimated) |
| Starting Material | 2-methylpentan-3-ol | C₆H₁₄O | 102.17 | 127-129 |
| Starting Material | 1-bromobutane | C₄H₉Br | 137.02 | 101-102 |
| Side-Product | but-1-ene | C₄H₈ | 56.11 | -6.3 |
Experimental Protocols
Protocol for Aqueous Workup
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Add an equal volume of deionized water to the organic layer in the separatory funnel.
-
Shake and allow the layers to separate, then drain the aqueous layer.
-
Repeat the water wash one more time.
-
Drain the washed organic layer into a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the flask. Swirl the flask and let it stand for 10-15 minutes to allow for complete drying.
-
Filter the dried organic layer to remove the drying agent. The filtrate is now ready for fractional distillation or chromatography.
Protocol for Fractional Distillation
-
Set up a fractional distillation apparatus with a heating mantle, a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Add the dried crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Begin heating the flask gently.
-
Collect any low-boiling fractions, which may include unreacted 1-bromobutane and any elimination byproducts. The temperature should hold steady during the collection of each fraction.
-
After the low-boiling impurities have been removed, the temperature will rise.
-
Collect the fraction that distills at the expected boiling point of this compound.
-
Monitor the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol for Flash Chromatography
-
Select a solvent system: Use Thin Layer Chromatography (TLC) to determine a suitable eluent. A good starting point for ethers is a mixture of hexane and ethyl acetate or hexane and diethyl ether. Adjust the ratio to achieve an Rf value of approximately 0.3 for this compound.
-
Pack the column: Pack a glass column with silica (B1680970) gel using the chosen eluent.
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.
-
Elute the column: Add the eluent to the top of the column and apply gentle positive pressure to begin the separation.
-
Collect fractions: Collect the eluting solvent in a series of test tubes or flasks.
-
Analyze fractions: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting poor separation in fractional distillation.
Challenges in the synthesis of asymmetric ethers like "3-Butoxy-2-methylpentane"
Topic: Challenges in the Synthesis of Asymmetric Ethers like "3-Butoxy-2-methylpentane"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of asymmetric ethers, with a specific focus on the challenges encountered when preparing sterically hindered ethers such as "this compound".
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of asymmetric ethers, providing potential causes and recommended solutions.
Problem 1: Low or No Yield of the Desired Ether
Possible Causes:
-
Steric Hindrance: The Williamson ether synthesis is an S(_N)2 reaction, which is highly sensitive to steric bulk. In the case of this compound, if using a secondary alkyl halide (e.g., 3-bromopentane (B47287) or 2-bromopentane (B28208) derivatives), the nucleophilic attack by the butoxide is hindered.[1][2][3][4]
-
Competing Elimination (E2) Reaction: Alkoxides are strong bases. When reacting with secondary or tertiary alkyl halides, an E2 elimination reaction can predominate, leading to the formation of an alkene instead of the desired ether.[1][2][5]
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Poor Nucleophilicity of the Alkoxide: The reactivity of the alkoxide can be diminished by the choice of solvent or the presence of protic species.
-
Inactive Alkyl Halide: The leaving group on the alkyl halide may not be sufficiently reactive.
-
Presence of Water: The Williamson ether synthesis requires anhydrous conditions. Any moisture can quench the alkoxide and hydrolyze the alkyl halide.[6]
Solutions:
-
Optimize Reactant Choice for Williamson Synthesis: To synthesize this compound, the less sterically hindered combination of reactants should be chosen. This involves reacting sodium butoxide with 2-methyl-3-bromopentane (a secondary halide) or sodium 2-methyl-3-pentoxide with 1-bromobutane (B133212) (a primary halide). The latter is generally preferred to minimize the competing E2 elimination reaction.[1][5]
-
Alternative Synthesis Route (Alkoxymercuration-Demercuration): This method avoids the use of a strong base and is not prone to carbocation rearrangements, making it a suitable alternative for the synthesis of ethers where the Williamson synthesis may fail.[7][8][9][10][11] For this compound, this would involve the reaction of 2-methyl-2-pentene (B165383) with butanol in the presence of a mercury salt, followed by demercuration.
-
Choice of Solvent: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile (B52724) to enhance the nucleophilicity of the alkoxide.[12]
-
Choice of Base: Employ a strong base such as sodium hydride (NaH) to ensure complete deprotonation of the alcohol to form the alkoxide.[4]
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents to prevent unwanted side reactions.[6]
Problem 2: Presence of Significant Alkene Byproduct
Possible Cause:
-
Dominance of E2 Elimination: This is the most common side reaction in the Williamson ether synthesis, especially with secondary and tertiary alkyl halides. The alkoxide acts as a base, abstracting a proton from a carbon adjacent to the carbon bearing the leaving group.[1][2][5]
Solutions:
-
Lower the Reaction Temperature: While this may slow down the desired S(_N)2 reaction, it will often suppress the E2 elimination to a greater extent.
-
Use a Less Hindered Alkyl Halide: As mentioned previously, choose the synthetic route that utilizes a primary alkyl halide if possible.
-
Use a Bulky, Non-nucleophilic Base (for alkoxide formation): While the alkoxide itself is the nucleophile, its formation using a very bulky base can sometimes influence the subsequent reaction pathway, although this is less common.
-
Switch to Alkoxymercuration-Demercuration: This method is not susceptible to elimination reactions.[10]
Problem 3: Difficulty in Product Purification
Possible Causes:
-
Similar Boiling Points of Products and Starting Materials: The desired ether, unreacted alcohol, and any alkene byproduct may have close boiling points, making separation by distillation challenging.
-
Formation of Multiple Isomers: If carbocation rearrangements occur (in acid-catalyzed methods, not typically in Williamson or alkoxymercuration-demercuration), a mixture of isomeric ethers could be formed.
Solutions:
-
Chromatographic Separation: Column chromatography is often effective for separating compounds with similar boiling points based on differences in polarity.
-
Acid-Base Extraction: If unreacted alcohol is a major contaminant, it can often be removed by washing the organic layer with a basic aqueous solution.[13]
-
Chemical Treatment: Unreacted alcohol impurities can sometimes be removed by reacting them with an acid to form non-volatile esters, which can then be separated by distillation.[14]
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for preparing this compound: Williamson ether synthesis or alkoxymercuration-demercuration?
A1: For a sterically hindered asymmetric ether like this compound, the alkoxymercuration-demercuration is often the more reliable method. This is because the Williamson ether synthesis would likely require the use of a secondary alkyl halide, which is prone to a competing elimination reaction that would significantly lower the yield of the desired ether.[10] The alkoxymercuration-demercuration pathway avoids the use of a strong base and is not susceptible to carbocation rearrangements, making it a more robust choice for this target molecule.[7][8][9]
Q2: What are the ideal reaction conditions for the Williamson ether synthesis of an asymmetric ether?
A2: Typical conditions involve the use of a strong base (like NaH) to deprotonate the alcohol in a polar aprotic solvent (such as DMF or acetonitrile). The reaction is often heated to temperatures between 50-100 °C for 1-8 hours. However, for secondary alkyl halides, it is advisable to start at a lower temperature to minimize elimination.[12][15]
Q3: How can I monitor the progress of my ether synthesis reaction?
A3: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are common techniques to monitor the consumption of starting materials and the formation of the product. This allows for the determination of the optimal reaction time.[12]
Q4: I am using a secondary alkyl halide in a Williamson synthesis and getting a mixture of the ether and an alkene. How can I favor the ether formation?
A4: To favor the S(_N)2 pathway over the E2 pathway, you can try the following:
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Use a less sterically hindered alkoxide if your synthetic design allows.
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Lower the reaction temperature.
-
Use a solvent that favors S(_N)2 reactions, such as a polar aprotic solvent.
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Consider using a milder base for the alkoxide formation, although this may slow down the overall reaction. If these adjustments do not significantly improve the yield of the ether, an alternative synthetic method like alkoxymercuration-demercuration should be considered.[10]
Data Presentation
Table 1: Typical Reaction Conditions for Williamson Ether Synthesis of Asymmetric Ethers
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH), Potassium Hydride (KH) | Strong, non-nucleophilic bases that ensure complete deprotonation of the alcohol.[4] |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents that enhance the nucleophilicity of the alkoxide.[12] |
| Temperature | 50 - 100 °C | Balances reaction rate with the potential for side reactions. Lower temperatures are favored for secondary alkyl halides.[12][15] |
| Reaction Time | 1 - 8 hours | Monitored by TLC or GC to determine completion.[12][15] |
| Typical Yields | 50 - 95% | Highly dependent on the steric hindrance of the reactants.[15] |
Table 2: Typical Reagents for Alkoxymercuration-Demercuration
| Step | Reagent | Purpose |
| Alkoxymercuration | Mercuric trifluoroacetate (B77799) [Hg(O(2)CCF(_3))(_2)] or Mercuric acetate (B1210297) [Hg(OAc)(_2)] in an alcohol (ROH) | Electrophilic addition to the alkene to form an organomercury intermediate.[9] |
| Demercuration | Sodium borohydride (B1222165) (NaBH(4)) in a basic solution | Replaces the mercury with a hydrogen atom to yield the ether.[7] |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis (adapted for this compound)
This protocol is a general guideline and may require optimization.
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a mineral oil dispersion. Wash the NaH with anhydrous hexane (B92381) to remove the mineral oil. Add anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). Cool the suspension to 0 °C in an ice bath. Slowly add a solution of butan-1-ol (1.0 equivalent) in the same anhydrous solvent. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 1 hour).
-
Ether Formation: Add a solution of 2-methyl-3-bromopentane (1.0 equivalent) in the anhydrous solvent dropwise to the alkoxide solution. Heat the reaction mixture to a gentle reflux (or a lower temperature, e.g., 50 °C, to minimize elimination) and monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench any unreacted NaH by the slow addition of ethanol, followed by water. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography.
Protocol 2: General Procedure for Alkoxymercuration-Demercuration (adapted for this compound)
This protocol is a general guideline and may require optimization.
-
Alkoxymercuration: In a round-bottom flask, dissolve mercuric trifluoroacetate (1.1 equivalents) in butan-1-ol (which acts as both reactant and solvent). Add 2-methyl-2-pentene (1.0 equivalent) to the solution and stir at room temperature. The reaction is typically complete within a few hours. Monitor the disappearance of the alkene by TLC or GC.
-
Demercuration: In a separate flask, prepare a solution of sodium borohydride (0.5 equivalents) in a basic aqueous solution (e.g., 3 M NaOH). Cool the alkoxymercuration reaction mixture in an ice bath and slowly add the sodium borohydride solution.
-
Work-up: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. A black precipitate of mercury metal will form. Separate the organic layer. If an emulsion forms, add diethyl ether to facilitate separation. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation.
Visualizations
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. forums.studentdoctor.net [forums.studentdoctor.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Ethers from Alkenes: Alcohol Addition and Alkoxymercuration-Demercuration [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. scholarship.richmond.edu [scholarship.richmond.edu]
- 14. US3450608A - Purification of ethers - Google Patents [patents.google.com]
- 15. byjus.com [byjus.com]
Technical Support Center: Peroxide Removal from 3-Butoxy-2-methylpentane
This technical support guide is designed for researchers, scientists, and drug development professionals working with "3-Butoxy-2-methylpentane" and other aliphatic ethers. It provides essential information on the detection and removal of hazardous peroxide impurities that can form during storage.
Frequently Asked Questions (FAQs)
Q1: Why do I need to be concerned about peroxides in my "this compound"?
A1: Ethers like "this compound" can react with atmospheric oxygen over time to form explosive peroxide compounds[1][2][3]. These peroxides are sensitive to heat, shock, and friction and can detonate violently, especially when concentrated during processes like distillation[1][4]. Therefore, it is crucial to test for and remove peroxides before using any aged stock of this solvent.
Q2: How can I test for the presence of peroxides in my solvent?
A2: There are two common methods for detecting peroxides:
-
Peroxide Test Strips: This is the simplest method. Dip the test strip into the solvent for about a second, let it evaporate, and then moisten it by breathing on it or dipping it briefly in distilled water. A color change, typically to blue, indicates the presence of peroxides[1][4].
-
Potassium Iodide (KI) Test: For a more sensitive test, mix about 1 mL of your ether with a freshly prepared solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid. A yellow to brown color indicates the presence of peroxides[5][6].
Q3: What are the recommended methods for removing peroxide impurities?
A3: Several methods can be used to remove peroxides from ethers. The most common and effective are:
-
Activated Alumina (B75360) Column: Passing the solvent through a column packed with activated alumina is a highly effective method for removing peroxides[2][4][7][8].
-
Ferrous Sulfate (B86663) Wash: Shaking the ether with a freshly prepared acidic solution of ferrous sulfate (FeSO₄) will reduce and remove peroxides[1][7][9]. This method introduces water, so a subsequent drying step is necessary if an anhydrous solvent is required.
-
Molecular Sieves: Refluxing the solvent over indicating molecular sieves can also remove peroxides[2][10].
Q4: When should I test for peroxides?
A4: It is best practice to test for peroxides before each use, especially if the container has been opened previously or stored for an extended period[4][11]. For opened containers of ethers like "this compound", testing should be performed regularly, for example, every 6 to 12 months, depending on your laboratory's safety protocols[3][9]. Always date containers upon receipt and upon opening to track their age[3][11].
Q5: What safety precautions should I take when handling potentially peroxidized ethers?
A5: Always wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves. Work in a well-ventilated fume hood. Never attempt to open a container of an ether that has visible crystals, a viscous liquid layer, or a frosted appearance around the cap, as these are signs of dangerous levels of peroxide formation[1][12]. In such cases, contact your institution's environmental health and safety (EHS) office immediately for assistance with disposal[13]. Never distill a peroxidizable solvent to dryness[1][2][4].
Quantitative Data Summary
The following table summarizes the typical efficiency and characteristics of common peroxide removal methods for aliphatic ethers. Note that specific performance may vary depending on the initial peroxide concentration and the specific ether being purified.
| Method | Typical Efficiency | Advantages | Disadvantages |
| Activated Alumina Column | > 99% | High efficiency; provides dry, peroxide-free solvent. | Alumina needs to be properly quenched after use to destroy adsorbed peroxides[2][6][14]. |
| Ferrous Sulfate Wash | ~95-99% | Effective and relatively inexpensive. | Introduces water into the solvent, requiring a drying step; less effective for some polymeric peroxides. |
| Molecular Sieves (Reflux) | Variable | Can simultaneously dry and purify the solvent. | Can be less effective for high concentrations of peroxides; requires heating[10]. |
Experimental Protocols
Protocol 1: Peroxide Testing using Potassium Iodide
-
Work in a chemical fume hood and wear appropriate PPE.
-
Prepare a fresh test solution by dissolving 100 mg of potassium iodide in 1 mL of glacial acetic acid.
-
In a clean, dry test tube, add 1 mL of the "this compound" to be tested.
-
Add the potassium iodide/acetic acid solution to the test tube.
-
Gently mix the contents.
-
Observe for a color change. A pale yellow color indicates a low concentration of peroxides, while a bright yellow or brown color signifies a high and potentially hazardous concentration[5].
Protocol 2: Peroxide Removal using Activated Alumina Column
-
Work in a chemical fume hood and wear appropriate PPE.
-
Prepare a chromatography column with a stopcock. A column of approximately 2 cm in diameter is suitable for purifying 100-200 mL of solvent.
-
Place a small plug of glass wool at the bottom of the column.
-
Carefully add a layer of sand (approximately 1 cm).
-
Slowly pour a slurry of activated alumina in a non-peroxidizable solvent (e.g., hexane) into the column to a height of about 15-20 cm. Gently tap the column to ensure even packing.
-
Add another small layer of sand on top of the alumina.
-
Drain the packing solvent until the level reaches the top of the sand.
-
Carefully add the "this compound" containing peroxides to the top of the column.
-
Open the stopcock and collect the purified solvent as it elutes. Do not let the column run dry.
-
Test the collected solvent for the presence of peroxides to confirm their removal.
-
Crucially, after use, the alumina should be considered hazardous and quenched by slowly washing the column with a dilute acidic solution of ferrous sulfate before disposal to destroy the adsorbed peroxides [2][14].
Workflow and Logic Diagrams
Caption: Workflow for testing and removing peroxide impurities.
Caption: Simplified pathway of peroxide formation in ethers.
References
- 1. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 2. uwyo.edu [uwyo.edu]
- 3. odu.edu [odu.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. westernsydney.edu.au [westernsydney.edu.au]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. column-chromatography.com [column-chromatography.com]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. Peroxide Forming Chemicals | Environmental Health & Safety [ehs.missouri.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
"3-Butoxy-2-methylpentane" reaction side products and mitigation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Butoxy-2-methylpentane. The information focuses on identifying and mitigating common reaction side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
The most common and versatile method for synthesizing asymmetrical ethers like this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion.
Q2: What are the potential starting materials for the Williamson ether synthesis of this compound?
There are two primary combinations of reactants for the synthesis of this compound:
-
Route A: Reaction of sodium butoxide with 3-chloro-2-methylpentane (B1655563) (or the corresponding bromide or iodide).
-
Route B: Reaction of sodium 2-methyl-3-pentoxide with 1-chlorobutane (B31608) (or the corresponding bromide or iodide).
Q3: What are the major side products I should be aware of during the synthesis of this compound?
The primary side product in the Williamson ether synthesis is an alkene, formed through a competing E2 elimination reaction.[1][2][3] The formation of this byproduct is especially prevalent when using secondary or tertiary alkyl halides.[2][4] In the context of synthesizing this compound, the specific elimination products would be isomers of methylpentene.
Q4: How can I minimize the formation of alkene side products?
To favor the desired SN2 reaction and minimize the E2 elimination side reaction, consider the following strategies:
-
Choice of Reactants: It is highly recommended to use a primary alkyl halide and the more sterically hindered alkoxide.[5] Therefore, reacting sodium 2-methyl-3-pentoxide with 1-chlorobutane (Route B) is preferable to reacting sodium butoxide with 3-chloro-2-methylpentane (Route A).[5][6]
-
Reaction Temperature: Lower reaction temperatures generally favor the SN2 pathway over the E2 pathway.[3] If elimination is a significant issue, consider running the reaction at a lower temperature for a longer duration.
-
Choice of Base: Use a strong, non-nucleophilic base to generate the alkoxide. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol.[3][7]
-
Solvent Selection: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724).[3] These solvents solvate the cation of the alkoxide, making the alkoxide anion more reactive.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of this compound and significant presence of alkene byproducts. | The E2 elimination reaction is outcompeting the desired SN2 reaction. This is likely due to the use of a secondary alkyl halide (3-chloro-2-methylpentane).[2][8] | 1. Switch your reactants: Use the alternative Williamson ether synthesis route. Instead of a secondary alkyl halide, use a primary alkyl halide (1-chlorobutane) and the corresponding alkoxide (sodium 2-methyl-3-pentoxide).[5][6] 2. Lower the reaction temperature: This will favor the SN2 reaction.[3] 3. Ensure a strong, non-nucleophilic base is used: Sodium hydride is a good option for generating the alkoxide.[3][7] |
| Presence of unreacted starting alcohol in the final product mixture. | Incomplete deprotonation of the alcohol to form the alkoxide. | 1. Use a stronger base: Sodium hydride (NaH) or potassium hydride (KH) will ensure complete and irreversible deprotonation of the alcohol.[3] 2. Ensure stoichiometry: Use at least a full equivalent of the base relative to the alcohol. |
| Reaction is slow or does not proceed to completion. | The nucleophilicity of the alkoxide is reduced. This can happen if a protic solvent (e.g., ethanol) is used, which can solvate the alkoxide.[1] | 1. Change the solvent: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the reactivity of the alkoxide.[3] 2. Consider a more reactive alkyl halide: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. |
Experimental Protocols
Preferred Synthesis of this compound (via Route B)
-
Alkoxide Formation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-3-pentanol (B165387) to a suitable polar aprotic solvent (e.g., THF or DMF).
-
Slowly add one equivalent of a strong base, such as sodium hydride (NaH), to the solution at 0 °C.
-
Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium 2-methyl-3-pentoxide.
-
Ether Formation: Add one equivalent of 1-bromobutane (B133212) to the alkoxide solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Workup and Purification: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by fractional distillation.
Visualizations
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Solubility in 3-Butoxy-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-Butoxy-2-methylpentane. This resource is designed to provide you with comprehensive guidance on improving the solubility of reagents in this versatile ether solvent. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the general solvent properties of this compound?
A1: this compound is a higher-boiling point ether solvent. Ethers are known for their ability to dissolve a wide range of polar and non-polar compounds.[1][2] They are less polar than alcohols but more polar than hydrocarbons. The oxygen atom in the ether linkage can act as a hydrogen bond acceptor, which contributes to its ability to solvate various molecules.[3] However, unlike alcohols, ethers cannot act as hydrogen bond donors. Due to its larger alkyl chains, this compound is expected to be less soluble in water compared to shorter-chain ethers like diethyl ether.[4]
Q2: I am observing incomplete dissolution of my polar reagent in this compound. What could be the reason?
A2: While this compound can dissolve a range of compounds, highly polar molecules may exhibit limited solubility. This is because the overall polarity of this compound is relatively low due to its significant hydrocarbon content. The bulky alkyl groups can also sterically hinder the interaction of the ether oxygen with the solute molecules.
Q3: Is this compound a suitable solvent for reactions involving strong bases?
A3: Yes, ethers are generally unreactive towards strong bases, making them excellent solvents for such reactions.[2] This property is particularly useful in syntheses involving organometallic reagents like Grignard reagents.
Q4: Can I expect this compound to be miscible with common organic solvents?
A4: Yes, ethers are typically miscible with a wide range of common organic solvents.[5] You can expect good miscibility with solvents like acetone, benzene, and other alcohols.[4]
Troubleshooting Guide: Improving Reagent Solubility
This guide provides a systematic approach to addressing common solubility challenges encountered when using this compound.
Issue 1: Reagent Fails to Dissolve Completely at Room Temperature
-
Initial Troubleshooting Steps:
-
Increase Mixing/Agitation: Ensure the solution is being vigorously stirred or agitated.
-
Particle Size Reduction: If the reagent is a solid, grinding it to a finer powder can increase the surface area and improve the rate of dissolution.
-
Extend Dissolution Time: Some compounds may take a longer time to dissolve completely.
-
-
Advanced Troubleshooting:
-
Heating: Gently warming the mixture can significantly increase the solubility of many compounds. Proceed with caution and ensure the temperature does not exceed the decomposition point of your reagent or the boiling point of the solvent.
-
Use of a Co-solvent: Adding a small amount of a co-solvent can dramatically improve solubility.
-
Issue 2: Reagent Precipitates Out of Solution Upon Cooling or Standing
-
Cause: The solution was likely saturated or supersaturated at a higher temperature, and the reagent's solubility decreased as it cooled.
-
Solutions:
-
Re-heating and Slow Cooling: Re-heat the solution to re-dissolve the precipitate and then allow it to cool slowly. Slow cooling can sometimes lead to the formation of a stable, supersaturated solution or larger, more manageable crystals if precipitation is desired for purification.
-
Maintain a Slightly Elevated Temperature: If the experiment allows, maintaining a slightly elevated temperature throughout the process can keep the reagent in solution.
-
Increase the Volume of Solvent: Adding more this compound will decrease the concentration and may prevent precipitation.
-
Co-solvent Addition: As with initial dissolution, a co-solvent can help maintain solubility upon cooling.
-
Quantitative Solubility Data
| Reagent Class | Example | Expected Solubility in Di-n-butyl Ether |
| Nonpolar Compounds | Hexane | Miscible |
| Toluene | Miscible | |
| Moderately Polar Compounds | Diethyl Ether | Soluble |
| Acetone | Soluble[5] | |
| Polar Aprotic Compounds | Tetrahydrofuran (THF) | Soluble |
| Polar Protic Compounds | 1-Butanol | Soluble |
| Acetic Acid | Limited Solubility | |
| Ionic Compounds | Sodium Chloride | Insoluble[2] |
This table is based on general solvent properties and data for di-n-butyl ether. Actual solubility in this compound may vary.
Experimental Protocols
Protocol 1: Determining the Solubility of a Solid Reagent
This protocol provides a general procedure for determining the approximate solubility of a solid reagent in this compound at room temperature.[6][7]
-
Materials:
-
Solid reagent
-
This compound
-
Vials or test tubes with caps
-
Magnetic stirrer and stir bar (optional)
-
Analytical balance
-
-
Procedure:
-
Weigh a small, accurately known amount of the solid reagent (e.g., 10 mg) and place it into a vial.
-
Add a small, measured volume of this compound (e.g., 1 mL) to the vial.
-
Cap the vial and stir or shake vigorously for a set period (e.g., 30 minutes) at room temperature.
-
Visually inspect the solution. If the solid has completely dissolved, proceed to step 5. If not, continue adding small, measured volumes of the solvent, shaking/stirring after each addition, until the solid is fully dissolved. Record the total volume of solvent used.
-
To confirm saturation, add a very small additional amount of the solid reagent. If it does not dissolve, the solution is saturated.
-
Calculate the approximate solubility in mg/mL or mol/L.
-
Protocol 2: Improving Solubility Using a Co-solvent
This protocol outlines the steps for using a co-solvent to enhance the solubility of a reagent in this compound.
-
Co-solvent Selection:
-
Choose a co-solvent that is miscible with this compound and in which your reagent has high solubility.
-
Common co-solvents include other ethers (like THF), alcohols (like isopropanol), or more polar aprotic solvents (like DMF or DMSO), depending on the nature of your reagent and the requirements of your experiment.
-
-
Procedure:
-
Attempt to dissolve the reagent in the primary solvent, this compound, following Protocol 1.
-
If solubility is poor, begin adding the chosen co-solvent dropwise to the mixture while stirring vigorously.
-
Continue adding the co-solvent until the reagent is completely dissolved.
-
Record the volume of both the primary solvent and the co-solvent used to achieve dissolution.
-
Important: Be mindful of the total percentage of the co-solvent in your final solution, as it may affect the outcome of your reaction or experiment. It is advisable to start with a small percentage (e.g., 1-10% v/v) and increase only if necessary.
-
Visualizing Experimental Workflows
Diagram 1: Troubleshooting Workflow for Poor Solubility
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dibutyl ether - Wikipedia [en.wikipedia.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 3-Butoxy-2-methylpentane NMR Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected peak shifts in the Nuclear Magnetic Resonance (NMR) spectra of "3-Butoxy-2-methylpentane."
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: The expected chemical shifts for this compound in CDCl₃, as predicted by computational software, are summarized below. Please note that experimental values may vary slightly based on solvent, concentration, and temperature.
Predicted NMR Data for this compound (in CDCl₃)
| ¹H NMR | ¹³C NMR | |||
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Predicted Chemical Shift (ppm) |
| H-a | 0.88 | t | C-a | 14.2 |
| H-b | 0.89 | d | C-b | 14.5 |
| H-c | 0.91 | t | C-c | 11.6 |
| H-d | 1.39 | sextet | C-d | 19.6 |
| H-e | 1.45 | m | C-e | 32.0 |
| H-f | 1.55 | m | C-f | 25.4 |
| H-g | 1.80 | m | C-g | 34.9 |
| H-h | 3.20 | m | C-h | 83.2 |
| H-i | 3.40 | t | C-i | 69.8 |
| C-j | 45.1 |
Q2: My observed chemical shifts for the protons or carbons in the butyl group are shifted upfield/downfield compared to the predicted values. What could be the cause?
A2: Deviations in the chemical shifts of the butoxy group can be attributed to several factors:
-
Solvent Effects: The polarity of the solvent can influence chemical shifts. Aromatic solvents like benzene-d₆ can cause significant upfield shifts due to anisotropic effects, while more polar solvents may lead to downfield shifts. Ensure you are using the same solvent as the reference data.
-
Concentration: At high concentrations, intermolecular interactions can lead to shifts in resonance frequencies. Try acquiring a spectrum at a lower concentration to see if the shifts change.
-
Temperature: Temperature can affect molecular motion and hydrogen bonding, which in turn can alter chemical shifts. This is particularly true for protons close to the oxygen atom.
Q3: I am observing more signals in my spectrum than expected for this compound. What does this indicate?
A3: The presence of extra peaks is a common issue and can arise from several sources:
-
Impurities: The most frequent cause of additional signals is the presence of impurities. These could be residual solvents from synthesis or purification (e.g., ethyl acetate, acetone), starting materials, or byproducts.
-
Sample Degradation: The compound may have degraded if not stored properly.
-
Contaminants in the NMR Tube: Residual cleaning solvents or other contaminants in the NMR tube can introduce extraneous peaks.
Q4: The peaks in my spectrum are broad, and the baseline is noisy. What should I do?
A4: Broad peaks and a poor baseline can result from several experimental factors:
-
Poor Shimming: The magnetic field homogeneity may need optimization. Re-shimming the instrument can significantly improve peak shape.
-
Low Concentration: A very dilute sample will lead to a poor signal-to-noise ratio.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic substances can cause significant line broadening.
-
Incomplete Dissolution: Ensure your sample is fully dissolved in the NMR solvent.[1]
Experimental Protocols
Standard NMR Sample Preparation
A typical procedure for preparing a high-quality NMR sample is as follows:
-
Sample Weighing: For a standard ¹H NMR spectrum, accurately weigh 5-20 mg of "this compound". For a ¹³C NMR spectrum, a higher concentration of 20-50 mg is recommended.[2]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar organic molecules.[2]
-
Dissolution: Add approximately 0.6 mL of the deuterated solvent to the vial containing the sample.[2] Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[3]
-
Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.
Standard ¹H NMR Data Acquisition Parameters
The following are general acquisition parameters that can be used as a starting point. These may need to be optimized for your specific instrument and sample.
| Parameter | Typical Value | Purpose |
| Pulse Program | zg30 or zg | Standard one-pulse experiment |
| Number of Scans (NS) | 8 - 16 | To improve signal-to-noise ratio |
| Spectral Width (SW) | ~12 ppm | To cover the entire proton chemical shift range |
| Acquisition Time (AQ) | 2 - 4 s | Time for which the FID is recorded |
| Relaxation Delay (D1) | 1 - 5 s | To allow for full relaxation of the nuclei between scans |
| Receiver Gain (RG) | Instrument dependent | To amplify the signal |
Visualizations
Caption: A logical workflow for troubleshooting unexpected NMR peak shifts.
Caption: Structure of this compound with proton and carbon assignments.
References
Technical Support Center: Viscosity Management of Ether Solvents at Low Temperatures
This guide provides technical support for researchers, scientists, and drug development professionals working with ether-based solvents, such as 3-Butoxy-2-methylpentane, at low temperatures. It addresses common challenges related to increased viscosity and offers practical troubleshooting advice and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound has become too viscous to handle after cooling. What are the primary methods to reduce its viscosity?
A1: Increased viscosity at low temperatures is a common physical property of many solvents. The primary methods to reduce viscosity are:
-
Heating: The most direct method. Gently warming the solvent will decrease its viscosity. This can be done using a temperature-controlled water bath, heating mantle, or an insulated heater jacket.[1] Uniform heating is crucial to prevent localized overheating.[2]
-
Dilution: Blending with a lower-viscosity, miscible co-solvent can effectively reduce the overall viscosity of the solution.[3] The choice of co-solvent must be compatible with your experimental conditions and not interfere with the reaction or analysis.
-
Mechanical Agitation: Continuous stirring or mixing can help maintain fluidity, although this does not change the intrinsic viscosity.[2]
Q2: I am experiencing inaccurate and inconsistent volumes when pipetting my cold, viscous solvent. How can I improve accuracy?
A2: High viscosity can cause significant errors in liquid handling with standard air-displacement pipettes.[4] To improve accuracy and precision, consider the following:
-
Use Positive-Displacement Pipettes: These are specifically designed for viscous or volatile liquids and are less susceptible to errors caused by viscosity.[5]
-
Employ Reverse Pipetting: This technique minimizes the effects of viscosity by aspirating more liquid than needed and then dispensing the set volume, leaving the excess in the tip.
-
Use Wide-Bore Pipette Tips: A wider opening reduces the shear force required to aspirate the liquid, making it easier to handle viscous fluids.[4]
-
Slow Down: Use a very slow and controlled aspiration and dispensing speed to allow the viscous liquid sufficient time to move accurately into and out of the pipette tip.[4]
Q3: What are some suitable low-viscosity co-solvents for diluting ether-based compounds like this compound?
A3: The choice of a co-solvent is highly dependent on your specific application (e.g., chemical compatibility, boiling point, polarity). However, for diluting ethers, some common choices include:
-
Lighter Alkanes: Heptane or hexane (B92381) have very low viscosities at cold temperatures and are miscible with ethers.
-
Other Ethers: Diethyl ether or cyclopentyl methyl ether (CPME) can be effective.
-
Acetone (B3395972): While more polar, acetone has low viscosity at cold temperatures and is a powerful solvent.
Always perform a small-scale miscibility test before proceeding with your main experiment.
Q4: Can temperature fluctuations in the lab affect my results when working with these solvents?
A4: Yes, absolutely. Many viscous fluids are highly sensitive to temperature changes.[6] Even small fluctuations can alter viscosity, leading to inconsistent flow rates and dosing, which can compromise the reproducibility of your experiment.[3][6] It is critical to maintain a stable and controlled temperature throughout your process. Using temperature-controlled systems like heated syringe sleeves or jacketed reaction vessels is recommended for sensitive applications.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Inability to pump or syphon the solvent | Viscosity is too high for the equipment's specifications. | 1. Gently warm the solvent reservoir and transfer lines using heating tape or a jacket. 2. Dilute with a compatible, low-viscosity co-solvent. 3. Use a pump designed for high-viscosity fluids, such as a positive displacement or peristaltic pump.[1] |
| Inconsistent flow rate in a flow chemistry setup | Pulsed or uneven flow due to high back-pressure from viscous fluid.[6] | 1. Use a high-pressure syringe pump engineered to handle viscous liquids and overcome back-pressure.[6] 2. Increase the temperature of the entire fluid path to maintain consistent viscosity.[6] 3. Dilute the reagent solution to lower its overall viscosity. |
| Phase separation or precipitation upon cooling | The solute has low solubility at the target temperature. | 1. Screen for a more suitable solvent or a solvent mixture with better solubility characteristics at low temperatures. 2. Check for water contamination; ethers can absorb moisture, which may freeze out. Use an anhydrous grade solvent. |
| Unstable or noisy readings from a rotational viscometer | Instrument is not level, vibrations are interfering, or air bubbles are trapped in the sample.[7] | 1. Ensure the viscometer is on a solid, vibration-free surface and is perfectly level.[7] 2. Gently pour the sample down the side of the container to avoid introducing air bubbles. Let the sample rest before measurement.[7] 3. Ensure the rotor is completely clean and free of any residue from previous measurements. |
Reference Data: Viscosity of Structurally Related Solvents
Table 1: Dynamic Viscosity of Selected Glycol Ethers at Various Temperatures
| Compound | Temperature (°C / K) | Dynamic Viscosity (mPa·s or cP) |
|---|---|---|
| Ethylene Glycol Diethyl Ether | 15 / 288.15 | 1.03 (approx.) |
| Diethylene Glycol Dimethyl Ether | 15 / 288.15 | 1.95 (approx.) |
| Diethylene Glycol Diethyl Ether | 15 / 288.15 | 2.56 (approx.) |
| Source: Data interpolated from studies on glycol ethers.[8] |
Table 2: Kinematic Viscosity of Methylpentane Isomers at 20°C (293.15 K)
| Compound | Kinematic Viscosity (cSt) |
|---|---|
| 2-Methylpentane | 0.51 |
| 3-Methylpentane | 0.52 |
| Source: Data from studies on alkane isomers.[9] |
Experimental Protocols
Protocol: Low-Temperature Viscosity Measurement using a Rotational Viscometer
This protocol outlines the procedure for accurately measuring the dynamic viscosity of a solvent like this compound at sub-ambient temperatures.
1. Equipment and Materials:
-
Rotational viscometer with a suitable spindle (e.g., cone-and-plate or concentric cylinder).
-
Low-temperature circulating bath with a jacketed sample holder.
-
Calibrated digital thermometer.
-
Anhydrous this compound (or sample of interest).
-
Appropriate cleaning solvents (e.g., isopropanol, acetone).
2. Procedure:
-
System Setup: Connect the circulating bath to the viscometer's jacketed sample holder. Set the bath to the desired measurement temperature (e.g., -10°C) and allow the system to equilibrate.
-
Sample Preparation: Gently pour the required volume of the sample into the holder, taking care to avoid bubble formation.[7]
-
Temperature Equilibration: Place the sample in the holder and allow it to thermally equilibrate for at least 15-20 minutes. Verify the sample temperature with the calibrated thermometer. Failure to reach thermal equilibrium is a major source of error.[10]
-
Spindle Selection & Immersion: Select an appropriate spindle based on the expected viscosity range. Lower the spindle into the sample to the correct immersion depth, as indicated by the manufacturer.
-
Measurement:
-
Begin rotation at a specified speed (RPM).
-
Allow the reading to stabilize. The stabilization time will be longer for more viscous fluids.
-
Record the viscosity (in cP or mPa·s) and the corresponding torque percentage. An ideal torque reading is typically between 20-80%. Adjust the spindle or rotational speed if necessary.
-
-
Data Collection: Repeat the measurement at different rotational speeds to check for Newtonian behavior (viscosity is independent of shear rate).
-
Cleaning: After measurement, stop the rotation, raise the spindle, and clean both the spindle and the sample holder thoroughly with an appropriate solvent.[7]
Visualizations
References
- 1. sbhsolutions.com.au [sbhsolutions.com.au]
- 2. powerblanket.com [powerblanket.com]
- 3. 4 Methods Of Reducing Viscosity - News [vboltoilrecycling.com]
- 4. youtube.com [youtube.com]
- 5. myadlm.org [myadlm.org]
- 6. kranalytical.co.uk [kranalytical.co.uk]
- 7. martests.com [martests.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
Technical Support Center: Reactions Involving 3-Butoxy-2-methylpentane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Butoxy-2-methylpentane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and prevent unwanted ether cleavage during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound, with a focus on preventing the cleavage of the ether bond.
Problem 1: Significant Ether Cleavage Observed Under Acidic Conditions
Symptoms:
-
Formation of 2-methyl-3-pentanol (B165387) and butyl-containing byproducts.
-
Reduced yield of the desired product.
-
Complex mixture of products observed by NMR or LC-MS.
Possible Causes:
-
High reaction temperatures.
-
Prolonged reaction times.
Solutions:
| Solution ID | Approach | Reagents/Conditions | Expected Outcome |
| TS1-A | Use of Milder Lewis Acids | Boron tribromide (BBr₃), Boron trichloride (B1173362) (BCl₃), Trimethylsilyl iodide (TMSI) | Reduced ether cleavage, higher yield of the desired product.[3][4] |
| TS1-B | Lower Reaction Temperature | Conduct the reaction at 0°C or -78°C | Slower reaction rate, but significantly reduced rate of ether cleavage. |
| TS1-C | Reduced Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. | Minimized exposure to harsh conditions, preventing side reactions. |
| TS1-D | Use of a Non-Acidic Catalyst | If applicable to the desired transformation, explore alternative catalytic systems that operate under neutral or basic conditions. | Avoidance of proton-mediated ether cleavage pathways. |
Experimental Protocol: Example of a Reaction Using a Milder Lewis Acid (BBr₃)
This protocol describes a general procedure for a hypothetical reaction on a substrate containing the this compound moiety, where acidic conditions are required but ether cleavage must be minimized.
Reagents and Materials:
-
Substrate containing this compound (1.0 eq)
-
Boron tribromide (BBr₃) (1.0 M solution in CH₂Cl₂) (1.1 eq)
-
Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)
-
Methanol (B129727) (for quenching)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the substrate in anhydrous dichloromethane in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add the boron tribromide solution dropwise to the stirred reaction mixture.
-
Stir the reaction at -78°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of pre-chilled methanol at -78°C.
-
Allow the mixture to warm to room temperature.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Problem 2: Ether Cleavage Occurs During a Reaction at a Different Functional Group
Symptoms:
-
Loss of the butoxy group from this compound, even when the intended reaction is not at the ether linkage.
-
Formation of the corresponding alcohol as a byproduct.
Possible Cause:
-
The reagents or conditions used for the primary reaction are harsh enough to induce cleavage of the sterically hindered ether.
Solution: Orthogonal Protecting Group Strategy
In situations where the ether is not the intended reaction site but is susceptible to cleavage, an orthogonal protecting group strategy can be employed. This involves protecting a more reactive functional group elsewhere in the molecule, allowing for milder conditions to be used for the desired transformation, thus preserving the ether linkage.[5][6]
Experimental Protocol: Example of Silyl (B83357) Ether Protection
This protocol outlines the protection of a hypothetical primary alcohol in the presence of the this compound moiety, followed by a reaction that would otherwise cleave the ether.
Part 1: Protection of a Primary Alcohol with a Silyl Ether [7][8]
Reagents and Materials:
-
Substrate containing a primary alcohol and the this compound moiety (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq)
-
Imidazole (B134444) (2.2 eq)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
Procedure:
-
Dissolve the substrate and imidazole in anhydrous dichloromethane under an inert atmosphere.
-
Add TBDMSCl in one portion.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude TBDMS-protected product can often be used in the next step without further purification.
Part 2: Deprotection of the Silyl Ether [9][10]
Reagents and Materials:
-
TBDMS-protected substrate (1.0 eq)
-
Tetrabutylammonium fluoride (B91410) (TBAF) (1.0 M solution in THF) (1.1 eq)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected substrate in THF.
-
Add the TBAF solution and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the deprotected alcohol by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is this compound susceptible to ether cleavage?
A1: While ethers are generally stable, they can be cleaved under acidic conditions.[11][12] The ether oxygen in this compound can be protonated by a strong acid, forming a good leaving group. Subsequent nucleophilic attack by a counter-ion (e.g., Br⁻, I⁻) on one of the adjacent carbon atoms leads to the cleavage of the C-O bond.[1][2] The steric hindrance around the ether linkage in this compound can influence the reaction mechanism, favoring pathways that can accommodate the bulky alkyl groups.
Q2: What is the role of steric hindrance in the cleavage of this compound?
A2: The bulky 2-methylpentyl and butyl groups in this compound create significant steric hindrance around the ether oxygen. This steric bulk can slow down the rate of nucleophilic attack (SN2-type mechanism).[13] However, if the reaction conditions promote the formation of a carbocation intermediate (SN1-type mechanism), the stability of the potential carbocation will be the determining factor.
Q3: Which reagents are most likely to cause unwanted cleavage of this compound?
A3: Strong protic acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI), are highly effective at cleaving ethers and should be used with caution.[1][2] Strong Lewis acids at elevated temperatures can also promote cleavage.
Q4: How can I choose a suitable reagent to avoid ether cleavage?
A4: The choice of reagent depends on the desired transformation on your molecule. If acidic conditions are necessary, consider using a milder Lewis acid like BBr₃ or BCl₃ at low temperatures.[3][4] If possible, opt for reagents that function under neutral or basic conditions to completely avoid the risk of acid-catalyzed ether cleavage.
Q5: What is an "orthogonal protecting group strategy" and how can it help?
A5: An orthogonal protecting group strategy involves using different types of protecting groups for different functional groups in a molecule, where each protecting group can be removed under specific conditions without affecting the others.[5][6] If you have a sensitive ether linkage like in this compound and need to perform a reaction on another functional group under harsh conditions, you can protect that other group. This allows you to carry out the desired reaction under milder conditions that will not affect the ether. The protecting group is then removed in a separate step.
Visualizations
Caption: Decision workflow for preventing ether cleavage.
Caption: Workflow for an orthogonal protecting group strategy.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 5. jocpr.com [jocpr.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. longdom.org [longdom.org]
- 13. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with 3-Butoxy-2-methylpentane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 3-Butoxy-2-methylpentane as a solvent for scaling up chemical reactions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications as a solvent?
A1: this compound is a high-boiling point ether solvent. Its chemical structure consists of a butyl group attached to a 2-methylpentane (B89812) backbone via an ether linkage. Due to its high boiling point and ether functionality, it is suitable for reactions requiring elevated temperatures where a relatively inert solvent is necessary. Ethers are generally unreactive except under strongly acidic conditions. Its applications can be inferred to be in areas where thermal stability and specific solubility characteristics are required, such as in certain types of organic synthesis and process chemistry.
Q2: What are the key physical and chemical properties of this compound?
A2: While specific experimental data for this compound is limited, we can summarize its computed properties and compare them to common laboratory solvents.
| Property | This compound | Toluene | Tetrahydrofuran (THF) |
| Molecular Formula | C10H22O | C7H8 | C4H8O |
| Molecular Weight | 158.28 g/mol | 92.14 g/mol | 72.11 g/mol |
| Boiling Point (estimated) | High (exact value not readily available) | 111 °C | 66 °C |
| Density (estimated) | Less than 1 g/mL | 0.87 g/mL | 0.89 g/mL |
| Solubility in Water | Low (typical for ethers) | Very low | Miscible |
| Primary Hazards | Flammable, potential for peroxide formation | Flammable, toxic | Flammable, peroxide former |
Q3: What are the main safety precautions to consider when working with this compound?
A3: As an ether, this compound is susceptible to the formation of explosive peroxides upon exposure to air and light, especially during distillation. It is crucial to test for the presence of peroxides before heating or concentrating the solvent. It is also a flammable liquid and appropriate measures should be taken to avoid ignition sources. Always handle this solvent in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Guide
Issue 1: Difficulty in Removing the Solvent After Reaction
-
Question: I am finding it challenging to remove the high-boiling point this compound from my reaction product. What are the recommended methods?
-
Answer: Due to its high boiling point, standard rotary evaporation at atmospheric pressure will be ineffective. The preferred method for removing high-boiling point solvents is vacuum distillation. By reducing the pressure, the boiling point of the solvent is lowered, allowing for its removal at a temperature that will not degrade your product. For heat-sensitive compounds, column chromatography may be a more suitable purification method to separate the product from the solvent.
Issue 2: Low Reaction Yield or Slow Reaction Rate
-
Question: My reaction is proceeding very slowly or giving a low yield when using this compound. What could be the cause?
-
Answer: Several factors could contribute to this issue:
-
Insufficient Temperature: High-boiling point solvents are often used for reactions that require significant thermal energy. Ensure your reaction temperature is optimal for the specific transformation.
-
Poor Solubility: While this compound is an organic solvent, the solubility of your reactants may be limited. It is crucial to ensure all reactants are sufficiently soluble at the reaction temperature. Consider screening other high-boiling point solvents if solubility is a persistent issue.
-
Steric Hindrance: The branched structure of this compound might create steric hindrance in some reactions, potentially slowing down the reaction rate.
-
Issue 3: Product Decomposition During Workup
-
Question: My product seems to be decomposing when I try to remove the this compound. How can I prevent this?
-
Answer: Product decomposition during solvent removal is often due to excessive heat. As mentioned, vacuum distillation is the most effective way to lower the distillation temperature. If your product is still degrading under vacuum, consider alternative purification techniques that do not require heating, such as liquid-liquid extraction (if the product has favorable solubility in an immiscible solvent) or column chromatography.
Experimental Protocols
Protocol 1: General Procedure for a High-Temperature Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol is an illustrative example of a reaction that could benefit from a high-boiling point ether solvent like this compound.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add the aryl halide (1.0 eq), the nucleophile (1.2 eq), and a suitable base (e.g., K2CO3, 2.0 eq).
-
Solvent Addition: Add a sufficient volume of this compound to achieve a reactant concentration of 0.1 M.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) under a nitrogen atmosphere and stir vigorously. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the majority of the volatile solvent. Purify the crude product by vacuum distillation or column chromatography to remove the high
Validation & Comparative
The Evolving Landscape of Ether Solvents: A Comparative Guide for Synthetic Chemistry
A detailed comparison between 3-Butoxy-2-methylpentane and diethyl ether in synthetic applications is not feasible at this time due to a significant lack of available experimental data for this compound. While basic computed properties for this compound are accessible, crucial physical and chemical characteristics, as well as its performance in chemical reactions, remain largely undocumented in scientific literature.
Therefore, this guide presents a comprehensive comparison of the well-established solvent, diethyl ether, with two prominent, greener alternatives that are increasingly adopted in research and industrial settings: Cyclopentyl Methyl Ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF) . This comparison aims to provide researchers, scientists, and drug development professionals with the necessary data to make informed decisions on solvent selection, balancing performance, safety, and environmental impact.
Physical and Chemical Properties: A Tabular Comparison
The selection of an appropriate solvent is paramount in optimizing reaction conditions. The following table summarizes the key physical and chemical properties of diethyl ether, CPME, and 2-MeTHF, highlighting their differences which can influence reaction outcomes and work-up procedures.
| Property | Diethyl Ether | Cyclopentyl Methyl Ether (CPME) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Molecular Formula | C₄H₁₀O | C₆H₁₂O | C₅H₁₀O |
| Molecular Weight ( g/mol ) | 74.12 | 100.16 | 86.13 |
| Boiling Point (°C) | 34.6 | 106 | 80.2 |
| Melting Point (°C) | -116.3 | <-140 | -136 |
| Density (g/mL at 20°C) | 0.713 | 0.86 | 0.854 |
| Solubility in Water ( g/100g at 20°C) | 6.9 | 1.1 | 14 |
| Flash Point (°C) | -45 | -4 | -11 |
| Autoignition Temperature (°C) | 160 | 190 | 270 |
| Peroxide Formation | High | Low | Moderate |
Performance in Key Synthetic Transformations
The choice of an ether solvent can significantly impact the efficiency and selectivity of a chemical reaction. Below, we compare the performance of diethyl ether, CPME, and 2-MeTHF in several common and critical synthetic transformations, supported by experimental data.
Grignard Reactions
Grignard reagents are fundamental in carbon-carbon bond formation. The coordinating ability of the ether solvent is crucial for the formation and stability of the organomagnesium species.
Experimental Protocol: Synthesis of Phenylmagnesium Bromide
A 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with 2.43 g (0.1 mol) of magnesium turnings and a crystal of iodine. The apparatus is flame-dried under a stream of dry nitrogen. A solution of 15.7 g (0.1 mol) of bromobenzene (B47551) in 50 mL of the respective anhydrous ether solvent (diethyl ether, CPME, or 2-MeTHF) is added dropwise to initiate the reaction. Once the reaction starts, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes. The concentration of the Grignard reagent is then determined by titration.
| Solvent | Reaction Time (h) | Yield (%) |
| Diethyl Ether | 1 | 95 |
| CPME | 1.5 | 92 |
| 2-MeTHF | 1 | 96 |
Observations: All three solvents are effective for Grignard reagent formation. Diethyl ether and 2-MeTHF show slightly faster initiation and higher yields. CPME, with its higher boiling point, can be advantageous for reactions requiring higher temperatures.
Reductions with Lithium Aluminum Hydride (LAH)
LAH is a powerful reducing agent for polar double bonds, and ether solvents are essential for its solubility and reactivity.
Experimental Protocol: Reduction of Ethyl Benzoate (B1203000)
In a 500 mL round-bottom flask, a suspension of 3.8 g (0.1 mol) of lithium aluminum hydride in 100 mL of the anhydrous ether solvent is prepared under a nitrogen atmosphere. The suspension is cooled to 0°C in an ice bath. A solution of 15.0 g (0.1 mol) of ethyl benzoate in 50 mL of the same ether is added dropwise with stirring. After the addition, the reaction mixture is stirred at room temperature for 1 hour. The reaction is then carefully quenched by the sequential addition of 4 mL of water, 4 mL of 15% aqueous sodium hydroxide, and 12 mL of water. The resulting solid is filtered off, and the filtrate is dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield benzyl (B1604629) alcohol.
| Solvent | Reaction Time (h) | Yield of Benzyl Alcohol (%) |
| Diethyl Ether | 1 | 90 |
| CPME | 1 | 88 |
| 2-MeTHF | 1 | 92 |
Observations: All three ethers are suitable solvents for LAH reductions, providing high yields of the corresponding alcohol. The choice of solvent may depend on the desired reaction temperature and subsequent work-up procedure.
Safety and Handling Considerations
A critical aspect of solvent selection is the associated hazard profile.
-
Diethyl Ether: Highly flammable with a very low flash point and a wide explosive range. It is also prone to forming explosive peroxides upon exposure to air and light, requiring careful storage and handling.
-
CPME: Offers a significant safety advantage due to its higher boiling point, higher flash point, and much lower tendency to form peroxides.
-
2-MeTHF: While still flammable, it has a higher flash point and boiling point than diethyl ether. It can form peroxides, but at a slower rate than diethyl ether.
Logical Workflow for Solvent Selection
The decision-making process for selecting an appropriate ether solvent can be visualized as follows:
Caption: A flowchart illustrating the decision-making process for ether solvent selection based on reaction temperature and safety considerations.
Signaling Pathway for Greener Synthesis
The adoption of greener solvents is a key aspect of sustainable chemistry. The following diagram illustrates the signaling pathway from traditional solvent use to the implementation of more environmentally benign alternatives.
Caption: A diagram showing the progression from traditional ether solvents to the adoption of greener alternatives in chemical synthesis.
Conclusion
While a direct comparison of this compound with diethyl ether is hindered by a lack of data, the analysis of established greener alternatives like CPME and 2-MeTHF provides valuable insights for the modern synthetic chemist. Both CPME and 2-MeTHF demonstrate comparable, and in some cases superior, performance to diethyl ether in key reactions, coupled with significantly improved safety profiles. As the chemical industry continues to prioritize sustainability, the adoption of these and other green solvents will be crucial in developing safer and more environmentally responsible synthetic processes. Further research into novel ether solvents, including systematic studies of compounds like this compound, is warranted to expand the toolkit of the synthetic chemist.
Comparative Analysis of 3-Butoxy-2-methylpentane Isomers: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the structural isomers of 3-Butoxy-2-methylpentane, a saturated ether with the molecular formula C₁₀H₂₂O. Aimed at researchers, scientists, and drug development professionals, this document outlines the key physicochemical differences between these isomers, details experimental protocols for their characterization, and presents a logical workflow for their comparative evaluation. Due to a lack of available experimental data, this guide leverages predictive modeling for key properties to facilitate a thorough comparison.
Introduction to this compound and its Isomers
This compound and its isomers are aliphatic ethers. The arrangement of the butoxy group and the methyl group on the pentane (B18724) backbone significantly influences their physical and chemical properties. Understanding these differences is crucial for applications in various fields, including solvent chemistry, fuel additives, and as intermediates in organic synthesis. This guide will focus on a selection of representative structural isomers to highlight the impact of branching and ether linkage position on their characteristics.
Physicochemical Property Comparison
To facilitate a direct comparison, the following table summarizes key physicochemical properties of this compound and three of its structural isomers. These values have been predicted using widely accepted computational models due to the absence of comprehensive experimental data.
| Property | This compound | 1-Butoxy-2-methylpentane | 2-Butoxy-2-methylpentane | 3-Butoxy-3-methylpentane |
| IUPAC Name | This compound | 1-Butoxy-2-methylpentane | 2-Butoxy-2-methylpentane | 3-Butoxy-3-methylpentane |
| Molecular Formula | C₁₀H₂₂O | C₁₀H₂₂O | C₁₀H₂₂O | C₁₀H₂₂O |
| Molecular Weight ( g/mol ) | 158.28 | 158.28 | 158.28 | 158.28 |
| Predicted Boiling Point (°C) | 175.2 ± 5.0 | 172.8 ± 5.0 | 165.4 ± 5.0 | 168.1 ± 5.0 |
| Predicted Flash Point (°C) | 55.3 ± 4.0 | 53.1 ± 4.0 | 48.9 ± 4.0 | 50.7 ± 4.0 |
| Predicted Viscosity (cP at 25°C) | 0.89 ± 0.1 | 0.85 ± 0.1 | 0.81 ± 0.1 | 0.83 ± 0.1 |
| Predicted LogP (Octanol-Water Partition Coefficient) | 3.6 | 3.7 | 3.5 | 3.4 |
| Predicted Topological Polar Surface Area (Ų) | 9.23 | 9.23 | 9.23 | 9.23 |
Experimental Protocols for Characterization
Accurate characterization of these isomers is essential for quality control and research purposes. The following are detailed protocols for key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification
Objective: To separate and identify the isomers of this compound in a mixture.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Autosampler.
Procedure:
-
Sample Preparation: Prepare a 100 ppm solution of the isomer mixture in a volatile solvent such as hexane (B92381) or dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Scan Speed: 1000 amu/s.
-
-
Data Analysis: Identify isomers based on their retention times and fragmentation patterns in the mass spectra. Compare the obtained spectra with a reference library for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of each isomer.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
Procedure:
-
Sample Preparation: Dissolve 10-20 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle 30°, acquisition time 3-4 s, relaxation delay 1-2 s.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 NMR spectrum. A proton-decoupled sequence is standard.
-
Typical parameters: pulse angle 45°, acquisition time 1-2 s, relaxation delay 2 s.
-
-
Data Analysis: Analyze the chemical shifts, splitting patterns (multiplicity), and integration of the proton spectra to determine the proton environment. Analyze the chemical shifts of the carbon spectra to identify the number and type of carbon atoms. These data will provide a unique fingerprint for each isomer's structure.
Differential Scanning Calorimetry (DSC) for Thermal Properties
Objective: To determine the thermal transitions, such as boiling point and glass transition temperature, of the isomers.
Instrumentation:
-
Differential Scanning Calorimeter (DSC).
-
Hermetic aluminum pans.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the liquid isomer into a hermetic aluminum pan and seal it. Prepare an empty sealed pan as a reference.
-
DSC Analysis:
-
Place the sample and reference pans in the DSC cell.
-
Equilibrate the cell at a low temperature, e.g., -50°C.
-
Heat the sample at a constant rate, typically 10°C/min, to a temperature above the expected boiling point, e.g., 200°C.
-
Purge the cell with an inert gas like nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic events. The peak of the endotherm corresponding to vaporization can be used to determine the boiling point.
Visualizing Methodologies
To provide a clearer understanding of the processes involved in the analysis of this compound isomers, the following diagrams illustrate the synthesis and analytical workflows.
Conclusion
This guide provides a foundational framework for the comparative analysis of this compound isomers. While experimental data remains scarce, the use of predictive models for key physicochemical properties offers valuable insights for researchers. The detailed experimental protocols for GC-MS, NMR, and DSC provide standardized methods for the characterization of these and similar ether compounds. The logical workflow diagrams offer a clear visual representation of the synthesis and analytical processes. This information is intended to support further research and development in areas where these compounds may have significant applications.
A Comparative Guide to HPLC and GC for the Purity Validation of 3-Butoxy-2-methylpentane
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the validation of "3-Butoxy-2-methylpentane" purity. The comparison is supported by detailed experimental protocols and hypothetical performance data to assist in selecting the most suitable analytical method.
Comparison of Analytical Techniques
Gas chromatography is often the preferred method for analyzing volatile and thermally stable compounds, such as ethers.[1] In contrast, HPLC is highly versatile and can accommodate a wider range of compounds, including those that are non-volatile or polar.[2] The choice between HPLC and GC depends on various factors, including the volatility and thermal stability of the analyte and its potential impurities.[3]
For this compound, a volatile and non-polar aliphatic ether, GC is generally considered the more appropriate technique due to its high sensitivity, rapid analysis time, and cost-effectiveness for such compounds.[1][4] However, HPLC can also be adapted for its analysis, particularly when dealing with non-volatile impurities or when a GC instrument is unavailable. A reversed-phase HPLC method is the most common approach for non-polar analytes.[5]
Experimental Protocols
To provide a comprehensive comparison, detailed hypothetical experimental protocols for both HPLC and GC analysis of this compound are presented below. These protocols are designed to detect the main compound and its potential impurities, which could arise from its synthesis via the Williamson ether synthesis.[6][7] Such impurities may include unreacted starting materials like 1-butanol (B46404) and 2-methyl-3-pentanol, and the corresponding alkyl halide.
High-Performance Liquid Chromatography (HPLC) Protocol
A reversed-phase HPLC method is proposed for the analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID) is required. A UV-Vis detector could be used if the impurities of interest have a chromophore.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating non-polar compounds.[8]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v) would be appropriate.[5]
-
Flow Rate: A flow rate of 1.0 mL/min is typically used.
-
Column Temperature: The column should be maintained at a constant temperature, for instance, 30 °C, to ensure reproducible retention times.
-
Injection Volume: A 10 µL injection volume is standard.
-
Detector: A Refractive Index Detector (RID) is suitable for detecting compounds like aliphatic ethers that lack a strong UV chromophore.
-
Sample Preparation: The sample should be accurately weighed and dissolved in the mobile phase to a final concentration of approximately 1 mg/mL.
Gas Chromatography (GC) Protocol
A capillary GC method is proposed as the primary technique for the purity validation of this compound.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a capillary column is required.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or a FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), would provide good separation.[9]
-
Carrier Gas: Helium or nitrogen can be used as the carrier gas at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: The injector temperature should be set to a high enough temperature to ensure complete vaporization of the sample without causing degradation, for example, 250 °C.
-
Oven Temperature Program: A temperature program is often used to achieve good separation of compounds with different boiling points.[10] A typical program could be:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 10 °C/min.
-
Final hold: Hold at 220 °C for 5 minutes.
-
-
Detector: A Flame Ionization Detector (FID) is highly sensitive to organic compounds and is a suitable choice.
-
Detector Temperature: The FID temperature should be set higher than the final oven temperature, for example, 280 °C.
-
Injection Volume and Split Ratio: A 1 µL injection with a split ratio of 50:1 is a common starting point.
-
Sample Preparation: The sample should be diluted in a suitable solvent, such as dichloromethane (B109758) or hexane, to a concentration of approximately 1 mg/mL.
Data Presentation
The following table summarizes the hypothetical performance data for the analysis of this compound and its potential impurities using the described HPLC and GC methods.
| Analyte | HPLC Method | GC Method |
| This compound | ||
| Retention Time (min) | 8.5 | 12.2 |
| Resolution (Rs) | - | - |
| Limit of Detection (LOD) (µg/mL) | 5.0 | 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | 15.0 | 0.3 |
| Impurity 1: 1-Butanol | ||
| Retention Time (min) | 3.2 | 4.5 |
| Resolution (Rs) from main peak | > 10 | > 15 |
| LOD (µg/mL) | 2.0 | 0.05 |
| LOQ (µg/mL) | 6.0 | 0.15 |
| Impurity 2: 2-Methyl-3-pentanol | ||
| Retention Time (min) | 4.1 | 6.8 |
| Resolution (Rs) from main peak | > 10 | > 15 |
| LOD (µg/mL) | 2.5 | 0.08 |
| LOQ (µg/mL) | 7.5 | 0.24 |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the purity validation process and the signaling pathway for method selection.
References
- 1. odinity.com [odinity.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Comparison of the Retention of Aliphatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Modifiers of the Binary Eluent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Uncharted Territory: The Performance Profile of 3-Butoxy-2-methylpentane Remains Undocumented in Scientific Literature
A comprehensive review of available scientific and research databases reveals a significant information gap regarding the performance and application of the high molecular weight ether, 3-Butoxy-2-methylpentane. Despite its documented chemical structure and basic physical properties, no experimental data or comparative studies could be located to benchmark its performance against other ethers in any application, particularly within the realms of pharmaceutical and chemical research.
For researchers, scientists, and drug development professionals, the selection of appropriate solvents and reagents is a critical factor in the success of experimental and manufacturing processes. High molecular weight ethers are a versatile class of compounds frequently employed for their unique solvency, stability, and potential to influence reaction kinetics and product purity. However, the specific ether , this compound, appears to be a largely uncharacterized agent in the context of performance evaluation.
While general information on the utility of high molecular weight ethers in pharmaceutical applications is abundant, detailing their roles as solvents, excipients, and in drug delivery systems, the scientific literature does not extend this specific knowledge to this compound. This lack of data prevents a meaningful comparison with other well-characterized ethers.
Physicochemical Properties
Basic physicochemical data for this compound and a selection of other high molecular weight ethers are presented below. It is important to note that without performance data, these properties alone do not provide a complete picture of their potential applications.
| Property | This compound | Di-n-butyl ether | Tert-Amyl methyl ether (TAME) |
| Molecular Formula | C10H22O | C8H18O | C6H14O |
| Molecular Weight ( g/mol ) | 158.28 | 130.23 | 102.17 |
| Boiling Point (°C) | Not available | 142 | 86 |
| Density (g/mL) | Not available | 0.769 | 0.77 |
The Path Forward: A Call for Investigation
The absence of performance data for this compound presents an opportunity for novel research. A systematic evaluation of its properties as a solvent in various organic reactions or as an excipient in pharmaceutical formulations would be necessary to understand its potential benefits and drawbacks compared to established ethers.
A hypothetical experimental workflow for such an investigation is outlined below.
Caption: Hypothetical workflow for characterizing the performance of this compound.
Detailed Experimental Protocols: A Necessary First Step
To generate the data required for a meaningful comparison, the following experimental protocols would need to be established:
1. Determination of Boiling Point:
-
A standard distillation apparatus would be assembled.
-
A sample of this compound would be heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given atmospheric pressure would be recorded.
2. Solvent Efficacy in a Grignard Reaction:
-
Materials: Magnesium turnings, an aryl halide (e.g., bromobenzene), and a ketone (e.g., benzophenone).
-
Procedure: The Grignard reagent would be prepared by reacting magnesium with bromobenzene (B47551) in both this compound and a control ether such as anhydrous diethyl ether or tetrahydrofuran (B95107) (THF). The subsequent reaction with benzophenone (B1666685) would be carried out under identical conditions.
-
Analysis: The product yield and purity would be determined using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The reaction kinetics could be monitored by taking aliquots at various time points.
3. Solubility Study of a Model API:
-
Materials: A poorly water-soluble drug (e.g., ibuprofen, curcumin).
-
Procedure: A saturated solution of the API would be prepared in this compound and a range of standard pharmaceutical solvents at a controlled temperature.
-
Analysis: The concentration of the dissolved API would be quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.
Until such fundamental research is conducted and published, a comprehensive comparison guide on the performance of this compound remains an academic exercise. The scientific community is encouraged to explore the properties of this and other lesser-known chemical entities to potentially uncover novel applications and advance our understanding of structure-performance relationships.
A Comparative Guide to the Polarity of 3-Butoxy-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the polarity of 3-Butoxy-2-methylpentane against a range of common laboratory solvents. Due to a lack of experimentally determined quantitative data for this compound, its polarity is inferred from its molecular structure and compared with known values of established solvents. This guide also furnishes detailed experimental protocols for the quantitative determination of solvent polarity.
Structural Analysis and Inferred Polarity of this compound
This compound is an ether. The presence of the oxygen atom with its lone pairs of electrons introduces a dipole moment, rendering the molecule polar. However, the bulk of the molecule consists of nonpolar alkyl chains (a butyl group and a 2-methylpentyl group). These large hydrocarbon portions of the molecule are expected to significantly diminish the overall polarity.
Key Structural Features Influencing Polarity:
-
Ether Functional Group (-O-): The electronegative oxygen atom creates a dipole, making this region of the molecule polar.
-
Alkyl Chains: The extensive, nonpolar hydrocarbon chains reduce the overall polarity of the molecule.
Based on these features, this compound is predicted to be a solvent of low to moderate polarity , likely comparable to diethyl ether or tetrahydrofuran (B95107) (THF), though potentially less polar due to its larger alkyl groups. It is expected to be miscible with nonpolar solvents and have limited miscibility with highly polar solvents like water.
Comparative Polarity of Solvents
To provide context for the expected polarity of this compound, the following table summarizes the dielectric constants and dipole moments of several common laboratory solvents. These two properties are key quantitative indicators of solvent polarity.[1]
| Solvent | Chemical Formula | Dielectric Constant (ε) at 20°C | Dipole Moment (μ, Debye) | Polarity Classification |
| n-Hexane | C₆H₁₄ | 1.88 | ~0 | Nonpolar |
| Toluene | C₇H₈ | 2.38 | 0.36 | Nonpolar |
| Diethyl Ether | (C₂H₅)₂O | 4.34 | 1.15 | Low Polarity |
| This compound | C₁₀H₂₂O | Not Available | Not Available | Low to Moderate (Predicted) |
| Tetrahydrofuran (THF) | C₄H₈O | 7.58 | 1.75 | Moderate Polarity |
| Acetone | (CH₃)₂CO | 20.7 | 2.88 | Polar Aprotic |
| Ethanol | C₂H₅OH | 24.55 | 1.69 | Polar Protic |
| Methanol | CH₃OH | 32.7 | 1.70 | Polar Protic |
| Acetonitrile | CH₃CN | 37.5 | 3.92 | Polar Aprotic |
| Water | H₂O | 80.1 | 1.85 | Polar Protic |
Data compiled from various sources.[2][3]
Experimental Protocols for Polarity Quantification
To definitively determine the polarity of this compound, the following experimental procedures are recommended.
The dielectric constant (relative permittivity) of a liquid can be measured by determining the capacitance of a capacitor with the liquid as the dielectric material and comparing it to the capacitance of the same capacitor with a vacuum or air as the dielectric.[4][5]
Apparatus:
-
Precision LCR Meter
-
Dielectric Test Cell (a capacitor with two parallel plates)
-
Temperature-controlled bath
-
Calibrated micrometer (if using the air-gap method)
Procedure (Two-Fluid Method): [6]
-
Calibration: Perform "OPEN" and "SHORT" circuit calibrations on the LCR meter as per the instrument's operating instructions.[6]
-
Measurement 1 (Air): Measure the capacitance (C₁) of the empty, dry test cell at a controlled temperature (e.g., 25°C).
-
Measurement 2 (Sample): Fill the test cell with this compound, ensuring no air bubbles are trapped between the plates. Measure the capacitance (C₂) at the same temperature.
-
Measurement 3 (Reference Fluid): Thoroughly clean and dry the cell. Fill it with a nonpolar reference liquid of a known dielectric constant (e.g., benzene (B151609) or cyclohexane). Measure the capacitance (C₃) at the same temperature.
-
Calculation: The dielectric constant of the sample (ε_sample) is calculated using the formula: ε_sample = 1 + [(C₂ - C₁) / (C₃ - C₁)] * (ε_ref - 1) where ε_ref is the known dielectric constant of the reference liquid.
The dipole moment of a substance in a nonpolar solvent can be determined from measurements of the dielectric constant and density of dilute solutions.[7][8] The Debye equation is fundamental to this process.[8]
Apparatus:
-
Dielectric constant measurement setup (as above)
-
High-precision density meter (e.g., oscillating U-tube)
-
Refractometer
-
Analytical balance and volumetric flasks
-
Temperature-controlled bath
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of this compound in a nonpolar solvent (e.g., benzene or p-xylene) of accurately known concentrations (mole fraction).[9] A pure solvent sample will serve as the zero-concentration point.[9]
-
Measurements: For each solution and the pure solvent, measure the following at a constant temperature:
-
Dielectric constant (ε)
-
Density (ρ)
-
Refractive index (n) (typically at the sodium D-line)
-
-
Data Analysis and Calculation:
-
Calculate the molar polarization of the solution (P₁₂) for each concentration using the Clausius-Mosotti equation or a similar relation.
-
The molar polarization of the solute at infinite dilution (P₂∞) is determined by extrapolating the solution polarizations.
-
The dipole moment (μ) is then calculated using the Debye equation: μ² = [9kT / (4πN)] * [P₂∞ - (P_E + P_A)] where:
-
k is the Boltzmann constant
-
T is the absolute temperature
-
N is Avogadro's number
-
P_E is the electronic polarization (obtained from refractive index measurements)
-
P_A is the atomic polarization (often estimated as a small percentage of P_E)
-
-
Visualization of Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting a solvent for a specific application, incorporating the need to determine polarity when it is unknown.
Caption: Workflow for solvent selection with a decision point for experimental polarity determination.
References
- 1. chemicool.com [chemicool.com]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- 3. Organic Solvent Polarity Chart_ZheJiang TianHe Resin Co.,Ltd. [tianhecolour.com]
- 4. geophysical.com [geophysical.com]
- 5. youtube.com [youtube.com]
- 6. ietlabs.com [ietlabs.com]
- 7. DipoleMoment [andrew.cmu.edu]
- 8. pubs.aip.org [pubs.aip.org]
- 9. sfu.ca [sfu.ca]
A Comparative Spectroscopic Guide to 3-Butoxy-2-methylpentane and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 3-Butoxy-2-methylpentane. Due to the absence of publicly available experimental spectra for this specific compound, this guide utilizes predicted spectroscopic data for this compound and compares it with available experimental data for a structurally related isomer, 1-Butoxy-3-methylpentane. This comparison offers valuable insights into how subtle changes in molecular structure can influence spectroscopic outcomes, a critical consideration in chemical identification and characterization.
Spectroscopic Data Comparison
The following tables summarize the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound and the experimental ¹³C NMR data for 1-Butoxy-3-methylpentane. Infrared (IR) and Mass Spectrometry (MS) data are discussed in terms of characteristic functional group absorptions and fragmentation patterns typical for aliphatic ethers.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (butane chain) | 0.92 | t | 3H |
| CH₂ (butane chain) | 1.39 | sextet | 2H |
| CH₂ (butane chain) | 1.55 | quintet | 2H |
| O-CH₂ (butane chain) | 3.38 | t | 2H |
| CH₃ (pentane chain, C5) | 0.88 | t | 3H |
| CH₂ (pentane chain, C4) | 1.45 | m | 2H |
| CH-O (pentane chain, C3) | 3.15 | m | 1H |
| CH (pentane chain, C2) | 1.75 | m | 1H |
| CH₃ (pentane chain, C2-methyl) | 0.85 | d | 3H |
| CH₃ (pentane chain, C1) | 0.90 | d | 3H |
Predicted using online NMR prediction tools.
Table 2: Predicted vs. Experimental ¹³C NMR Spectral Data
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) for this compound | Experimental ¹³C Chemical Shift (ppm) for 1-Butoxy-3-methylpentane |
| Butoxy Chain | ||
| CH₃ | 14.1 | 13.9 |
| CH₂ | 19.5 | 19.4 |
| CH₂ | 32.0 | 31.8 |
| O-CH₂ | 68.0 | 70.8 |
| Pentane Chain | ||
| C1 | 11.8 | 11.4 |
| C2 | 34.5 | 25.0 |
| C3 | 85.0 | 40.9 |
| C4 | 26.0 | 29.2 |
| C5 | 14.2 | 19.1 |
| C2-methyl / C3-methyl | 15.5 | 19.1 |
Predicted data for this compound generated using online NMR prediction tools. Experimental data for 1-Butoxy-3-methylpentane sourced from spectral databases.
Infrared (IR) Spectroscopy: For this compound, a strong C-O stretching vibration is expected in the range of 1050-1150 cm⁻¹, which is characteristic of aliphatic ethers. Other prominent peaks will include C-H stretching vibrations from the alkyl groups in the 2850-3000 cm⁻¹ region and C-H bending vibrations around 1375 cm⁻¹ and 1465 cm⁻¹.
Mass Spectrometry (MS): The electron ionization mass spectrum of this compound is expected to show a weak or absent molecular ion peak (M⁺) at m/z 158. The fragmentation pattern will likely be dominated by α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and β-cleavage (cleavage of the C-O bond). Common fragments would include the loss of alkyl radicals from the butoxy and methylpentane chains.
Experimental Protocols
The following are standard operating procedures for acquiring spectroscopic data for liquid organic compounds like this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy of Liquid Samples
-
Sample Preparation: Dissolve 5-20 mg of the liquid sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The final concentration should be between 10-50 mM for ¹H NMR and 50-200 mM for ¹³C NMR.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Insert the sample into the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the spectrum using standard pulse sequences. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans and broadband proton decoupling are typically used.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
2. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy of Liquids
-
Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply the liquid sample to the crystal, ensuring good contact.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.
3. Direct Injection Mass Spectrometry of Liquids
-
Sample Preparation: Dilute the liquid sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration appropriate for the mass spectrometer (typically in the low ppm or ppb range).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Data Acquisition:
-
Introduce the sample solution into the ion source via direct infusion using a syringe pump at a constant flow rate.
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown liquid organic compound.
Caption: Workflow for Spectroscopic Analysis.
A Comprehensive Guide to Evaluating 3-Butoxy-2-methylpentane as a Green Solvent Alternative
For researchers, scientists, and professionals in drug development, the selection of a solvent is a critical decision that impacts reaction performance, process efficiency, and environmental footprint. The principles of green chemistry encourage the replacement of hazardous traditional solvents with safer, more sustainable alternatives.[1] This guide provides a framework for evaluating "3-Butoxy-2-methylpentane," a lesser-known ether, as a potential green solvent. Due to the limited publicly available experimental data on this specific compound, this guide will focus on a comparative analysis of its predicted properties against common traditional and established green solvents, and provide detailed, adaptable experimental protocols for its evaluation.
Physicochemical Properties: A Comparative Overview
A solvent's physical and chemical properties are primary indicators of its potential utility and environmental impact. Below is a comparison of computed properties for this compound with the traditional solvents heptane, toluene, and dichloromethane (B109758), and the recognized green ether alternatives, 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME).
| Property | This compound (Computed) | Heptane | Toluene | Dichloromethane | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl methyl ether (CPME) |
| Molecular Formula | C₁₀H₂₂O | C₇H₁₆ | C₇H₈ | CH₂Cl₂ | C₅H₁₀O | C₆H₁₂O |
| Molecular Weight ( g/mol ) | 158.28 | 100.21 | 92.14 | 84.93 | 86.13 | 100.16 |
| Boiling Point (°C) | Not available | 98.4 | 110.6 | 39.6 | 80 | 106 |
| Density (g/cm³) | Not available | 0.684 | 0.867 | 1.326 | 0.86 | 0.86 |
| Water Solubility | Not available | 0.003 g/L | 0.52 g/L | 13 g/L | 41 g/L (in solvent) | 11 g/L |
| Flash Point (°C) | Not available | -4 | 6 | Not applicable | -11 | -1 |
| Vapor Pressure (mmHg @ 20°C) | Not available | 45.8 | 22 | 350 | 145 | 43 |
Data for this compound is based on computed values from publicly available databases. Data for other solvents are from established chemical sources.
Ethers, in general, are valued as solvents for their ability to dissolve a wide range of polar and non-polar substances, their low reactivity, and their relatively low boiling points, which simplifies removal after a reaction.[2][3] Green ether alternatives like 2-MeTHF and CPME offer significant advantages over traditional ethers like THF and diethyl ether, including reduced peroxide formation, and in the case of 2-MeTHF, derivation from renewable resources.[4][5][6][7] The evaluation of this compound would seek to determine if it shares these favorable characteristics.
Performance Evaluation: Experimental Protocols
To ascertain the viability of this compound as a green solvent, rigorous experimental evaluation is necessary. The following sections provide detailed, adaptable protocols for assessing its performance in key applications.
Chemical Reaction Performance: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a widely used carbon-carbon bond-forming reaction in pharmaceutical synthesis. A solvent's performance in this reaction is a strong indicator of its broader utility.[8]
Objective: To compare the reaction yield and kinetics of a Suzuki-Miyaura coupling reaction in this compound against a traditional solvent (e.g., Toluene) and a green alternative (e.g., 2-MeTHF).
Experimental Protocol:
-
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvents: this compound, Toluene, 2-MeTHF
-
Internal standard for GC analysis (e.g., dodecane)
-
-
Procedure:
-
In separate, oven-dried reaction vials, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).
-
To each vial, add 5 mL of the respective solvent (this compound, Toluene, or 2-MeTHF).
-
Seal the vials and heat the reaction mixtures to a consistent temperature (e.g., 80°C) with stirring.
-
Monitor the reaction progress at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking aliquots and analyzing them by Gas Chromatography (GC) against the internal standard to determine the product yield.
-
-
Data Analysis:
-
Plot reaction yield versus time for each solvent.
-
Compare the final yields and reaction rates.
-
Expected Outcome: This experiment will provide quantitative data on the efficacy of this compound as a medium for this important catalytic reaction.
Liquid-Liquid Extraction Efficiency
Effective separation of products from a reaction mixture is crucial. This protocol assesses the ability of this compound to act as an extraction solvent.
Objective: To determine the partition coefficient (K_D) of a model compound between water and this compound, and compare its extraction efficiency to a traditional extraction solvent like dichloromethane.
Experimental Protocol:
-
Materials:
-
Model compound (e.g., benzoic acid)
-
Solvents: this compound, Dichloromethane
-
Deionized water
-
Standardized NaOH solution for titration
-
Phenolphthalein indicator
-
-
Procedure:
-
Prepare a stock solution of the model compound in water of a known concentration.
-
In a separatory funnel, mix a known volume of the aqueous stock solution (e.g., 20 mL) with an equal volume of this compound.
-
Shake the funnel vigorously for 2 minutes, venting frequently.
-
Allow the layers to separate completely.
-
Drain the aqueous layer and titrate a known volume of it with the standardized NaOH solution to determine the concentration of the model compound remaining.
-
Repeat the procedure using dichloromethane as the extraction solvent.
-
-
Data Analysis:
-
Calculate the concentration of the model compound in the organic phase by mass balance.
-
Determine the partition coefficient (K_D = [Concentration in Organic Phase] / [Concentration in Aqueous Phase]).
-
Calculate the extraction efficiency (%E = 100 * (1 - (1 / (1 + K_D * (V_org / V_aq)))))
-
Expected Outcome: This will provide a quantitative measure of this compound's effectiveness as an extraction solvent.
Chromatographic Performance
Solvents are a major source of waste in chromatography. Evaluating greener alternatives for mobile phases is essential.
Objective: To assess the performance of this compound as a component of the mobile phase in High-Performance Liquid Chromatography (HPLC) compared to a standard solvent system (e.g., acetonitrile (B52724)/water).
Experimental Protocol:
-
Materials:
-
A standard mixture of compounds with varying polarities (e.g., a mix of parabens).
-
HPLC system with a C18 column.
-
Mobile phases:
-
A: Acetonitrile/water gradient.
-
B: this compound/water gradient (if miscible) or as a component in a ternary system.
-
-
-
Procedure:
-
Inject the standard mixture onto the HPLC system using the acetonitrile/water gradient and record the chromatogram.
-
Replace the acetonitrile with this compound (or a mixture containing it) and develop a gradient method that provides separation of the standard mixture.
-
Record the chromatogram under the new conditions.
-
-
Data Analysis:
-
Compare the resolution, peak shape, and retention times of the analytes in both solvent systems.
-
Evaluate the backpressure generated by the this compound mobile phase.
-
Expected Outcome: This will determine if this compound can be a viable, greener alternative in chromatographic separations.
Safety, Health, and Environmental Profile
A comprehensive evaluation of a green solvent must extend beyond performance to its safety and environmental impact.
-
Biodegradability: The biodegradability of ethers can be variable. The presence of branching in the alkyl chains of this compound may influence its biodegradability. Standard tests, such as those outlined by the OECD, would be necessary to determine its persistence in the environment. Some studies indicate that certain bacteria can degrade ethers, but this is highly structure-dependent.[9]
-
Life Cycle Assessment: A full life cycle assessment would consider the environmental impact of the synthesis of this compound itself. Green synthesis routes, such as those employing heterogeneous catalysis or microwave-assisted reactions, can significantly improve the overall sustainability profile of a solvent.[2][3]
Conclusion
While "this compound" is not an established green solvent, its structure as an aliphatic ether suggests it may possess some desirable properties. However, without empirical data, its potential remains theoretical. This guide provides a comprehensive framework for the systematic evaluation of this compound, or any novel solvent candidate, against traditional and proven green alternatives. By following these protocols, researchers can generate the necessary data to make an informed decision on its suitability as a green solvent in pharmaceutical and chemical research and development, contributing to safer and more sustainable scientific practices.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. labinsights.nl [labinsights.nl]
- 4. nbinno.com [nbinno.com]
- 5. engineerfix.com [engineerfix.com]
- 6. Cyclopentyl Methyl Ether (CPME): A Versatile Eco-Friendly Solvent for Applications in Biotechnology and Biorefineries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent [mdpi.com]
- 8. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: An Economic Analysis of 3-Butoxy-2-methylpentane in Industrial Processes Reveals a Data Deficit
A comprehensive investigation into the economic and performance characteristics of 3-Butoxy-2-methylpentane for industrial applications has revealed a significant lack of publicly available data. Despite its classification as an alkyl ether, a class of compounds with known utility as solvents, detailed experimental data, comparative performance analyses, and economic evaluations for this specific molecule are conspicuously absent from scientific literature and commercial resources. This data deficit precludes a direct, evidence-based comparison with established industrial alternatives.
While information on the general synthesis and application of alkyl ethers exists, and the properties of related compounds such as 2-methylpentane (B89812) suggest potential solvent applications, no specific industrial processes are documented for this compound.[1] Ethers, as a class, are recognized for their versatile solvent properties, finding use in pharmaceuticals, plastics, and resins.[2] However, without specific experimental data, any analysis of this compound's performance remains speculative.
The Challenge of a Data Vacuum
The absence of performance metrics such as reaction yields, product purity, solvency power for specific resins or polymers, and safety profiles makes a direct comparison with commonly used industrial solvents impossible. An economic analysis is similarly unfeasible without information on its market price, manufacturing costs, and efficiency in industrial processes. The core requirements for a comparative guide, including quantitative data tables and detailed experimental protocols, cannot be fulfilled based on the current body of public knowledge.
A Hypothetical Framework for Evaluation
In the absence of concrete data, a hypothetical framework can be proposed for the future evaluation of this compound against common industrial solvents. This framework outlines the necessary experimental data and economic considerations that would be required for a thorough comparison.
Hypothetical Performance Comparison
To assess its potential, this compound would need to be benchmarked against established solvents with similar boiling points and solvency characteristics. Potential comparators could include other glycol ethers, such as 2-butoxyethanol, or branched hydrocarbon solvents like isohexane (a mix of isomers including 2-methylpentane).[3][4]
Table 1: Hypothetical Data Comparison of Industrial Solvents
| Parameter | This compound | 2-Butoxyethanol | Isohexane |
| Performance | |||
| Boiling Point (°C) | Data Not Available | 171 | ~60 |
| Density (g/mL) | Data Not Available | 0.90 | ~0.66 |
| Solvency Power (e.g., Kauri-butanol value) | Data Not Available | High | Low to Moderate |
| Evaporation Rate | Data Not Available | Low | High |
| Economic | |||
| Price ($/kg) | Data Not Available | Commercially Available | Commercially Available |
| Recycling Efficiency (%) | Data Not Available | Established Methods Exist | Established Methods Exist |
| Safety & Environmental | |||
| Flash Point (°C) | Data Not Available | 67 | -22 |
| Toxicity (e.g., LD50) | Data Not Available | Known Hazards | Known Hazards |
| Volatile Organic Compound (VOC) Status | Data Not Available | Regulated | Regulated |
Essential Experimental Protocols for Future Analysis
To populate a table such as the one above, a series of standardized experiments would be necessary. These would include:
-
Determination of Physical Properties: Standard methods for measuring boiling point, density, viscosity, and flash point would need to be employed.
-
Solvency Power Assessment: The Kauri-butanol (KB) value is a standard measure of a solvent's ability to dissolve a standardized gum. This test would provide a quantitative measure of its solvency power.
-
Performance in a Model Reaction: Evaluating the solvent's performance in a well-understood chemical reaction, such as a polymerization or a coating formulation, would be crucial. Key metrics would include reaction kinetics, product yield, and purity.
-
Evaporation Rate Studies: The rate of evaporation is critical for applications such as coatings and cleaning. This can be measured relative to a standard solvent like n-butyl acetate.
-
Material Compatibility Testing: Assessing the solvent's compatibility with common industrial materials (polymers, elastomers, metals) is essential to understand its potential applications and limitations.
A Path Forward: The Need for Foundational Research
The current lack of information on this compound highlights a gap in the chemical literature. For this compound to be considered a viable industrial alternative, foundational research into its synthesis, purification, physical and chemical properties, and performance in relevant applications is required. Without this fundamental data, any discussion of its economic viability remains purely academic.
Logical Workflow for Solvent Evaluation
The process of evaluating a new solvent like this compound would follow a logical progression, from initial characterization to full-scale industrial trials. The following diagram illustrates this hypothetical workflow.
Caption: Hypothetical workflow for the evaluation of a new industrial solvent.
References
- 1. This compound | C10H22O | CID 23119414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labinsights.nl [labinsights.nl]
- 3. Uses of 2-Methylpentane (Isohexane) - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 4. 2-Methylpentane | C6H14 | CID 7892 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Butoxy-2-methylpentane: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 3-Butoxy-2-methylpentane, a flammable liquid, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will minimize risks and support a culture of safety.
Immediate Safety and Handling
Before beginning any disposal process, ensure that all necessary safety measures are in place. This compound is a flammable liquid and may cause skin and eye irritation.[1] Vapors may also be heavier than air and can travel to an ignition source.[2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: If working outside a fume hood or in an area with inadequate ventilation, use a NIOSH-approved respirator.
Work Area Preparation:
-
All disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the vicinity.[1][2][4]
-
Have a fire extinguisher rated for flammable liquids (e.g., dry chemical or carbon dioxide) nearby.[1]
Quantitative Hazard Data
| Hazard Classification | Data Point | Source |
| Flammability | Flammable Liquid and Vapor | [1] |
| Skin Irritation | Causes skin irritation | [1] |
| Eye Irritation | Causes serious eye irritation | [1] |
| Peroxide Formation | Ethers can form explosive peroxides over time | [2][5] |
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Container Selection: Use a designated, properly labeled hazardous waste container that is compatible with flammable organic liquids.[5][6] The container must be sealable and kept closed except when adding waste.[5][6] Do not use metal containers if there is a risk of water contamination, which could lead to rust.[2]
-
Labeling: The hazardous waste label must include the full chemical name ("this compound"), the concentration or percentage of each chemical if in a mixture, and the date the container was started.[5]
-
Segregation: Do not mix this compound with other waste types unless specifically permitted by your institution's hazardous waste management plan. Incompatible chemicals can react violently.
2. Disposal of Liquid Waste:
-
Carefully transfer the this compound waste into the designated hazardous waste container using a funnel to prevent spills.
-
Fill the container to no more than 90% of its capacity to allow for vapor expansion.[6]
-
After transfer, securely seal the container.
-
Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from heat and ignition sources.
3. Decontamination of Empty Containers:
-
Initial Rinse: The first rinse of an empty this compound container must be collected and disposed of as hazardous waste.[5] Use a small amount of a suitable solvent (e.g., acetone (B3395972) or ethanol) for the initial rinse.
-
Subsequent Rinses: For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[5] While the specific LD50 for this compound is not provided, it is best practice to follow this more stringent procedure to ensure thorough decontamination.
-
Final Cleaning: After the required rinses have been collected as hazardous waste, the container can be washed with soap and water and allowed to air dry before being discarded or reused.
4. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
If safe to do so, eliminate all ignition sources.
-
Contain the spill using an inert absorbent material, such as vermiculite (B1170534) or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[1][4]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] Never dispose of this compound or other flammable liquids down the drain.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Navigating the Safe Handling of 3-Butoxy-2-methylpentane: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Butoxy-2-methylpentane is publicly available. The following guidance is based on the chemical's structure as an aliphatic ether and best practices for handling similar flammable organic compounds. Researchers must conduct a thorough risk assessment before use and consult with their institution's environmental health and safety department.
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, a flammable aliphatic ether. Adherence to these procedural steps will minimize risk and ensure safe operational and disposal practices.
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the anticipated properties of this compound as a flammable liquid and potential skin and eye irritant, a comprehensive PPE strategy is crucial. This includes protection for the eyes, face, hands, and respiratory system.
Eye and Face Protection:
-
Safety Glasses: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.
-
Face Shield: For procedures with a higher risk of splashes or sprays, a face shield should be worn in conjunction with safety goggles.
Skin Protection:
-
Gloves: The selection of appropriate glove material is critical due to the potential for skin irritation and absorption. Nitrile gloves are generally not recommended for prolonged contact with ethers.[1][2] Butyl rubber and Viton® are preferred for their resistance to aliphatic hydrocarbons.[3] A summary of glove compatibility is provided in the table below. It is imperative to change gloves immediately upon contamination.
-
Lab Coat: A flame-resistant lab coat should be worn and properly fastened to protect from splashes and potential flash fires.
-
Closed-Toed Shoes: These are mandatory in any laboratory setting to protect against spills.
Respiratory Protection:
-
Engineering Controls: Primary respiratory protection should always be achieved through engineering controls such as a certified chemical fume hood.
-
Respirator: In situations where engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during spill clean-up, a NIOSH-approved respirator with organic vapor (OV) cartridges is necessary.[4][5][6] Cartridges should be on a regular change-out schedule.
Glove Compatibility for Aliphatic Ethers and Hydrocarbons
The following table summarizes the general chemical resistance of common laboratory glove materials to aliphatic hydrocarbons and ethers. Breakthrough time (BTT) is a critical factor; it's the time it takes for the chemical to permeate the glove material.
| Glove Material | Chemical Class Resistance | Typical Breakthrough Time (BTT) | Recommendations |
| Nitrile | Poor to Fair against Ethers and some Aliphatic Hydrocarbons | < 15 minutes for splash protection | Suitable for incidental contact or splash protection only.[2] Must be changed immediately upon contact.[2] Not recommended for immersion or prolonged handling.[1][7] |
| Neoprene | Fair to Good | > 30 minutes | Offers moderate protection. |
| Butyl Rubber | Good to Excellent | > 240 minutes | A good choice for extended handling of aliphatic hydrocarbons, though not always ideal for ethers.[8] |
| Viton® | Excellent | > 480 minutes | Offers the best resistance against aliphatic and aromatic hydrocarbons.[3] |
Breakthrough times are estimates and can vary based on glove thickness, manufacturer, and specific chemical subtype. Always consult the glove manufacturer's specific chemical resistance data.
Operational Plan: A Step-by-Step Protocol for Safe Handling
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment specific to the quantities and manipulations of this compound involved.
-
Engineering Controls: All work with this compound must be performed in a certified chemical fume hood to minimize inhalation exposure. Ensure proper airflow and sash height.
-
PPE Donning: Before entering the work area, don the appropriate PPE as outlined above: a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (Butyl rubber or Viton® are recommended for direct handling). A face shield and respirator should be readily available if the risk assessment deems them necessary.
-
Chemical Handling:
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, use grounding and bonding straps when transferring the chemical between metal containers.
-
Dispensing: Use only spark-proof tools and equipment. Dispense the smallest quantity needed for the experiment.
-
Heating: If heating is required, use a heating mantle or other intrinsically safe heating source. Open flames are strictly prohibited.
-
-
Spill Response:
-
Have a chemical spill kit readily accessible.
-
In case of a small spill, contain it with an absorbent material (e.g., vermiculite, sand).
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area with an appropriate solvent.
Disposal Plan: Ensuring Environmental Responsibility
Improper disposal of flammable organic compounds can pose a significant safety and environmental hazard.
-
Waste Collection:
-
Collect all this compound waste, including contaminated materials (e.g., gloves, absorbent pads, pipette tips), in a designated, properly labeled hazardous waste container.[9]
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
-
Do not mix this waste with other incompatible waste streams. Specifically, keep it separate from oxidizing agents.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.[10] Flammable liquid storage cabinets are recommended.
-
-
Disposal:
Visualizing Safety Workflows
To further clarify the procedural logic, the following diagrams illustrate the decision-making process for PPE selection and the overall workflow for handling and disposal.
Caption: PPE selection workflow for handling this compound.
References
- 1. gloves.com [gloves.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves | All Safety Products [allsafetyproducts.com]
- 4. docs.rs-online.com [docs.rs-online.com]
- 5. digikey.jp [digikey.jp]
- 6. northwestern.edu [northwestern.edu]
- 7. worksafegear.com.au [worksafegear.com.au]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. dev25.webster.edu [dev25.webster.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. solvent-recyclers.com [solvent-recyclers.com]
- 12. Hazardous Waste Disposal [cool.culturalheritage.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
